2-Cyclohexylacetaldehyde
Description
The exact mass of the compound Cyclohexylacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244934. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDTERTPNYIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311703 | |
| Record name | 2-cyclohexylacetaldehyde | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-21-1 | |
| Record name | 2-Cyclohexylacetaldehyde | |
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| Record name | Cyclohexaneacetaldehyde | |
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| Record name | 2-cyclohexylacetaldehyde | |
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| Record name | 2-cyclohexylacetaldehyde | |
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| Record name | 2-Cyclohexylacetaldehyde | |
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Foundational & Exploratory
2-Cyclohexylacetaldehyde molecular formula and weight
An In-Depth Technical Guide to 2-Cyclohexylacetaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, a versatile organic compound, holds a significant position at the intersection of industrial fragrance manufacturing and specialized chemical synthesis. Characterized by a saturated six-carbon ring attached to an acetaldehyde moiety, its unique structure imparts a desirable green, fruity, and aldehydic aroma, making it a valuable ingredient in perfumery.[1][2] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the physicochemical properties, synthesis methodologies, chemical reactivity, and analytical considerations of this compound. By synthesizing technical data with mechanistic insights, this document aims to serve as an authoritative resource for the effective utilization of this compound in a laboratory and industrial context.
Physicochemical and Spectroscopic Properties
The molecular structure, consisting of a bulky, nonpolar cyclohexyl group and a reactive aldehyde functional group, dictates the physical and chemical behavior of this compound. Its moderate molecular weight and hydrocarbon content result in limited aqueous solubility and a boiling point characteristic of substituted aldehydes of its size.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [2][3][4][5][6][7] |
| Molecular Weight | 126.20 g/mol | [2][3][4][5][8] |
| CAS Number | 5664-21-1 | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~188 - 189.5 °C at 760 mmHg | [2][7] |
| Density | ~0.919 g/cm³ | [7][8] |
| Solubility | Soluble in alcohols and oils; practically insoluble in water. | [1][2] |
| Vapor Pressure | ~0.74 hPa at 20°C | [2] |
| Synonyms | Cyclohexaneacetaldehyde, Cyclohexylacetaldehyde | [2][4][5] |
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common, reliable laboratory-scale protocols.
Method 1: Selective Oxidation of 2-Cyclohexylethanol
This method is a classic example of the selective oxidation of a primary alcohol to an aldehyde. The key to success is the choice of a mild oxidizing agent that prevents over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is an ideal reagent for this transformation due to its selectivity and compatibility with a range of functional groups.
Experimental Protocol:
-
Reagent Preparation: In a fume hood, prepare a suspension of pyridinium chlorochromate (1.5 equivalents) and an adsorbent like Celite or silica gel (equal weight to PCC) in a suitable solvent such as dichloromethane (DCM). The adsorbent simplifies the workup by binding the chromium byproducts.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and add the PCC/adsorbent suspension in DCM.
-
Addition of Alcohol: Dissolve 2-cyclohexylethanol (1.0 equivalent) in a minimal amount of DCM and add it to the stirred PCC suspension in a single portion. An immediate color change from orange-yellow to a dark brown or black mixture is indicative of the reaction's progress.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup and Purification: Upon completion, add diethyl ether to the reaction mixture to dilute it and reduce the polarity. Filter the entire mixture through a plug of silica gel to remove the chromium residues and the adsorbent. The silica plug should be washed with additional ether to ensure complete recovery of the product.
-
Isolation: Combine the organic filtrates and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[9]
Causality Behind Experimental Choices:
-
PCC: Chosen for its ability to halt oxidation at the aldehyde stage for primary alcohols.
-
Dichloromethane (DCM): A common solvent for PCC oxidations due to its inertness and ability to dissolve the starting alcohol.
-
Celite/Silica Adsorbent: Greatly simplifies the purification process by allowing for easy filtration of the chromium tar byproducts, which can be problematic to remove otherwise.
Method 2: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal
Acetal groups serve as excellent protecting groups for aldehydes. This synthesis route involves the deprotection of a stable acetal precursor to reveal the desired aldehyde. The reaction is an equilibrium process catalyzed by acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexylacetaldehyde dimethyl acetal (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and diethyl ether.
-
Acid Addition: Add a sufficient volume of aqueous hydrochloric acid (e.g., 1N HCl) to the solution. The two-phase mixture should be stirred vigorously to ensure adequate mixing.
-
Reaction: Allow the mixture to stir at room temperature for 2-3 hours. The hydrolysis progress can be monitored by GC, observing the consumption of the starting acetal.
-
Extraction: Once the reaction is complete, partition the mixture between diethyl ether and water. Separate the organic layer.
-
Washing and Isolation: Wash the organic layer with water and then with brine. Dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[10]
Causality Behind Experimental Choices:
-
Acid Catalyst: The hydrolysis of an acetal is catalyzed by acid, which protonates one of the oxygen atoms, making it a good leaving group (methanol).
-
Vigorous Stirring: Since the reaction is biphasic (organic and aqueous layers), vigorous stirring is essential to maximize the interfacial area and promote the reaction between the acid and the organic-soluble acetal.
-
THF Co-solvent: THF is miscible with water and also a good solvent for the acetal, helping to facilitate the reaction between the two phases.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its aldehyde functional group. This group is electrophilic at the carbonyl carbon and can undergo a wide range of transformations, making it a valuable synthetic intermediate.
-
Oxidation: Can be readily oxidized to cyclohexylacetic acid using common oxidizing agents like potassium permanganate or Jones reagent. This acid is a building block in the synthesis of various pharmaceuticals.
-
Reduction: The aldehyde is easily reduced to 2-cyclohexylethanol , the starting material for Method 1, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, imines, and other derivatives.
-
Wittig Reaction: It can be converted to various alkenes via the Wittig reaction, extending the carbon chain.
Some reports suggest that this compound may possess anti-cancer properties by inhibiting fatty acid and DNA/RNA synthesis, and it has also been noted to inhibit alcohol dehydrogenase.[3] However, these claims require further rigorous investigation within the drug development community.
Analytical Techniques for Quality Control
Ensuring the purity and identity of this compound is critical for its application in both research and industry. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. GC separates the compound from any impurities (like residual starting material or over-oxidized product), while MS provides a fragmentation pattern that confirms its molecular weight and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic aldehyde proton signal (~9.5-9.7 ppm in ¹H NMR) and the carbonyl carbon signal (~200-205 ppm in ¹³C NMR) are key identifiers.
-
Infrared (IR) Spectroscopy: Provides functional group confirmation, with a strong, sharp absorbance peak for the carbonyl (C=O) stretch typically appearing around 1720-1740 cm⁻¹.
Safety, Handling, and Storage
This compound is classified as a flammable liquid and an irritant.[2][5] Proper safety protocols are mandatory when handling this chemical.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]
-
Fire Safety: In case of fire, use dry powder or carbon dioxide extinguishers.[7]
Conclusion
This compound is a compound of significant utility, bridging the gap between high-volume fragrance production and high-value, specialized chemical synthesis. A thorough understanding of its physicochemical properties, reliable synthesis protocols, and characteristic reactivity is essential for any researcher or drug development professional aiming to incorporate it into their work. With careful handling and appropriate analytical oversight, this compound serves as a robust and versatile chemical building block.
References
- 1. This compound | 5664-21-1 [chemicalbook.com]
- 2. scent.vn [scent.vn]
- 3. biosynth.com [biosynth.com]
- 4. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 8. 5664-21-1 Cas No. | Cyclohexylacetaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
2-Cyclohexylacetaldehyde synthesis from butadiene and crotonaldehyde
An In-depth Technical Guide on the Synthesis of 2-Cyclohexylacetaldehyde from Butadiene and Crotonaldehyde
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, a valuable compound in the fragrance and pharmaceutical industries, starting from the basic feedstocks of 1,3-butadiene and crotonaldehyde. The synthesis is dissected into its core stages: a [4+2] Diels-Alder cycloaddition to construct the foundational six-membered ring, a necessary one-carbon aldehyde homologation to achieve the correct side-chain structure, and a final catalytic hydrogenation step to produce the saturated target molecule. This document delves into the mechanistic underpinnings of each reaction, offers detailed experimental protocols, and discusses the critical parameters that govern reaction efficiency and selectivity, providing researchers and drug development professionals with a robust framework for synthesis and optimization.
Introduction: Significance and Synthetic Strategy
This compound (C₈H₁₄O) is a key organic intermediate recognized for its utility as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its characteristic fragrance also lends it to applications in the perfume industry.[2] The synthesis of such alicyclic aldehydes presents a compelling challenge in organic chemistry, requiring precise control over C-C bond formation and subsequent functional group transformations.
The strategy detailed herein leverages two fundamental and powerful reactions in the synthetic chemist's toolkit:
-
Diels-Alder Reaction: A [4+2] cycloaddition reaction that uses 1,3-butadiene as the four-π-electron component (diene) and an activated alkene as the two-π-electron component (dienophile) to create a cyclohexene ring with high regio- and stereocontrol.[3]
-
Catalytic Hydrogenation: A reduction method used to saturate carbon-carbon double bonds, in this case, to convert the cyclohexene intermediate into the final cyclohexane structure.[4]
A critical analysis of the starting materials reveals a structural challenge: a direct cycloaddition followed by simple reduction does not yield the target molecule. This guide therefore incorporates a necessary intermediate step—aldehyde homologation—to construct the required carbon skeleton, providing a complete and chemically sound pathway.
The Foundational Step: Diels-Alder Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction that forms two new carbon-carbon sigma bonds and a new pi bond in a single step, resulting in a six-membered ring.[5] Its driving force is the energetic favorability of converting two π-bonds into two more stable σ-bonds.[3]
Mechanistic Principles
The reaction proceeds through the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (crotonaldehyde).[6] The reaction is facilitated by the presence of an electron-withdrawing group (EWG) on the dienophile, which lowers the energy of its LUMO, thereby enhancing the interaction with the diene's HOMO.[3][6] The aldehyde moiety (-CHO) in crotonaldehyde serves as an effective EWG, making it a suitable dienophile for this transformation. For the reaction to occur, the diene must be in the flexible s-cis conformation, which allows for the proper orbital overlap in the cyclic transition state.[7]
Product Analysis: A Structural Discrepancy
The reaction between 1,3-butadiene and crotonaldehyde (trans-2-butenal) yields 2-methyl-3-cyclohexene-1-carboxaldehyde as the primary product.
However, a simple hydrogenation of this adduct would saturate the ring to produce 2-methylcyclohexanecarboxaldehyde, not the target this compound. The core structural difference is that the target molecule has a -CH₂CHO side chain, whereas the Diels-Alder adduct has a -CHO group directly attached to the ring and an additional methyl group. This necessitates a post-cycloaddition modification to homologate the aldehyde and address the methyl group.
For the direct synthesis of a this compound precursor, the ideal dienophile would be acrolein (CH₂=CHCHO). The reaction of butadiene with acrolein would yield 3-cyclohexene-1-carboxaldehyde, which lacks the problematic methyl group and can be directly homologated. While this guide adheres to the specified starting materials, this distinction is crucial for synthetic planning.
Experimental Protocol: Diels-Alder Reaction
This protocol describes a representative procedure for the cycloaddition.
Objective: To synthesize 2-methyl-3-cyclohexene-1-carboxaldehyde.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Crotonaldehyde (freshly distilled)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure stainless-steel autoclave, add crotonaldehyde (e.g., 0.5 mol), a small amount of hydroquinone (inhibitor, ~100 mg), and anhydrous toluene (200 mL).
-
Seal the vessel and cool it in a dry ice/acetone bath to -78 °C.
-
Carefully condense 1,3-butadiene (e.g., 0.6 mol, a slight excess) into the reaction vessel.
-
Securely seal the autoclave and allow it to warm to room temperature behind a blast shield.
-
Heat the vessel to 150-180 °C and maintain this temperature for 6-12 hours. Monitor the pressure, which will increase significantly.
-
After the reaction period, cool the vessel to room temperature and then further chill it before carefully venting any unreacted butadiene.
-
Open the vessel and transfer the resulting solution.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional vacuum distillation to yield 2-methyl-3-cyclohexene-1-carboxaldehyde.
Intermediate Modification: Aldehyde Homologation
To convert the ring-attached carboxaldehyde to the required acetaldehyde side chain, a one-carbon homologation is necessary. The Wittig reaction using an appropriate phosphorane provides a reliable method.
The Wittig-Based Homologation Pathway
This process involves two stages: formation of an enol ether, followed by acidic hydrolysis.
-
Wittig Reaction: The aldehyde (2-methyl-3-cyclohexene-1-carboxaldehyde) is reacted with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). This reagent converts the carbonyl group into a methoxyvinyl group (-CH=CHOCH₃).
-
Hydrolysis: The resulting enol ether is unstable towards aqueous acid and is readily hydrolyzed to unveil the new, elongated aldehyde, yielding 2-(2-methyl-3-cyclohexenyl)acetaldehyde.
This intermediate, 2-(2-methyl-3-cyclohexenyl)acetaldehyde , now possesses the correct carbon skeleton (albeit with an extra methyl group) and is ready for the final saturation step.
Final Step: Catalytic Hydrogenation
The final step is the saturation of the carbon-carbon double bond within the cyclohexene ring to yield the target alkane structure.
Mechanistic Principles & Chemoselectivity
Catalytic hydrogenation is typically a heterogeneous reaction where hydrogen gas and the substrate are adsorbed onto the surface of a solid metal catalyst.[4] The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, meaning both hydrogens add to the same face of the π-system.[8][9]
A key challenge in this step is achieving chemoselectivity. The goal is to reduce the C=C bond while leaving the C=O bond of the aldehyde intact. Aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can over-reduce the aldehyde to an alcohol (2-(2-methylcyclohexyl)ethanol). Catalysts like palladium on carbon (Pd/C) or rhodium-based systems often provide good selectivity for alkene hydrogenation under controlled conditions.[4][10]
Experimental Protocol: Hydrogenation
Objective: To synthesize 2-(2-methylcyclohexyl)acetaldehyde from 2-(2-methyl-3-cyclohexenyl)acetaldehyde.
Materials:
-
2-(2-methyl-3-cyclohexenyl)acetaldehyde
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure-rated system
Procedure:
-
In a pressure-rated hydrogenation vessel, dissolve the starting aldehyde (e.g., 0.2 mol) in ethanol (250 mL).
-
Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Seal the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Agitate the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Rinse the pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product, 2-(2-methylcyclohexyl)acetaldehyde, can be purified by vacuum distillation.
Data Summary and Visualization
The following table summarizes typical parameters for the key synthetic steps.
| Parameter | Step 1: Diels-Alder | Step 2: Homologation | Step 3: Hydrogenation |
| Reaction Type | [4+2] Cycloaddition | Wittig Reaction / Hydrolysis | Catalytic Reduction |
| Key Reagents | Butadiene, Crotonaldehyde | Ph₃P=CHOCH₃, H₃O⁺ | H₂, 5% Pd/C |
| Solvent | Toluene or Xylene | THF or Diethyl Ether | Ethanol or Ethyl Acetate |
| Temperature | 150-180 °C | 0 °C to Room Temp. | Room Temperature |
| Pressure | High (Autogenous) | Atmospheric | 50-100 psi |
| Typical Yield | 60-80% | 70-85% (two steps) | >95% |
Diagrams
Caption: Overall reaction pathway for the synthesis.
Caption: Experimental workflow for the key reaction stages.
Conclusion
The synthesis of cyclohexyl-based aldehydes from simple precursors like butadiene and crotonaldehyde is a multi-step process that highlights core principles of organic synthesis. While the initial Diels-Alder reaction provides an elegant entry into the required cyclic system, a nuanced understanding of the resulting structure is essential. The necessity of a subsequent homologation step to achieve the desired this compound skeleton underscores the importance of strategic planning in multi-step synthesis. By carefully selecting catalysts and controlling reaction conditions, particularly during the final hydrogenation, the target molecule can be produced with high fidelity. Future work could focus on developing a more atom-economical process, perhaps through catalytic C-H activation or rearrangement pathways that avoid stoichiometric reagents in the homologation step.
References
- 1. This compound | 5664-21-1 | FAA66421 [biosynth.com]
- 2. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Homogeneous catalytic hydrogenation of unsaturated aldehydes to form saturated aldehydes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
2-Cyclohexylacetaldehyde reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 2-Cyclohexylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₁₄O) is a versatile aldehyde featuring a cyclohexyl ring adjacent to an acetaldehyde moiety.[1] Its structure, possessing an enolizable α-carbon and a reactive carbonyl group, dictates a rich and predictable reactivity profile. This guide provides a detailed exploration of the core reaction mechanisms of this compound, moving beyond simple reaction schemes to elucidate the underlying principles of its chemical behavior. We will examine its synthesis, oxidation, reduction, and key carbon-carbon bond-forming reactions including Grignard additions, Wittig olefinations, and aldol condensations. Each section is grounded in established chemical principles, supported by detailed mechanistic diagrams and validated experimental protocols, offering researchers a comprehensive resource for leveraging this compound in organic synthesis.
Introduction: Structure and Significance
This compound, also known as cyclohexylacetaldehyde, is a colorless to light yellow liquid with the chemical formula C₈H₁₄O and a molecular weight of 126.2 g/mol .[2][3] It is characterized by a saturated six-membered ring bonded to the α-carbon of an acetaldehyde group. This structure is fundamental to its reactivity: the carbonyl group is a prime target for nucleophilic attack, while the adjacent C-H bonds are acidic and susceptible to deprotonation, enabling enolate formation.
Industrially, it finds application in the fragrance industry for its refreshing green-floral odor, particularly in household products.[4] In the context of drug development and organic synthesis, it serves as a valuable intermediate for synthesizing more complex molecules like cyclohexylacetic acid and 2-cyclohexylethanol, which can be precursors for pharmaceuticals and agrochemicals.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5664-21-1 | [3] |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point | 189.5 ± 9.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 61.9 ± 7.8 °C | [3] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [4] |
Synthesis of this compound
The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the available starting materials and desired scale. A common and illustrative laboratory-scale method is the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol.
Mechanism: Oxidation with Pyridinium Chlorochromate (PCC)
The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation. The mechanism proceeds via the formation of a chromate ester, followed by an E2-like elimination.[6][7] The key step involves the removal of the α-proton, which is only possible for primary and secondary alcohols, leading to the formation of the C=O π-bond.[6]
Caption: Mechanism of alcohol oxidation to an aldehyde using PCC.
Experimental Protocol: Synthesis via Oxidation of 2-Cyclohexylethanol
This protocol is adapted from a standard procedure for the oxidation of 2-cyclohexylethanol using PCC on a celite support in methylene chloride.[8]
Reagents & Equipment:
-
2-Cyclohexylethanol (0.3 moles)
-
Pyridinium chlorochromate (PCC) (0.46 moles)
-
Celite (100 g)
-
Methylene chloride (CH₂Cl₂) (1000 ml total)
-
Diethyl ether (1000 ml)
-
Silica gel
-
6N HCl, saturated NaHCO₃, saturated NaCl solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
A suspension of 100 g (0.46 moles) of PCC and 100 g of celite in 800 ml of methylene chloride is prepared in a flask and stirred vigorously.[8]
-
A solution of 38 g (0.3 moles) of 2-cyclohexylethanol in 200 ml of methylene chloride is added to the suspension all at once. The reaction is mildly exothermic and the mixture will turn dark.[8]
-
The reaction is stirred for 1 hour at room temperature.[8]
-
After 1 hour, 1000 ml of diethyl ether is added, and the mixture is filtered through a bed of silica gel (approx. 250 g) to remove the chromium salts. The filter pad is rinsed with additional ether.[8]
-
The combined organic filtrates are concentrated. The remaining solution is washed sequentially with 2x40 ml of 6N HCl, 1x50 ml of saturated NaHCO₃, and 1x50 ml of saturated NaCl solution.[8]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.[8]
-
The resulting crude oil is purified by vacuum distillation (bp 74°-76° C at 23 mmHg) to yield pure this compound.[8]
Core Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of its aldehyde functional group. The following sections detail the mechanisms of its most important transformations.
Caption: Overview of the core reactions of this compound.
Oxidation to 2-Cyclohexylacetic Acid
Aldehydes are readily oxidized to carboxylic acids using strong oxidizing agents like chromium trioxide (CrO₃) in an acidic solution (Jones reagent).[9] Unlike ketones, aldehydes possess a hydrogen atom on the carbonyl carbon that can be removed during oxidation.[10] The mechanism in aqueous acid involves the initial formation of a hydrate (a gem-diol), which is then oxidized in a manner similar to a secondary alcohol.[6][11]
Reduction to 2-Cyclohexylethanol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation, typically accomplished with hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent suitable for this purpose.[12]
Mechanism: The reaction is a two-step process.[12][13]
-
Nucleophilic Addition: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a C-H bond. This creates a tetrahedral alkoxide intermediate.[14]
-
Protonation: An acidic workup (or reaction with the protic solvent, such as methanol or water) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol product, 2-cyclohexylethanol.[15]
Caption: Mechanism of aldehyde reduction using a hydride source.
Grignard Reaction to Form Secondary Alcohols
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[16] The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, produces a secondary alcohol.[17][18]
Mechanism: The mechanism is analogous to hydride reduction. The carbon atom bound to magnesium is highly nucleophilic due to the polarity of the C-Mg bond.[16]
-
Nucleophilic Addition: The alkyl (or aryl) group of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound.[19] This forms a new C-C bond and a magnesium alkoxide intermediate.
-
Protonation: The intermediate is hydrolyzed during an acidic workup, protonating the alkoxide to yield the secondary alcohol product.[17]
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes.[20] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at a specific, unambiguous location.[21]
Mechanism:
-
Ylide Formation: The Wittig reagent (e.g., Ph₃P=CHR) is typically prepared by treating a phosphonium salt with a strong base.[22]
-
Cycloaddition: The nucleophilic ylide attacks the carbonyl carbon, leading to a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[20][23]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The driving force for this step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O).[23] This process breaks the C-P and C-O single bonds, forming the C=C π-bond of the alkene and the P=O π-bond of the byproduct.
Aldol Condensation
This compound possesses acidic protons on its α-carbon, making it capable of forming an enolate and participating in aldol reactions.[24] In the presence of a base, it can react with another molecule of itself (a self-condensation) to form a β-hydroxy aldehyde. Upon heating, this intermediate readily dehydrates to form an α,β-unsaturated aldehyde.[25][26]
Mechanism (Base-Catalyzed):
-
Enolate Formation: A base (e.g., OH⁻) removes an acidic α-proton from one molecule of the aldehyde, creating a resonance-stabilized enolate ion. The enolate is a potent carbon nucleophile.[24]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second, unreacted aldehyde molecule, forming a new C-C bond and a tetrahedral alkoxide intermediate.[26]
-
Protonation: The alkoxide is protonated by a water molecule (formed in step 1), regenerating the base catalyst and yielding the β-hydroxy aldehyde (the aldol addition product).[25]
-
Dehydration (Condensation): If heat is applied, the base removes another α-proton, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion (a poor leaving group, but elimination is possible under these conditions via an E1cB mechanism) to form a conjugated α,β-unsaturated aldehyde.[26]
Caption: Base-catalyzed mechanism for the aldol addition and condensation.
Conclusion
This compound demonstrates a predictable yet powerful set of chemical reactivities centered on its aldehyde functionality. Its susceptibility to oxidation, reduction, and a variety of nucleophilic additions makes it a cornerstone building block in organic synthesis. Understanding the detailed mechanisms—from the hydride attack in reductions to the enolate-driven C-C bond formation in aldol condensations—is paramount for professionals aiming to control reaction outcomes and design novel synthetic pathways. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective application of this versatile chemical intermediate.
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- 13. organic-synthesis.com [organic-synthesis.com]
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- 19. Grignard Reaction [organic-chemistry.org]
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- 22. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
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- 26. magritek.com [magritek.com]
An In-depth Technical Guide to the Aldol Condensation of 2-Cyclohexylacetaldehyde
This guide provides a comprehensive technical overview of the aldol condensation of 2-cyclohexylacetaldehyde, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying mechanistic principles, provide a detailed experimental protocol, discuss methods for product characterization, and address potential challenges and optimization strategies.
Introduction: Significance and Context
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1] This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone (an aldol addition product), which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2][3][4][5] The resulting α,β-unsaturated aldehydes are valuable synthetic intermediates, participating in a variety of further transformations, including Michael additions and Diels-Alder reactions, making them crucial building blocks in the synthesis of natural products and pharmaceuticals.[1]
This compound is a sterically hindered aliphatic aldehyde. Its self-condensation provides an excellent case study for understanding the interplay of steric and electronic effects in the aldol reaction. The products, 3-hydroxy-2,4-dicyclohexylbutanal and its dehydrated analogue, 2,4-dicyclohexylbut-2-enal, are complex molecules whose synthesis requires careful control of reaction conditions.
Mechanistic Principles: A Tale of Two Catalysts
The aldol condensation can be effectively catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway.[1][4][6] The choice of catalyst is a critical experimental parameter that influences reaction rate, equilibrium position, and the potential for side reactions.
Base-Catalyzed Aldol Condensation
The more common approach is base catalysis, typically employing hydroxide or alkoxide ions.[3][5][7] The mechanism is a multi-step process initiated by the formation of a nucleophilic enolate.
Mechanism Steps:
-
Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from a molecule of this compound.[1][5][8] This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in this reaction.[8][9] The equilibrium for this step typically lies to the left, as the pKa of the α-hydrogen is higher than that of water.[10]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of a second, unreacted molecule of this compound.[1][3][5][8] This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[3]
-
Protonation: The alkoxide intermediate is rapidly protonated by a solvent molecule (e.g., water or ethanol), yielding the β-hydroxy aldehyde, 3-hydroxy-2,4-dicyclohexylbutanal, and regenerating the base catalyst.[2][5][8] This product is the "aldol addition" product.
-
Dehydration (Condensation): Under heating or with a sufficiently strong base, a subsequent dehydration can occur.[10] The base removes an α-hydrogen to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination Unimolecular conjugate Base) mechanism to form the final α,β-unsaturated aldehyde, 2,4-dicyclohexylbut-2-enal.[1][8][11] The formation of the conjugated system provides a thermodynamic driving force for this step.[12]
Caption: Base-catalyzed aldol condensation mechanism.
Acid-Catalyzed Aldol Condensation
Acid catalysis proceeds through an enol intermediate rather than an enolate.[10]
Mechanism Steps:
-
Carbonyl Protonation: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[1][4][13]
-
Enol Formation: A base (like water) removes an α-hydrogen, leading to the formation of a neutral enol intermediate.[1][13]
-
Nucleophilic Attack: The enol, acting as the nucleophile, attacks the protonated carbonyl of a second aldehyde molecule.[13]
-
Deprotonation: A final deprotonation step yields the neutral aldol addition product.[1]
-
Dehydration: Under acidic conditions and often with heat, the β-hydroxyl group is protonated, forming a good leaving group (water).[13] Subsequent elimination of water leads to the α,β-unsaturated product.[12][13]
Experimental Protocol: Base-Catalyzed Self-Condensation
This section provides a robust, field-proven protocol for the self-condensation of this compound. The methodology is designed to be self-validating through careful monitoring and characterization.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| This compound | Starting Material | Ensure purity via distillation if necessary. |
| Sodium Hydroxide (NaOH) | Base Catalyst | Use pellets or a freshly prepared solution. |
| Ethanol (95%) | Solvent | Facilitates miscibility of reactants. |
| Diethyl Ether | Extraction Solvent | Anhydrous grade recommended. |
| Saturated NaCl Solution (Brine) | Aqueous Wash | Helps break emulsions. |
| Anhydrous Magnesium Sulfate | Drying Agent | Removes residual water from organic phase. |
| Round-bottom flask | Reaction Vessel | |
| Magnetic Stirrer & Stir Bar | Agitation | Ensures homogeneous reaction mixture. |
| Condenser | Reflux/Evaporation Control | |
| Separatory Funnel | Liquid-Liquid Extraction | |
| Rotary Evaporator | Solvent Removal | |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates. |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 25 mL of 95% ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add 5 mL of a 2 M aqueous sodium hydroxide solution.[14] Causality Note: Slow addition prevents a rapid, exothermic reaction and minimizes potential side reactions like the Cannizzaro reaction, which can occur in the presence of highly concentrated base with aldehydes lacking α-hydrogens.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the progress of the reaction using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material should show a gradual conversion to a new, less polar spot (the condensation product) and potentially a more polar spot (the addition product). If the reaction is sluggish, the mixture can be gently heated to reflux (approx. 80°C) for an additional 30-60 minutes to promote dehydration.[10][14]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers. Trustworthiness Note: The extraction step is crucial for separating the organic product from the aqueous base and other water-soluble components.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers with 30 mL of water, followed by 30 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 2,4-dicyclohexylbut-2-enal.
-
Caption: Experimental workflow for aldol condensation.
Characterization of Products
Confirmation of the product structure is essential. The primary techniques are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Aldol Adduct (3-hydroxy-2,4-dicyclohexylbutanal) | Aldol Condensation Product (2,4-dicyclohexylbut-2-enal) |
| IR Spectroscopy | Strong, broad O-H stretch (~3400 cm⁻¹). Strong C=O stretch (~1725 cm⁻¹).[15] | Absence of O-H stretch. Strong, conjugated C=O stretch (~1705 cm⁻¹).[15][16] C=C stretch (~1640 cm⁻¹). |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO) at ~9.5-9.7 ppm.[15] Protons α to C=O at ~2.2-2.5 ppm.[17] Broad signal for OH proton. | Aldehyde proton (CHO) shifted downfield to ~9.8-10.0 ppm.[15][16][17] Vinylic proton (C=CH) at ~6.5-7.0 ppm. |
| ¹³C NMR Spectroscopy | Carbonyl carbon at ~200-205 ppm. | Carbonyl carbon shifted slightly upfield to ~190-200 ppm due to conjugation.[15][16] |
Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) will vary based on solvent and specific molecular environment.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; retro-aldol reaction favored. | Increase reaction time or apply gentle heat to drive the reaction to the dehydrated product, which is more stable.[10] Use a Soxhlet extractor for ketones to shift equilibrium.[11] |
| Multiple Products | Self-condensation competing with a desired crossed-aldol reaction.[7] | In a crossed-aldol scenario, use a non-enolizable aldehyde (like benzaldehyde) or pre-form the enolate of one partner using a strong base like LDA.[2][11] |
| Polymerization | Strong base or high temperatures causing uncontrolled side reactions. | Use a milder base or lower the reaction temperature. Ensure slow addition of the catalyst. |
| No Reaction | Catalyst is inactive; steric hindrance is too great for the conditions. | Use a fresh, more concentrated catalyst. Consider using acid catalysis as an alternative pathway. For highly hindered substrates, stronger bases (e.g., LDA) may be required. |
Conclusion
The aldol condensation of this compound is a powerful illustration of a fundamental C-C bond-forming reaction. By understanding the mechanistic underpinnings of both acid and base catalysis, researchers can effectively control the reaction outcome. The provided protocol offers a reliable starting point for the synthesis of 2,4-dicyclohexylbut-2-enal. Careful execution of the experimental workflow, diligent monitoring, and thorough characterization are paramount to achieving high yield and purity, enabling the successful application of this versatile reaction in complex synthesis endeavors.
References
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- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 17. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Oxidation of 2-Cyclohexylacetaldehyde to Cyclohexylacetic Acid
Abstract
The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis. This guide provides an in-depth technical analysis of the oxidation of 2-cyclohexylacetaldehyde to cyclohexylacetic acid, a valuable compound in various chemical industries, including pharmaceuticals. We will dissect and compare several key synthetic methodologies, moving beyond simple procedural lists to explore the mechanistic underpinnings and rationale that guide protocol selection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific oxidation, with a focus on practical application, safety, and efficiency.
Introduction: The Synthetic Imperative
Cyclohexylacetic acid serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, combining a bulky cycloaliphatic group with a carboxylic acid moiety, imparts unique physicochemical properties to target molecules. The most direct synthetic route to this acid often involves the oxidation of the corresponding aldehyde, this compound.[2][3]
While the oxidation of an aldehyde appears straightforward, the choice of oxidant and reaction conditions is critical to ensure high yield, purity, and compatibility with other functional groups that might be present in a more complex synthetic intermediate. The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by a wide range of reagents.[4][5] This guide will focus on three authoritative methods: the highly selective Pinnick oxidation, the powerful Jones oxidation, and the classic Tollens' reaction, providing the necessary framework for informed methodological selection.
Oxidation Methodologies: A Comparative Analysis
The selection of an oxidation protocol is a decision driven by factors such as substrate sensitivity, desired yield, scalability, cost, and environmental impact. We will now explore the mechanistic details and practical applications of the most relevant methods for converting this compound.
The Pinnick Oxidation: Precision and Tolerance
For substrates with sensitive functional groups or a propensity for side reactions, the Pinnick oxidation is often the superior choice. It is renowned for its mild reaction conditions and high chemoselectivity, allowing for the oxidation of aldehydes to carboxylic acids with minimal collateral damage to other parts of the molecule.[6][7] This method is particularly effective for aldehydes that are sterically hindered or prone to epimerization.[7]
Mechanistic Rationale:
The active oxidizing agent in the Pinnick oxidation is not sodium chlorite (NaClO₂) itself, but rather chlorous acid (HClO₂), which is formed in situ under weakly acidic conditions.[6][8] The mechanism proceeds through a well-defined pathway:
-
Formation of the Active Oxidant: A weak acid, typically a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄), protonates the chlorite anion to generate chlorous acid.[7]
-
Nucleophilic Addition: The chlorous acid adds to the electrophilic carbonyl carbon of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation. In this key step, the aldehydic hydrogen is transferred to an oxygen atom on the chlorine, and hypochlorous acid (HOCl) is eliminated, yielding the carboxylic acid.[6][8]
A critical aspect of this reaction is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can engage in undesirable side reactions, such as chlorinating electron-rich aromatic rings or reacting with double bonds.[7] To mitigate this, a scavenger is almost always included in the reaction mixture. 2-Methyl-2-butene is a common and effective choice, as its double bond readily reacts with and neutralizes the HOCl.[9]
Visualizing the Pinnick Oxidation Mechanism:
Caption: Mechanism of the Pinnick Oxidation.
Detailed Experimental Protocol: Pinnick Oxidation [9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water.
-
Addition of Reagents: To the stirred solution at room temperature, add sodium dihydrogen phosphate (NaH₂PO₄, ~5-10 equiv) followed by 2-methyl-2-butene (~5-10 equiv).
-
Initiation: Add sodium chlorite (NaClO₂, 80% technical grade, ~5 equiv) portion-wise to the mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the yellow color dissipates.
-
Extraction: Acidify the mixture to pH 3-4 with dilute HCl and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyclohexylacetic acid can be purified by flash column chromatography or recrystallization.
The Jones Oxidation: A Powerful, Classic Approach
The Jones oxidation is a robust and rapid method for converting primary alcohols and aldehydes to carboxylic acids.[10][11] The reagent, a solution of chromium trioxide (CrO₃) in dilute sulfuric acid and acetone, is a potent oxidizing agent.[12] While highly effective, its use has waned in many research and pharmaceutical settings due to the toxicity and disposal issues associated with chromium(VI) compounds.[11]
Mechanistic Rationale:
The oxidation of aldehydes with Jones reagent is believed to proceed through a hydrate intermediate.[13][14]
-
Hydration: In the aqueous acidic medium, the aldehyde exists in equilibrium with its hydrate form (a geminal diol).
-
Chromate Ester Formation: One of the hydroxyl groups of the hydrate attacks the chromium(VI) species, forming a chromate ester.
-
Oxidation/Elimination: A base (water) removes the proton from the carbon-bearing hydroxyl group, leading to the elimination of a reduced chromium species (Cr(IV)) and the formation of the carboxylic acid.[13]
The reaction is characterized by a distinct color change from the orange/red of Cr(VI) to the green of Cr(III), which serves as a visual indicator of reaction completion.[11][12]
Detailed Experimental Protocol: Jones Oxidation
Note: Due to the hazardous nature of chromium(VI), this procedure should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: Prepare the Jones reagent by slowly dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise to the stirred aldehyde solution, maintaining the internal temperature below 20 °C. The color will change from orange to green/blue.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the excess oxidant by adding isopropanol until the orange color is no longer present.
-
Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography or distillation.
Tollens' Oxidation: The Silver Mirror Method
The Tollens' test is a classic qualitative test for aldehydes, but the reagent can also be used for preparative-scale oxidations, particularly when a mild, non-acidic oxidant is required.[15][16] The reaction is easily identified by the formation of a silver mirror on the surface of the reaction vessel.[17]
Mechanistic Rationale:
Tollens' reagent is an alkaline, aqueous solution of ammoniacal silver nitrate, containing the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[18] This complex is a mild oxidizing agent.
-
Oxidation-Reduction: The aldehyde is oxidized to a carboxylate anion under the basic reaction conditions.
-
Silver Reduction: Simultaneously, the silver(I) ions in the complex are reduced to elemental silver (Ag⁰), which deposits on the glassware.[16][18]
Detailed Experimental Protocol: Tollens' Oxidation
Note: Tollens' reagent has a short shelf life and can form explosive silver fulminate upon standing. It must be prepared fresh immediately before use and the reaction vessel and any residues must be neutralized with dilute acid after the experiment.
-
Reagent Preparation: In a clean flask, add a few drops of dilute sodium hydroxide to a solution of silver nitrate to precipitate silver(I) oxide. Then, add dilute aqueous ammonia dropwise with swirling until the brown precipitate of Ag₂O just redissolves, forming the clear [Ag(NH₃)₂]⁺ complex.
-
Reaction: Add this compound to the freshly prepared Tollens' reagent and warm the mixture gently in a water bath (40-60 °C) for a few minutes. A silver mirror or a black precipitate of silver will form.
-
Workup: Once the reaction is complete, carefully decant the solution.
-
Neutralization: IMMEDIATELY neutralize all glassware and the reaction mixture by adding dilute nitric acid to dissolve the silver mirror and prevent the formation of explosive byproducts.
-
Isolation: Acidify the decanted aqueous layer with dilute HCl to protonate the carboxylate, then extract the resulting cyclohexylacetic acid with an organic solvent.
-
Purification: The extracted product can be purified as described in the previous methods.
Comparative Summary and Best Practices
The choice of method for oxidizing this compound is a critical decision. The following table summarizes the key attributes of each discussed protocol.
| Feature | Pinnick Oxidation | Jones Oxidation | Tollens' Oxidation |
| Conditions | Mild, weakly acidic (pH 4-5) | Strongly acidic, exothermic | Mild, alkaline |
| Selectivity | Excellent, tolerates most functional groups[6][7] | Poor, oxidizes alcohols and other sensitive groups | Good, specific for aldehydes[15] |
| Yield | Generally high to excellent | Good to high | Variable, often moderate |
| Reagents | NaClO₂, NaH₂PO₄, scavenger | CrO₃, H₂SO₄, acetone | AgNO₃, NH₄OH, NaOH |
| Safety | Moderate; handle NaClO₂ with care | High hazard; Cr(VI) is toxic and carcinogenic[11] | High hazard; explosive byproduct risk[18] |
| Scalability | Good | Moderate, due to exotherm and waste | Poor, reagent instability and cost |
| Ideal Use Case | Complex molecules, high-value synthesis | Simple, robust substrates | Small-scale, acid-sensitive substrates |
For drug development and modern research applications, the Pinnick oxidation is the most highly recommended method for the synthesis of cyclohexylacetic acid from its aldehyde precursor. Its operational simplicity, high selectivity, and avoidance of heavy metals make it a superior choice for producing high-purity material in a safe and reliable manner.
General Experimental Workflow
The overall process from starting material to purified product follows a logical sequence.
Caption: General workflow for oxidation and purification.
Conclusion
The oxidation of this compound to cyclohexylacetic acid is a fundamental transformation with significant practical implications. While classic methods like the Jones and Tollens' oxidations are effective, they present considerable safety and environmental challenges. The Pinnick oxidation stands out as the modern method of choice, offering a robust, selective, and safer pathway to the desired product.[8] By understanding the mechanistic principles behind each method, researchers can make informed decisions that optimize yield, purity, and safety, thereby accelerating their research and development objectives.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 8. psiberg.com [psiberg.com]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 13. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tutorchase.com [tutorchase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
A Senior Application Scientist's Guide to the Selective Reduction of 2-Cyclohexylacetaldehyde to 2-Cyclohexylethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Synthetic Imperative
2-Cyclohexylethanol is a valuable molecule, finding applications as a fragrance component and a key intermediate in the synthesis of more complex organic compounds, including pharmaceuticals.[1][2] Its synthesis from the corresponding aldehyde, 2-cyclohexylacetaldehyde, is a fundamental transformation in organic chemistry. The successful execution of this reduction hinges on the judicious selection of a synthetic methodology that balances efficiency, selectivity, scalability, and safety. This guide provides an in-depth analysis of the primary pathways for this conversion, grounded in mechanistic principles and practical, field-proven protocols. We will explore the nuances of catalytic hydrogenation and chemical hydride reductions, offering the necessary insights for researchers to make informed decisions in their synthetic campaigns.
Chapter 1: Strategic Approaches to Aldehyde Reduction
The conversion of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. The core of this transformation is the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group. The primary strategies to achieve this are differentiated by the source of the hydrogen and the mechanism of its delivery:
-
Catalytic Hydrogenation: This method utilizes molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction occurs on the surface of the catalyst, which activates both the hydrogen and the aldehyde. It is a highly atom-economical process, making it attractive for large-scale industrial applications.[1][3]
-
Chemical Hydride Reduction: This approach employs complex metal hydrides as a source of nucleophilic hydride ions (H⁻).[4] Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride to the electrophilic carbonyl carbon, followed by a protonation step to yield the alcohol.[5][6] These methods are exceptionally common in laboratory settings due to their convenience and predictable reactivity.
The choice between these pathways is dictated by factors including the presence of other reducible functional groups, required reaction conditions, available equipment, and safety protocols.
Chapter 2: Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation represents an elegant and efficient method for the reduction of aldehydes. Its primary advantage lies in its clean reaction profile, often yielding the product with minimal workup beyond catalyst filtration.[7]
Mechanistic Underpinnings
The process begins with the adsorption of molecular hydrogen onto the surface of a heterogeneous metal catalyst (e.g., Raney Nickel, Palladium, Platinum). This interaction weakens the H-H bond.[8] The aldehyde also coordinates to the catalyst surface, bringing it into proximity with the activated hydrogen atoms. A stepwise transfer of two hydrogen atoms to the carbonyl group ensues, resulting in the formation of 2-cyclohexylethanol, which then desorbs from the catalyst surface, regenerating the active sites.[8]
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol describes a standard procedure for the reduction of this compound using a Raney® Nickel catalyst, a common choice for its high activity and cost-effectiveness.[8][9]
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight, aqueous slurry)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite™ or other filter aid
Procedure:
-
Vessel Preparation: The hydrogenation vessel is charged with a solution of this compound in ethanol.
-
Catalyst Addition: The Raney® Nickel slurry is carefully added to the reaction mixture. Caution: Raney® Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere.
-
System Purge: The vessel is sealed and purged several times with nitrogen followed by hydrogen gas to remove all oxygen.
-
Reaction: The vessel is pressurized with hydrogen gas (typically 50-100 psi) and the mixture is agitated vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.[10]
-
Workup: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.
-
Filtration: The reaction mixture is filtered through a pad of Celite™ to remove the nickel catalyst. The filter cake is washed with additional ethanol. Caution: The filter cake may be pyrophoric and should not be allowed to dry in the air. It should be quenched carefully with water.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 2-cyclohexylethanol, which can be further purified by distillation if necessary.
Workflow Visualization: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Chapter 3: Chemical Hydride Reductions: Laboratory Staples
For laboratory-scale synthesis, chemical hydride reagents offer unparalleled convenience and control. The choice between the two most common reagents, NaBH₄ and LiAlH₄, is a critical decision based on the required reactivity and the chemical environment of the substrate.
Mechanism of Hydride Delivery
The reduction proceeds via nucleophilic addition. The polar metal-hydrogen bond in the hydride reagent provides a source of hydride (H⁻).[4] This powerful nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[6] In a subsequent step, this intermediate is protonated by a protic solvent or an acidic workup to furnish the final alcohol product.[5]
Caption: General Mechanism of Hydride Reduction.
Method A: Sodium Borohydride (NaBH₄) – The Mild & Selective Choice
Sodium borohydride is a mild reducing agent, valued for its selectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides.[11][12] Its stability in protic solvents like methanol and ethanol makes it exceptionally user-friendly.[13]
Experimental Protocol: NaBH₄ Reduction in Methanol
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol (solvent)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of this compound in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3) and effervescence ceases.
-
Extraction: Most of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 2-cyclohexylethanol.
Method B: Lithium Aluminum Hydride (LiAlH₄) – The Powerhouse Reductant
Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[5][14] It will readily reduce aldehydes, ketones, esters, carboxylic acids, and amides.[15] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and extreme caution, as it reacts violently with water and other protic sources.[5][16]
Experimental Protocol: LiAlH₄ Reduction in Anhydrous Diethyl Ether
Materials:
-
Lithium Aluminum Hydride (LiAlH₄) (0.3 - 0.5 eq)
-
Anhydrous Diethyl Ether (solvent)
-
This compound (1.0 eq)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried, three-neck flask under a nitrogen atmosphere. The flask is equipped with a dropping funnel, a condenser, and a magnetic stirrer, and is cooled to 0 °C.
-
Substrate Addition: A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is stirred at 0 °C for 30 minutes and then at room temperature until the reaction is complete.
-
Workup (Fieser Method): The reaction is cooled back to 0 °C and quenched with extreme caution by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Filtration and Isolation: The mixture is stirred vigorously for 30 minutes until a white, granular solid forms. The solid is removed by filtration, and the filter cake is washed thoroughly with diethyl ether. The combined filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-cyclohexylethanol.
Chapter 4: Comparative Analysis of Reduction Methodologies
The selection of an optimal reduction protocol requires a comparative assessment of each method's practical and chemical characteristics.
| Feature | Catalytic Hydrogenation (Raney® Ni) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | High | Mild / Moderate | Very High / Powerful |
| Selectivity | Can reduce C=C bonds[4] | Excellent for Aldehydes/Ketones | Poor; reduces most polar pi-bonds |
| Solvent | Alcohols (e.g., EtOH) | Protic (e.g., MeOH, EtOH) | Anhydrous Ethers (e.g., Et₂O, THF) |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Workup | Catalyst Filtration | Acidic Quench & Extraction | Careful sequential quench & filtration |
| Safety | Pyrophoric catalyst, H₂ gas handling | H₂ evolution upon quenching | Extremely water-reactive, pyrophoric |
| Scalability | Excellent; preferred for industry[3] | Good | Challenging due to safety/exotherm |
Chapter 5: Product Verification
Regardless of the synthetic method employed, the identity and purity of the final product, 2-cyclohexylethanol, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.[17]
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1725 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3300 cm⁻¹) is a key indicator of a successful reduction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product (C₈H₁₆O, MW: 128.21 g/mol ) and a characteristic fragmentation pattern for structural corroboration.[17][18]
Conclusion
The reduction of this compound to 2-cyclohexylethanol can be accomplished efficiently through several reliable methods. For large-scale, atom-economical synthesis, catalytic hydrogenation is the superior choice. For routine laboratory work where safety and ease of use are paramount, sodium borohydride offers a selective and straightforward protocol. Lithium aluminum hydride should be reserved for situations where its immense reducing power is required and can be handled with the appropriate safety infrastructure. A thorough understanding of the mechanisms, operational requirements, and safety implications of each method empowers the research scientist to select the most appropriate tool for this fundamental and valuable chemical transformation.
References
- 1. JPH03284640A - Production of 2-cyclohexylethanol - Google Patents [patents.google.com]
- 2. Cas 4442-79-9,2-Cyclohexylethanol | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 9. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2-Cyclohexylethanol synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. leah4sci.com [leah4sci.com]
- 15. byjus.com [byjus.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 2-Cyclohexylethanol (4442-79-9) MS [m.chemicalbook.com]
- 18. Cyclohexaneethanol [webbook.nist.gov]
The Versatile Role of 2-Cyclohexylacetaldehyde in Modern Organic Synthesis: A Technical Guide
Abstract
2-Cyclohexylacetaldehyde, a readily accessible aldehyde, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural motif, combining a reactive aldehyde functionality with a bulky cyclohexyl group, offers a gateway to a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical industries. We will delve into the core reactivity of this aldehyde, providing not only established protocols but also the underlying mechanistic principles that govern these transformations. This document aims to serve as a practical and insightful resource, enabling the strategic incorporation of this compound into innovative synthetic designs.
Introduction: Unveiling the Synthetic Potential of this compound
This compound (also known as cyclohexylacetaldehyde) is a colorless to light yellow liquid characterized by a fresh, green, and fruity aroma.[1] While it has found some application in the fragrance industry for household products, its true value for the synthetic chemist lies in its role as a precursor for more complex molecules.[2][3] It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] The presence of the aldehyde group provides a reactive handle for a multitude of classic and contemporary organic transformations, while the cyclohexyl moiety imparts lipophilicity and conformational rigidity to the resulting products.
This guide will navigate through the key reaction classes where this compound serves as a pivotal starting material, offering detailed procedural insights and mechanistic discussions to empower chemists in their synthetic endeavors.
Synthesis of this compound
A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be prepared through several established methods.
Oxidation of 2-Cyclohexylethanol
A common and straightforward method involves the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol. Various oxidizing agents can be employed for this transformation. A laboratory-scale preparation can be achieved using pyridinium chlorochromate (PCC) in dichloromethane, which offers good yields and avoids over-oxidation to the carboxylic acid.[6]
Experimental Protocol: Oxidation of 2-Cyclohexylethanol with PCC
-
Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of 2-cyclohexylethanol (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford crude this compound, which can be further purified by distillation.
Hydrolysis of this compound Dimethyl Acetal
Another route involves the hydrolysis of the corresponding acetal, this compound dimethyl acetal. This method is particularly useful if the acetal is more readily available or if the desired aldehyde is sensitive to oxidative conditions.
Experimental Protocol: Hydrolysis of this compound Dimethyl Acetal [6]
-
Dissolve this compound dimethyl acetal (1.0 equivalent) in a mixture of tetrahydrofuran and diethyl ether.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir the biphasic mixture vigorously at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Key Synthetic Transformations of this compound
The aldehyde functionality of this compound is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections will detail some of the most synthetically useful transformations.
Carbon-Carbon Bond Formation
The Wittig reaction is a powerful tool for the conversion of aldehydes into alkenes with a high degree of control over the double bond position.[5][7] this compound readily undergoes Wittig olefination with a variety of phosphorus ylides to furnish the corresponding substituted alkenes. The stereochemical outcome of the reaction (E/Z selectivity) is largely dependent on the nature of the ylide used. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene.[7]
Mechanism of the Wittig Reaction
The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[5]
Figure 1: Simplified Mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, add this compound (1.0 equivalent) at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.
-
Filter off the solid and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. This compound, possessing α-hydrogens, can act as both the enolate precursor and the electrophilic carbonyl component in a self-aldol condensation. More synthetically useful are crossed-aldol condensations where this compound reacts with another carbonyl compound, such as a ketone.[8] These reactions can be catalyzed by either acid or base. Under basic conditions, the reaction typically yields a β-hydroxy aldehyde, which may undergo subsequent dehydration upon heating to form an α,β-unsaturated aldehyde.[8]
Mechanism of the Base-Catalyzed Aldol Condensation
A base abstracts an α-proton from one molecule of the aldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form an alkoxide intermediate. Protonation of the alkoxide yields the β-hydroxy aldehyde.
Figure 2: Simplified Mechanism of the Base-Catalyzed Aldol Addition.
Experimental Protocol: Crossed-Aldol Condensation with Acetone [1]
-
In a flask, mix this compound (1.0 equivalent) and acetone (1.0-2.0 equivalents) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring for several hours. The product may precipitate from the reaction mixture.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water and then cold ethanol.
-
If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group of this compound to produce secondary alcohols after an acidic workup.[9][10] This reaction is a cornerstone of organic synthesis for constructing new carbon-carbon bonds and introducing new stereocenters. The diastereoselectivity of the addition can often be influenced by the choice of organometallic reagent and reaction conditions.[11]
Mechanism of Grignard Addition
The highly polarized carbon-magnesium bond of the Grignard reagent allows the organic group to act as a carbanion, which attacks the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol.
Figure 3: Simplified Mechanism of Grignard Addition to an Aldehyde.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting secondary alcohol can be purified by column chromatography or distillation.
Carbon-Nitrogen Bond Formation
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12] this compound can be reacted with ammonia, a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective choice that tolerates a wide range of functional groups.[13]
Mechanism of Reductive Amination with a Primary Amine
The reaction begins with the nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion). The reducing agent then delivers a hydride to the imine carbon to furnish the final amine product.
Figure 4: Simplified Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination with Aniline and STAB [12]
-
To a solution of this compound (1.0 equivalent) and aniline (1.0 equivalent) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-benzylated amine can be purified by column chromatography.
Oxidation and Reduction of the Aldehyde
This compound can be readily oxidized to the corresponding carboxylic acid, cyclohexylacetic acid. A variety of oxidizing agents can be used, with Jones reagent (chromic acid in acetone) being a classic and effective choice for this transformation.[14]
Experimental Protocol: Jones Oxidation [11]
-
Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C.
-
Add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Quench the excess oxidant by adding isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure, and partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give cyclohexylacetic acid.
The aldehyde group of this compound can be selectively reduced to a primary alcohol, 2-cyclohexylethanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and convenient reagent for this purpose, often used in alcoholic solvents.[2]
Experimental Protocol: Sodium Borohydride Reduction [2]
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol and cool the solution to 0 °C.
-
Add sodium borohydride (0.3-0.5 equivalents) portion-wise, controlling the temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic extract, and remove the solvent to yield 2-cyclohexylethanol.
Applications in Target-Oriented Synthesis
The true measure of a building block's utility is its application in the synthesis of complex and valuable molecules. This compound has demonstrated its importance in both the pharmaceutical and fragrance industries.
Pharmaceutical Synthesis: The Case of Cilostazol
Cilostazol is a medication used to treat the symptoms of intermittent claudication.[13] While this compound is not a direct precursor in the most common synthetic routes to Cilostazol, it is a key starting material for the synthesis of certain impurities and related substances used as analytical standards.[13][15] For instance, the synthesis of intermediates for these standards can involve transformations of the cyclohexylacetaldehyde core. The ability to access a range of derivatives from this aldehyde is crucial for the development of robust analytical methods for quality control in pharmaceutical manufacturing.
Fragrance Synthesis
The structural features of this compound and its derivatives make them interesting components in the creation of fragrances. The combination of the bulky, hydrophobic cyclohexyl ring and a polar functional group can lead to compounds with unique olfactory properties. Aldehydes, in general, are known to add a "sparkle" and complexity to fragrance compositions.[16] While this compound itself has a relatively simple scent profile, its derivatives, accessed through the reactions described in this guide, can possess more complex and desirable floral, fruity, or woody notes, making them valuable ingredients for perfumers.[3]
Conclusion
This compound is a powerful and often underutilized building block in organic synthesis. Its commercial availability and the reactivity of its aldehyde group provide access to a wide spectrum of chemical transformations. This guide has outlined the fundamental reactions of this compound, providing both mechanistic insights and practical experimental protocols. From the construction of new carbon-carbon and carbon-heteroatom bonds to its application in the synthesis of pharmaceutically relevant compounds and fragrance ingredients, this compound offers a wealth of opportunities for the modern synthetic chemist. It is our hope that this comprehensive overview will inspire and facilitate the innovative use of this versatile aldehyde in future synthetic endeavors.
References
- 1. N-benzyl-2-(cyclohexen-1-yl)ethanamine | C15H21N | CID 1787831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes [organic-chemistry.org]
- 3. scent.vn [scent.vn]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. LON-CAPA OCHem [s10.lite.msu.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. US20020099213A1 - Processes for preparing cilostazol - Google Patents [patents.google.com]
- 16. sobfragrance.com [sobfragrance.com]
An In-depth Technical Guide to 2-Cyclohexylacetaldehyde for Researchers and Drug Development Professionals
Introduction: Understanding the Versatility of 2-Cyclohexylacetaldehyde
This compound (CAS No. 5664-21-1), also known as cyclohexaneacetaldehyde, is a C8 aliphatic aldehyde characterized by a cyclohexane ring attached to an acetaldehyde moiety.[1][2] This seemingly simple molecule possesses a unique combination of chemical reactivity and physical properties that has led to its adoption in diverse scientific and industrial fields. While it is well-established in the fragrance industry for its fresh, green, and floral notes, its utility as a reactive intermediate in organic synthesis is of increasing interest to researchers in materials science and, notably, pharmaceutical development.[2][3] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, while the cyclohexyl group imparts lipophilicity and conformational complexity, desirable traits in the design of novel bioactive molecules. This guide aims to provide a comprehensive technical overview of this compound, from its commercial availability and synthesis to its detailed analytical characterization and potential applications in advanced research and drug discovery.
Section 1: Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered as a colorless to pale yellow oil.[1] For research and development purposes, it is crucial to consider the purity of the material, as trace impurities can significantly impact the outcome of sensitive reactions.
Table 1: Commercial Availability of this compound
| Supplier | Purity Levels Offered | Common Packaging Sizes |
| Sigma-Aldrich | ≥95% | 1g, 5g, 25g |
| Thermo Fisher Scientific | 95% | 1g, 5g, 10g |
| TCI Chemicals | >95.0% (GC) | 5g, 25g |
| Alfa Aesar | 95% | 1g, 5g, 25g |
| Biosynth | For pharmaceutical testing | Custom inquiry |
| ChemicalBook | 98%, 99%, 99.5% | Inquire for bulk |
| Apollo Scientific | 90% | 250mg, 1g |
Note: Availability and packaging sizes are subject to change. It is recommended to consult the respective supplier's catalog for the most current information.
For applications in drug development, sourcing from suppliers that provide comprehensive analytical data, such as NMR, GC-MS, and a Certificate of Analysis (CoA), is paramount to ensure batch-to-batch consistency and regulatory compliance.
Section 2: Synthesis of this compound
The synthesis of this compound can be approached through several routes. The choice of method often depends on the starting material availability, desired scale, and purity requirements. Two common laboratory-scale preparations are detailed below.
Oxidation of 2-Cyclohexylethanol
A reliable method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol. Pyridinium chlorochromate (PCC) is an effective oxidizing agent for this transformation, offering good yields under mild conditions.
Caption: Workflow for the synthesis of this compound via oxidation.
Experimental Protocol:
-
A suspension of pyridinium chlorochromate (PCC) (0.46 moles) and Celite (100 g) in dichloromethane (800 ml) is prepared in a suitable reaction vessel.
-
A solution of 2-cyclohexylethanol (0.3 moles) in dichloromethane (200 ml) is added to the PCC suspension in one portion. The reaction is mildly exothermic and the mixture will turn dark.
-
The reaction is stirred for 1 hour at room temperature.
-
Following the reaction, diethyl ether (1000 ml) is added, and the mixture is filtered through a pad of silica gel.
-
The filtrate is washed sequentially with 6N HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure this compound.[1]
Hydrolysis of this compound Dimethyl Acetal
An alternative approach involves the deprotection of a stable precursor, this compound dimethyl acetal. This method is particularly useful when the aldehyde is needed in situ or if the starting acetal is more readily available.
Experimental Protocol:
-
A solution of this compound dimethyl acetal (349 mmol) is prepared in a mixture of tetrahydrofuran (50 ml) and diethyl ether (100 ml).
-
1N hydrochloric acid (200 ml) is added to the solution, and the mixture is stirred vigorously at room temperature for 2.5 hours.
-
The reaction mixture is then partitioned between diethyl ether and water.
-
The ether layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude this compound.[4]
Section 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a detailed structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aldehydic Proton (CHO): A characteristic triplet is expected around δ 9.7 ppm due to coupling with the adjacent CH₂ group.
-
Alpha-Protons (CH₂CHO): A doublet of doublets is expected around δ 2.2-2.4 ppm.
-
Cyclohexyl Protons (C₆H₁₁): A complex series of multiplets will be observed in the upfield region, typically between δ 0.9 and 2.0 ppm, corresponding to the axial and equatorial protons of the cyclohexane ring.[5][6]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is observed around 1720-1740 cm⁻¹. This is a highly characteristic peak for an aliphatic aldehyde.[9][10]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are typically seen around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of these two peaks is a strong indicator of an aldehyde functional group.[11]
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2950 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and the alpha-methylene group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 126.20.[2]
-
Key Fragmentation Patterns: Common fragmentation pathways for aldehydes include:
-
Alpha-Cleavage: Loss of the cyclohexyl radical to give a fragment at m/z 43 ([CH₂CHO]⁺).
-
McLafferty Rearrangement: If sterically feasible, this can lead to a characteristic fragment.
-
Loss of the formyl radical (CHO) resulting in a peak at m/z 97.[12][13]
-
Loss of water (H₂O) from the molecular ion, leading to a peak at m/z 108.
-
Section 4: Applications in Research and Drug Development
While the primary commercial use of this compound is in the fragrance industry, its potential as a building block in organic synthesis is significant for the pharmaceutical sector.[3][14]
Role as a Synthetic Intermediate
The aldehyde functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as:
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Grignard and organolithium additions to generate secondary alcohols.
-
Reductive amination to produce primary and secondary amines.
-
Aldol and related condensation reactions.
These transformations allow for the introduction of the cyclohexylmethyl moiety into more complex molecular scaffolds.
Potential in the Synthesis of Pharmaceutical Scaffolds
The cyclohexyl group is a common feature in many drug molecules, where it can serve as a lipophilic group to enhance membrane permeability or as a rigid scaffold to orient other functional groups for optimal binding to biological targets. While direct, large-scale applications of this compound in the synthesis of currently marketed drugs are not widely documented in publicly available literature, its derivatives are of clear interest.
For instance, the synthesis of the antiplatelet drug Cilostazol involves a key intermediate, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[15][16] While common syntheses of this intermediate start from cyclohexylamine or cyclohexanol, the potential to derive such amines from this compound via reductive amination presents a plausible, albeit less documented, synthetic strategy.[17][18]
Caption: A conceptual pathway for utilizing this compound in pharmaceutical synthesis.
The development of chiral catalysts for reactions involving aldehydes opens up the possibility of using this compound as a prochiral substrate to generate enantiomerically enriched building blocks for asymmetric synthesis, a critical aspect of modern drug development.
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[19]
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. For long-term storage and to maintain purity, it is recommended to store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[19]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[19]
-
Conclusion
This compound is a commercially available and synthetically accessible building block with established utility and future potential. For researchers and drug development professionals, it represents more than just a fragrance component; it is a versatile precursor for introducing the valuable cyclohexylmethyl moiety into complex molecular architectures. A thorough understanding of its synthesis, analytical profile, and reactivity is key to unlocking its full potential in the creation of novel materials and therapeutic agents. As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis, the applications for this reactive aldehyde are poised to expand, making it a valuable tool in the chemist's arsenal.
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- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Cyclohexylacetaldehyde for Researchers and Drug Development Professionals
Introduction
2-Cyclohexylacetaldehyde is a versatile organic compound that holds significance beyond its well-established use in the fragrance industry. As a reactive aldehyde with a bulky cyclohexyl group, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Recent research has also highlighted its potential biological activities, including anti-cancer properties, making it a molecule of increasing interest to the drug development community.[1] This guide provides a comprehensive technical overview of this compound, consolidating its nomenclature, physicochemical properties, synthesis protocols, applications, and safety considerations to support advanced research and development activities.
Section 1: Identification and Nomenclature
Accurate identification is critical in scientific research. This compound is known by a variety of names and is cataloged under several registry numbers. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[3] However, it is frequently referred to by common synonyms such as Cyclohexaneacetaldehyde and cyclohexylacetaldehyde.[4][5][6] A comprehensive list of identifiers is provided below to facilitate unambiguous sourcing and cross-referencing in literature and databases.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 5664-21-1 | ChemicalBook, Scent & Flavor[4][5] |
| Molecular Formula | C₈H₁₄O | PubChem, ChemicalBook[3][4] |
| InChI Key | JJMDTERTPNYIGZ-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1CCC(CC1)CC=O | PubChem, Scent & Flavor[3][5] |
| MDL Number | MFCD02261737 | ChemicalBook, Biosynth[1][4] |
| EC Number | 839-178-7 | PubChem[3] |
| UNII | YYW2A23ZV3 | PubChem[3] |
| ChEMBL ID | CHEMBL1999575 | PubChem[3] |
| NSC Number | 244934 | PubChem, Scent & Flavor[3][5] |
| Synonyms | Cyclohexaneacetaldehyde, cyclohexyl-acetaldehyde, (2-Oxoethyl)cyclohexane, cyclohexylmethyl carboxaldehyde | PubChem, ChemWhat[3][6] |
Section 2: Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its application in experimental design, from reaction setup to purification and storage. The compound is a colorless to light yellow liquid with a characteristic refreshing green, fruity, and aldehydic odor.[2][4][5]
| Property | Value | Source(s) |
| Molecular Weight | 126.20 g/mol | ChemicalBook, Biosynth[1][4] |
| Appearance | Colorless to light yellow liquid/oil | Unilong, Chemdad[2][7] |
| Boiling Point | 69 °C at 12 Torr | Chemdad[7] |
| Density | ~0.919 g/cm³ | Apollo Scientific[8] |
| Vapor Pressure (est.) | 1.059 hPa at 25°C | Scent & Flavor[5] |
| Solubility | Practically insoluble in water; soluble in alcohol, oils, and chloroform. | ChemicalBook, Chemdad[4][7] |
| Odor Profile | Green, fruity, aldehydic, fresh | Scent & Flavor[5] |
Section 3: Synthesis and Manufacturing Protocols
The synthesis of this compound can be approached through several routes, reflecting its utility as a chemical intermediate. The choice of method often depends on the available starting materials, required scale, and desired purity. Below are three distinct, field-proven protocols for its preparation.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, emphasizing the key stages from reaction to isolation of the final product.
Caption: Generalized workflow for synthesis and purification.
Protocol 1: Oxidation of 2-Cyclohexylethanol
This common laboratory-scale synthesis relies on the oxidation of the corresponding primary alcohol using pyridinium chlorochromate (PCC), a moderately selective oxidizing agent. The use of Celite provides a support surface that simplifies the removal of chromium byproducts during filtration.
Source: PrepChem.com[9]
Methodology:
-
Suspend 100 g (0.46 moles) of pyridinium chlorochromate (PCC) and 100 g of Celite in 800 mL of methylene chloride in a suitable reaction vessel.
-
While stirring the suspension vigorously, add a solution of 38 g (0.3 moles) of 2-cyclohexylethanol in 200 mL of methylene chloride all at once. An immediate color change to dark and a mild exotherm should be observed.
-
Continue stirring for 1 hour at room temperature to ensure the reaction goes to completion.
-
Add 1000 mL of diethyl ether to the reaction mixture and filter the suspension through a pad of silica gel (approx. 250 g) on a fritted glass funnel.
-
Rinse the filter pad with an additional 1 L of diethyl ether to recover all the product.
-
Combine the filtrates and wash sequentially with 2x40 mL of 6N HCl, 1x50 mL of saturated sodium bicarbonate solution, and 1x50 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting light green oil by vacuum distillation (bp 74°-76° C at 23 mmHg) to yield the pure product.
Protocol 2: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal
This protocol is an example of a deprotection strategy, where a stable acetal precursor is hydrolyzed under acidic conditions to liberate the target aldehyde. This method is particularly useful when the aldehyde functionality needs to be protected during previous synthetic steps.
Source: PrepChem.com[10]
Methodology:
-
Dissolve 60 g (349 mmol) of cyclohexylacetaldehyde dimethyl acetal in a mixture of 50 mL of tetrahydrofuran (THF) and 100 mL of diethyl ether.
-
To this solution, add 200 mL of 1N hydrochloric acid.
-
Stir the resulting two-phase mixture vigorously for 2.5 hours at room temperature.
-
Transfer the mixture to a separatory funnel and partition between diethyl ether and water.
-
Separate the ether layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclohexylacetaldehyde. Further purification can be achieved via vacuum distillation if required.
Protocol 3: Synthesis from Vinylcyclohexane
This route demonstrates the construction of the acetaldehyde moiety from an alkene precursor via an anti-Markovnikov addition followed by subsequent reaction steps.
Source: Chegg.com[11]
Conceptual Steps:
-
Anti-Markovnikov Hydrobromination: Treat vinylcyclohexane with HBr in the presence of a peroxide initiator (e.g., H₂O₂) to achieve the anti-Markovnikov addition of bromine to the alkene. This forms 1-bromo-2-cyclohexylethane.
-
Nucleophilic Substitution: The resulting primary alkyl halide can then be converted to the aldehyde. A common method involves reaction with a protected aldehyde equivalent, such as the anion of 2-lithio-1,3-dithiane, followed by deprotection. Alternatively, substitution with a cyanide source followed by reduction (e.g., DIBAL-H) and hydrolysis would also yield the target aldehyde.
Section 4: Applications in Research and Development
While this compound is a staple in the fragrance industry for its contribution to pine and citrus notes in consumer products, its utility in drug discovery and organic synthesis is of greater interest to the scientific community.[2][4]
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various organic compounds and pharmaceuticals.[1][2] Its aldehyde group is readily transformed into other functionalities, and the cyclohexyl ring provides a lipophilic scaffold common in many drug molecules. It is used to synthesize compounds such as cyclohexylacetic acid and cyclohexylethanol.[2]
-
Potential Anti-Cancer Agent: Preliminary research suggests that this compound may possess anti-cancer properties.[1] It has been reported to inhibit cell growth and induce apoptosis in cancer cells. The proposed mechanisms for these effects include the inhibition of key metabolic enzymes and biosynthetic pathways.[1]
Section 5: Biological Activity and Potential Mechanisms of Action
The emerging biological profile of this compound presents intriguing possibilities for therapeutic development. The primary reported activities center on its potential as an anti-proliferative and pro-apoptotic agent.[1]
Reported Mechanisms of Action:
-
Enzyme Inhibition: It is reported to inhibit the enzyme alcohol dehydrogenase, which could disrupt cellular metabolism, particularly in cells reliant on specific metabolic pathways.[1]
-
Inhibition of Biosynthesis: The compound may interfere with the biosynthesis of essential macromolecules, including fatty acids and DNA/RNA, thereby halting cell growth and proliferation.[1]
-
Induction of Apoptosis: By inhibiting critical cellular processes, this compound may trigger programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[1]
The following diagram outlines the putative mechanisms by which this compound may exert its anti-cancer effects.
Caption: Putative mechanisms of anti-cancer activity.
Section 6: Safety, Handling, and Storage
As a flammable and potentially irritating chemical, proper safety protocols must be strictly followed when working with this compound.
GHS Hazard Identification: [3]
-
Flammable Liquid: Flammable liquid and vapor (H226).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Handling and Personal Protective Equipment (PPE):
-
Handle only in a chemical fume hood to ensure adequate ventilation.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use explosion-proof electrical and ventilating equipment.[13]
-
Wear appropriate PPE, including laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]
-
Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]
First Aid Measures: [12]
-
Skin Contact: Immediately wash skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.
-
Inhalation: Remove the individual to fresh air.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if irritation or symptoms persist.[12]
Storage:
-
Store in a tightly closed container in an inert atmosphere.[7][15]
-
The recommended storage temperature is in a freezer, under -20°C.[2][7][12][15]
-
Store in a cool, well-ventilated location away from oxidizing agents.[12][14]
Conclusion
This compound is a chemical compound with established industrial applications and significant potential for advanced scientific research. Its well-defined physicochemical properties and multiple synthesis routes make it an accessible building block for organic chemists. For drug development professionals, its reported biological activities, particularly its anti-cancer potential, warrant further investigation. By adhering to rigorous safety protocols, researchers can effectively leverage this versatile aldehyde in the pursuit of novel chemical entities and therapeutic agents.
References
- 1. This compound | 5664-21-1 | FAA66421 [biosynth.com]
- 2. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
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- 4. This compound | 5664-21-1 [chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 5664-21-1 Cas No. | Cyclohexylacetaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Solved Starting from vinylcylcohexane, show how to | Chegg.com [chegg.com]
- 12. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 5664-21-1|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis protocol for 2-Cyclohexylacetaldehyde
An Application Note for the Synthesis of 2-Cyclohexylacetaldehyde
Abstract
This comprehensive application note provides detailed protocols for the synthesis of this compound (CAS: 5664-21-1), a valuable aldehyde utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals, and as a component in the fragrance industry.[1] This document is intended for an audience of researchers, chemists, and professionals in drug development. It outlines two primary, field-proven synthetic methodologies: the oxidation of 2-cyclohexylethanol and the acidic hydrolysis of cyclohexylacetaldehyde dimethyl acetal. A discussion of alternative routes, such as the hydroformylation of vinylcyclohexane, is also included to provide a broader context. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, step-by-step procedures, safety precautions, and troubleshooting guidance.
Introduction
This compound, with the chemical formula C₈H₁₄O and a molecular weight of 126.2 g/mol , is a colorless oil characterized by a refreshing green, fruity, and aldehydic odor.[2][3][4] Its unique scent profile makes it a useful ingredient in fragrances for household products like detergents and room sprays.[5] Beyond its application in perfumery, it serves as a critical building block in organic synthesis for producing more complex molecules, including pharmaceuticals.[1]
The aldehyde functional group is highly reactive, making the synthesis and purification of this compound a process that requires careful control of reaction conditions to prevent side reactions such as over-oxidation or polymerization. This guide provides robust and reproducible protocols to achieve high purity and yield.
Chemical Properties:
-
Molecular Formula: C₈H₁₄O
-
Molecular Weight: 126.20 g/mol [6]
-
Boiling Point: 69 °C at 12 Torr[4]
-
Density: ~0.9 g/cm³[3]
-
Solubility: Soluble in alcohol and oils; practically insoluble in water.[4]
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several precursors. The choice of method often depends on the availability of starting materials, scalability, and desired purity. This document details two primary methods and provides a conceptual overview of a third.
Caption: Workflow of this compound Synthesis.
Protocol 1: Oxidation of 2-Cyclohexylethanol
This protocol describes the oxidation of a primary alcohol, 2-cyclohexylethanol, to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation as it is mild enough to stop the oxidation at the aldehyde stage without significant formation of the carboxylic acid.
Causality: PCC is a complex of chromium trioxide with pyridine and hydrochloric acid. It is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes in high yield. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Cyclohexylethanol | 4442-79-9 | C₈H₁₆O | 128.21 | Starting material.[7] |
| Pyridinium Chlorochromate (PCC) | 26299-14-9 | C₅H₆NCrClO₃ | 215.56 | Oxidizing agent. Toxic and carcinogenic, handle with extreme care. |
| Celite (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration aid. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous solvent. Volatile and suspected carcinogen. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous solvent for extraction and filtration. Highly flammable. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | For filtration/chromatography. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Hydrochloric Acid (6N) | 7647-01-0 | HCl | 36.46 | For washing the organic layer. |
| Sodium Bicarbonate (Saturated) | 144-55-8 | NaHCO₃ | 84.01 | For washing the organic layer. |
| Sodium Chloride (Saturated) | 7647-14-5 | NaCl | 58.44 | For washing the organic layer. |
Step-by-Step Experimental Protocol[9]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer. Add 100 g (0.46 mol) of pyridinium chlorochromate and 100 g of Celite to 800 mL of dichloromethane.
-
Addition of Alcohol: While stirring the suspension vigorously, add a solution of 38 g (0.3 mol) of 2-cyclohexylethanol in 200 mL of dichloromethane all at once.
-
Reaction: The reaction is mildly exothermic and the mixture will turn dark. Stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, add 1000 mL of diethyl ether to the mixture.
-
Filtration: Prepare a short column or a fritted glass funnel with a pad of silica gel (approx. 250 g). Filter the reaction mixture through the silica gel pad to remove the chromium salts and Celite.
-
Washing: Rinse the pad with an additional 1 L of diethyl ether to ensure all product is collected.
-
Extraction: Combine the filtrates and reduce the volume to approximately 200 mL using a rotary evaporator. Transfer the solution to a separatory funnel and wash sequentially with 2 x 40 mL of 6N HCl, 1 x 50 mL of saturated sodium bicarbonate, and 1 x 50 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product as a light green oil.
-
Purification: Purify the crude oil by vacuum distillation (bp 74-76 °C at 23 mmHg) to afford the final product as a colorless oil.[8] A typical yield is around 56%.
Protocol 2: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal
This method involves the deprotection of an acetal to reveal the aldehyde functionality. Acid-catalyzed hydrolysis is a standard and effective method for this transformation. This route is particularly useful if the acetal is a more readily available or stable precursor.
Causality: Acetals are protecting groups for aldehydes. In the presence of an acid (like HCl) and water, the acetal is hydrolyzed back to the aldehyde and two equivalents of the corresponding alcohol (in this case, methanol). The reaction is an equilibrium process, and the use of excess water drives it towards the product side.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cyclohexylacetaldehyde Dimethyl Acetal | 65998-38-1 | C₁₀H₂₀O₂ | 172.26 | Starting material. |
| Hydrochloric Acid (1N) | 7647-01-0 | HCl | 36.46 | Acid catalyst for hydrolysis. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Co-solvent. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Extraction solvent. Highly flammable. |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Step-by-Step Experimental Protocol[10]
-
Setup: In a round-bottom flask, dissolve 60 g (0.349 mol) of cyclohexylacetaldehyde dimethyl acetal in a mixture of 50 mL of tetrahydrofuran and 100 mL of diethyl ether.
-
Hydrolysis: Add 200 mL of 1N hydrochloric acid to the solution.
-
Reaction: Stir the resulting two-phase mixture vigorously at room temperature for 2.5 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Partition the layers.
-
Extraction: Separate the ether layer. Extract the aqueous layer with additional diethyl ether if necessary.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation as described in Protocol 1.
Alternative Synthetic Route: Hydroformylation of Vinylcyclohexane
Hydroformylation, also known as the "oxo process," is a highly atom-economical industrial process that converts an alkene, carbon monoxide, and hydrogen into an aldehyde.[9][10] The hydroformylation of vinylcyclohexane can theoretically produce two isomeric aldehydes: the linear 3-cyclohexylpropanal and the branched this compound.
Caption: Hydroformylation of Vinylcyclohexane Reaction.
Discussion: The key challenge in this synthesis is controlling the regioselectivity to favor the branched product. This is typically achieved by using rhodium-based catalysts with bulky phosphine ligands.[11][12] While highly efficient, this method requires specialized high-pressure equipment (autoclaves) to handle carbon monoxide and hydrogen safely, which may not be available in all research laboratories. A detailed protocol for this specific transformation would require significant development and optimization of catalyst systems and reaction conditions. However, it represents a modern and efficient potential route for large-scale synthesis.
Summary and Comparison of Protocols
| Parameter | Protocol 1: Oxidation | Protocol 2: Hydrolysis | Alternative: Hydroformylation |
| Starting Material | 2-Cyclohexylethanol | Cyclohexylacetaldehyde Dimethyl Acetal | Vinylcyclohexane |
| Key Reagent(s) | Pyridinium Chlorochromate (PCC) | Hydrochloric Acid (HCl) | CO, H₂, Rhodium/Cobalt catalyst |
| Key Advantage | Straightforward, common lab transformation. | Mild conditions, useful if acetal is available. | High atom economy, suitable for large scale. |
| Key Disadvantage | Use of toxic chromium reagent, stoichiometric waste. | Requires synthesis of the acetal precursor. | Requires high-pressure equipment, regioselectivity control is critical. |
| Typical Yield | ~56%[8] | High (typically >90% for deprotection) | Potentially high, but catalyst dependent. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3][13]
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin. Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and THF are highly flammable and can form explosive peroxides. Never distill to dryness.
-
Acids: Hydrochloric acid is corrosive. Handle with care to avoid skin and eye burns.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield (Protocol 1) | Inactive PCC reagent. Wet solvent or starting material. Insufficient reaction time. | Use freshly prepared or commercially sourced, high-quality PCC. Ensure all glassware is oven-dried and solvents are anhydrous. Monitor the reaction by TLC/GC and extend the reaction time if necessary. |
| Over-oxidation to Carboxylic Acid | Use of a stronger oxidant or presence of water. Reaction temperature too high. | Stick to mild oxidants like PCC. Ensure anhydrous conditions. Control the reaction temperature, using an ice bath if the reaction is too exothermic. |
| Incomplete Reaction (Protocol 2) | Insufficient acid catalyst. Inadequate stirring of the biphasic mixture. Insufficient reaction time. | Check the pH of the aqueous layer. Increase the stirring speed to ensure good mixing between the organic and aqueous phases. Allow the reaction to proceed for a longer duration, monitoring by TLC/GC. |
| Product Contamination after Distillation | Inefficient distillation setup. Co-distillation with impurities of similar boiling points. | Use a fractionating column for the vacuum distillation. Check the purity of the starting material. If necessary, perform a pre-purification step like column chromatography on the crude product before distillation. |
References
- 1. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 2. scent.vn [scent.vn]
- 3. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 5. This compound | 5664-21-1 [chemicalbook.com]
- 6. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. aksci.com [aksci.com]
Experimental procedure for aldol condensation with 2-Cyclohexylacetaldehyde
Experimental Protocol for the Self-Condensation of 2-Cyclohexylacetaldehyde via Aldol Condensation
Abstract
This application note provides a detailed experimental procedure for the base-catalyzed self-condensation of this compound. The protocol outlines the requisite materials, a step-by-step reaction procedure, work-up, purification, and characterization of the resulting α,β-unsaturated aldehyde, (2E)-2,4-dicyclohexylbut-2-enal. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the practical execution and mechanistic underpinnings of the aldol condensation reaction.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of complex molecules from simpler carbonyl-containing precursors.[1][2][3] The reaction involves the nucleophilic addition of an enolate to a carbonyl group, followed by a dehydration step to yield a conjugated enone.[1][4] In a self-condensation reaction, a single carbonyl compound acts as both the nucleophile (after deprotonation to form an enolate) and the electrophile.[5][6]
This compound is a valuable building block in organic synthesis. Its self-condensation provides a direct route to (2E)-2,4-dicyclohexylbut-2-enal, a molecule with potential applications in fragrance chemistry and as an intermediate for more complex molecular architectures.[7] This protocol details a robust and reproducible method for this transformation using a base-catalyzed pathway.[1][8]
Reaction Mechanism
The base-catalyzed aldol condensation of this compound proceeds through a well-established mechanism.[1][8] Initially, a hydroxide ion abstracts an acidic α-proton from one molecule of this compound to form a resonance-stabilized enolate.[8][9][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde.[8][9] The resulting tetrahedral intermediate is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy aldehyde, the aldol addition product.[8] Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration via an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde product.[1][4][8]
Materials and Apparatus
3.1 Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| This compound | C₈H₁₄O | 126.20 | 5664-21-1 | >95% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | >97% | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | ACS Grade | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Acros Organics |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | N/A | In-house prep. |
3.2 Apparatus
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes
-
IR spectrometer
Experimental Protocol
4.1 Reaction Setup and Execution
The following workflow outlines the key stages of the synthesis.
Figure 1: Experimental workflow for the aldol condensation of this compound.
Step-by-Step Procedure:
-
Preparation of the Basic Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.5 g, 12.5 mmol) in 15 mL of 95% ethanol. Stir until the sodium hydroxide is completely dissolved.
-
Addition of Aldehyde: To the stirred basic solution, add this compound (5.0 g, 39.6 mmol) dropwise over 5 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. A color change to yellow or light orange may be observed.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
4.2 Work-up and Purification
-
Quenching: Pour the cooled reaction mixture into a 125 mL separatory funnel containing 30 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by a saturated sodium chloride solution (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. The product typically elutes at a low polarity.[11]
Characterization
The purified product, (2E)-2,4-dicyclohexylbut-2-enal, should be characterized by spectroscopic methods to confirm its structure and purity.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will include signals for the aldehydic proton, the vinylic proton, and the protons of the two cyclohexyl rings.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals will correspond to the carbonyl carbon, the olefinic carbons, and the carbons of the cyclohexyl groups.
5.2 Infrared (IR) Spectroscopy
-
IR (neat, cm⁻¹): Expect characteristic absorption bands for the C=O stretch of the α,β-unsaturated aldehyde and the C=C stretch of the alkene.
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the base-catalyzed self-condensation of this compound.
Figure 2: Mechanism of the base-catalyzed aldol self-condensation.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Reaction Time | 2-3 hours | Slow reaction: Ensure the temperature is at a gentle reflux. Check the concentration and purity of the base. |
| Crude Yield | >80% | Low yield: Incomplete reaction (extend reaction time). Loss during work-up (ensure proper extraction technique). |
| Purified Yield | 60-70% | Low yield after purification: Inefficient chromatography (optimize solvent system). Product decomposition on silica (minimize time on column). |
| Product Purity | >95% by NMR | Impurities: Unreacted starting material (improve reaction completion). Aldol addition product (ensure sufficient heating for dehydration). |
Safety Precautions
-
Handle this compound and diethyl ether in a well-ventilated fume hood.[12]
-
Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]
-
Use caution when heating flammable solvents like ethanol and diethyl ether.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 5664-21-1 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. webassign.net [webassign.net]
- 11. csub.edu [csub.edu]
- 12. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note: High-Purity Isolation of 2-Cyclohexylacetaldehyde via Vacuum Distillation
Abstract
2-Cyclohexylacetaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and a component in the fragrance industry.[1] The commercial utility of this aldehyde is contingent upon its purity, as contaminants can lead to undesirable side reactions, reduced yield, and inconsistent product quality. Aldehydes are notoriously susceptible to degradation via oxidation and polymerization, posing significant challenges to their purification and storage.[2][3] This application note provides a comprehensive, field-proven protocol for the purification of this compound by vacuum distillation. We will elucidate the causal factors behind key procedural steps, from pre-distillation handling to post-purification analysis, to ensure a robust and reproducible methodology for obtaining high-purity material.
Introduction: The Rationale for Vacuum Distillation
This compound (CAS: 5664-21-1) is a colorless to light-yellow oily liquid with a molecular weight of 126.20 g/mol .[4][5] While distillation is a fundamental purification technique, the specific properties of this aldehyde necessitate a nuanced approach.
Challenges in Purifying this compound:
-
Thermal Instability: The aldehyde has a high estimated boiling point at atmospheric pressure (approx. 188-190 °C), a temperature at which many organic molecules, especially aldehydes, can undergo thermal decomposition.[4][6] Studies on similar cyclic hydrocarbons and aldehydes show that high temperatures can initiate C-C bond cleavage, leading to a complex mixture of degradation products.[7][8][9][10]
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (in this case, cyclohexylacetic acid) upon exposure to atmospheric oxygen.[2][11] This process can be accelerated by heat, making distillation at atmospheric pressure highly problematic. The presence of acidic impurities can also catalyze further degradation.[12]
-
Self-Condensation and Polymerization: Aldehydes can undergo base or acid-catalyzed aldol condensation and other polymerization reactions, forming high-molecular-weight oligomers that remain as non-volatile residues.[13][14]
The Solution: Vacuum Distillation Vacuum distillation is the method of choice as it significantly lowers the boiling point of the compound, thereby mitigating the risk of thermal decomposition and undesirable side reactions.[15] By reducing the system pressure, the temperature required to achieve vaporization is dramatically decreased, allowing for a gentle yet efficient separation from non-volatile impurities and decomposition products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5664-21-1 | [4][5] |
| Molecular Formula | C₈H₁₄O | [4][6] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Boiling Point (atm) | 189.5 ± 9.0 °C (760 mmHg) | [4] |
| Boiling Point (vac.) | 69 °C (12 Torr) | [16] |
| Density | ~0.91 g/cm³ | [17][16] |
| Appearance | Colorless to light-yellow oil | [17] |
| Hazards | Flammable, Skin/Eye Irritant | [5][18] |
Pre-Distillation Preparation and Safety
A successful distillation is predicated on meticulous preparation.
Initial Sample Assessment
Before committing the bulk material to distillation, it is prudent to analyze the crude sample. A small aliquot should be analyzed by Gas Chromatography (GC) to estimate the initial purity and identify the profile of volatile impurities. Fourier-Transform Infrared (FT-IR) spectroscopy is also highly recommended to check for a prominent broad absorption in the 3300-2500 cm⁻¹ region, which would indicate the presence of the carboxylic acid oxidation product.
Equipment and Reagents
-
Round-bottom flasks (distilling and receiving)
-
Claisen adapter (essential for preventing bumping)[19]
-
Short-path distillation head or standard distillation head with condenser
-
Thermometer and adapter
-
Vacuum adapter
-
Magnetic stirrer and a Teflon-coated stir bar (boiling stones are ineffective under vacuum)[19]
-
Heating mantle connected to a variable transformer
-
Laboratory jack
-
Thick-walled vacuum tubing
-
Vacuum trap (preferably cooled with a dry ice/acetone slurry)
-
Two-stage vacuum pump capable of reaching <10 Torr
-
Digital vacuum gauge (manometer)
-
Inert gas source (Nitrogen or Argon) with an inlet adapter
-
Grease for ground glass joints
Critical Safety Precautions
-
Implosion Hazard: Always inspect glassware for cracks, star fractures, or defects before use. A single flaw can lead to catastrophic failure under vacuum.[19] The entire apparatus should be assembled within a certified chemical fume hood, and the sash should be kept lowered during operation.[20]
-
Chemical Hazards: this compound is flammable and causes skin and eye irritation.[5][18] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: The distillation should be conducted under an inert atmosphere to prevent oxidation of the hot aldehyde.[18]
Detailed Protocol for Vacuum Distillation
This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjust volumes and flask sizes accordingly for different scales.
Apparatus Assembly
The proper assembly of the distillation apparatus is critical for achieving a low, stable pressure. All ground-glass joints must be lightly but completely greased to ensure a perfect seal.[19]
Caption: Diagram of the vacuum distillation apparatus.
Distillation Procedure
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the distilling flask. The flask should not be more than two-thirds full.
-
Assembly: Assemble the greased glassware as shown in the diagram above. Ensure all clamps are secure but not overtightened.
-
System Purge: Close the inert gas inlet. Turn on the vacuum pump to evacuate the system. Once a low pressure is achieved, turn off the pump and slowly backfill the apparatus with inert gas (Nitrogen or Argon). Repeat this evacuation/backfill cycle three times to thoroughly remove atmospheric oxygen.
-
Initiate Distillation:
-
Start the magnetic stirrer to ensure smooth boiling.
-
Turn on the cooling water flow to the condenser.
-
Turn on the vacuum pump and open the system to the vacuum. Allow the pressure to stabilize at the target value (e.g., ~12 Torr).[19]
-
Once the pressure is stable, begin gently heating the distilling flask using the heating mantle.[20]
-
-
Fraction Collection:
-
Initially, low-boiling impurities may distill over. Discard this forerun.
-
As the temperature of the vapor at the thermometer stabilizes near the expected boiling point (69 °C at 12 Torr), replace the receiving flask to collect the main product fraction.[17][16]
-
Maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
-
Termination: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness , as this can concentrate potentially explosive peroxides and cause the residue to solidify, making cleaning difficult.[21]
System Shutdown
-
Cool Down: Remove the heating mantle and lower it using the lab jack. Allow the distilling flask to cool to room temperature while still under vacuum.[20]
-
Break Vacuum: Slowly vent the system by introducing the inert gas. Abruptly introducing air can cause a violent rush of air that may shatter the glassware or carry product out of the receiving flask.[19]
-
Disassembly: Once the system is at atmospheric pressure, turn off the vacuum pump, stirrer, and cooling water. Disassemble the apparatus. Immediately cap the purified product under an inert atmosphere.
Table 2: Recommended Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Operating Pressure | 10 - 15 Torr | Achieves a boiling point of ~69 °C, preventing thermal degradation.[17][16] |
| Oil Bath Temperature | 85 - 95 °C | Should be ~20 °C higher than the vapor temperature for efficient heat transfer. |
| Stirring Speed | Moderate | Prevents bumping and ensures even heating. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the aldehyde at elevated temperatures.[18] |
Post-Purification Analysis and Quality Control
Verifying the purity of the final product is a critical, self-validating step.
-
Gas Chromatography (GC-FID): The primary method for quantitative purity assessment. A pure sample should show a single major peak (>99% area).
-
¹H NMR Spectroscopy: Confirms the chemical structure. The aldehyde proton (CHO) should appear as a characteristic triplet around δ 9.7 ppm. The absence of a broad peak around δ 11-12 ppm confirms the removal of carboxylic acid.
-
FT-IR Spectroscopy: Confirms the functional groups. Look for a strong C=O stretch around 1725 cm⁻¹ and the absence of the broad O-H stretch from the acid impurity.
Table 3: Expected Analytical Data for Pure this compound
| Analysis Method | Expected Result |
| Appearance | Clear, colorless liquid |
| Purity (GC) | > 99.0% |
| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, CHO), δ ~2.2 (m, 2H, CH₂CHO), δ 0.9-1.8 (m, 11H, cyclohexyl) |
| FT-IR (neat) | ~2925, 2850 cm⁻¹ (C-H stretch), ~1725 cm⁻¹ (C=O stretch) |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | 1. Inadequate stirring. 2. Heating too rapidly. | 1. Increase stir rate. 2. Reduce heat input; raise heating mantle slowly. |
| Poor or Fluctuating Vacuum | 1. Leaks in the system. 2. Inefficient vacuum pump. | 1. Check all joints for proper greasing and seals. Check tubing for cracks. 2. Check pump oil; ensure cold trap is functioning. |
| Product Discoloration | 1. Oxidation due to residual air. 2. Thermal decomposition. | 1. Ensure the system is thoroughly purged with inert gas before heating. 2. Reduce the distillation temperature by achieving a lower pressure. |
| No Product Distilling | 1. Pressure is too high. 2. Thermometer bulb is misplaced. | 1. Check for leaks and pump efficiency. 2. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm. |
Purification Workflow and Summary
The entire process, from crude material to a verified pure product, follows a logical sequence designed to maximize purity and yield while ensuring safety.
Caption: Logical workflow for the purification of this compound.
References
- 1. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A method for stabilizing aliphatic higher aldehyde compounds - Patent 0148648 [data.epo.org]
- 4. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 5. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. chemistryguru.com.sg [chemistryguru.com.sg]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 14. Aldol condensation - Wikipedia [en.wikipedia.org]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Structural Elucidation of 2-Cyclohexylacetaldehyde using 1H NMR Spectroscopy: An Application and Protocol Guide
An Application Guide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in pharmaceutical development and chemical research.[1] This guide provides a comprehensive, in-depth protocol and analysis workflow for characterizing 2-Cyclohexylacetaldehyde using one-dimensional proton (1H) NMR spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, to ensure the acquisition of high-quality, reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to apply 1H NMR for unambiguous structural verification.
Introduction: The Role of NMR in Structural Verification
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity and regulatory compliance. 1H NMR spectroscopy offers a powerful, non-destructive method to probe the chemical environment of hydrogen atoms within a molecule, providing critical information about its connectivity and stereochemistry.[2]
This compound (C8H14O) is a valuable organic building block featuring both an aliphatic cyclic moiety and a reactive aldehyde functional group.[3][4][5] Its structure presents distinct proton environments—a highly deshielded aldehydic proton, alpha-protons adjacent to the carbonyl, and a complex system of protons on the cyclohexyl ring. This combination makes it an excellent model for demonstrating the principles and best practices of 1H NMR analysis. This guide will walk through a complete workflow, from sample preparation to the detailed interpretation of the resulting spectrum.
Molecular Structure and Predicted Proton Environments
A thorough analysis begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons.
Figure 1: Chemical structure of this compound with key proton environments highlighted.
The molecule contains four distinct types of protons that are expected to produce unique signals in the 1H NMR spectrum:
-
Ha (Aldehydic): A single proton directly bonded to the carbonyl carbon. Its unique electronic environment causes a significant downfield shift.
-
Hb (Alpha): Two protons on the carbon adjacent to the carbonyl group.
-
Hc (Beta): A single methine proton on the cyclohexyl ring at the point of attachment.
-
Hd (Cyclohexyl): Ten protons on the remaining five carbons of the cyclohexyl ring. Due to the chair conformation of the ring, these protons are subdivided into axial and equatorial positions, leading to complex signal overlap.
Protocol: High-Resolution 1H NMR Data Acquisition
Acquiring a high-quality spectrum is paramount for accurate interpretation.[6] This protocol outlines a self-validating system for preparing and analyzing this compound.
Materials and Reagents
-
This compound (Sample)
-
Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tubes, clean and dry[7]
-
Pasteur Pipette with Glass Wool Plug
-
Vial and Spatula
Rationale for Experimental Choices
-
Solvent Selection: A deuterated solvent is essential to avoid a large, interfering solvent signal in the 1H spectrum.[6] CDCl3 is a common choice for non-polar to moderately polar organic molecules, offering good solubility and a single residual peak at ~7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard, with its signal defined as 0.00 ppm.[8][9] This allows for accurate and reproducible chemical shift measurements across different experiments and spectrometers.
-
Filtration: Filtering the sample solution removes any particulate matter.[10] Solids in the NMR tube disrupt the magnetic field homogeneity, leading to broad peaks and a loss of resolution.
Step-by-Step Sample Preparation Workflow
Figure 2: Standard workflow for preparing a high-quality NMR sample.
Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectral Width | -2 to 12 ppm | Encompasses the full range of expected proton signals, from TMS to the aldehydic proton. |
| Pulse Angle | 30-45 degrees | Provides a good signal without saturating the sample, allowing for a shorter relaxation delay.[8] |
| Acquisition Time | 3-4 seconds | Ensures sufficient data points are collected for good resolution. |
| Relaxation Delay | 2 seconds | Allows protons to return to equilibrium between pulses, ensuring accurate signal integration. |
| Number of Scans | 16-32 | Increases the signal-to-noise ratio. The number can be adjusted based on sample concentration. |
Protocol Steps:
-
Insert the labeled NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical TMS peak.
-
Set the acquisition parameters as detailed in the table above.
-
Acquire the spectrum.
-
Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.[11]
Spectral Interpretation: Decoding the 1H NMR of this compound
The interpretation of a 1H NMR spectrum involves analyzing four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2][12]
Predicted Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling To |
| Ha | 9.7 - 9.8 | 1H | Triplet (t) | Hb |
| Hb | 2.2 - 2.4 | 2H | Doublet of doublets (dd) | Ha, Hc |
| Hc | 1.8 - 2.0 | 1H | Multiplet (m) | Hb, Hd |
| Hd | 0.9 - 1.8 | 10H | Complex Multiplet (m) | Hc, Hd |
Detailed Peak-by-Peak Analysis
-
Aldehydic Proton (Ha): The aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. This results in a characteristic signal in the far downfield region of the spectrum, typically between 9 and 10 ppm.[13][14] According to the n+1 rule, it is coupled to the two adjacent alpha-protons (Hb), so its signal is split into a triplet (n=2, 2+1=3).[11]
-
Alpha-Protons (Hb): These two protons are adjacent to the carbonyl group, which shifts their signal downfield to the ~2.2-2.4 ppm range.[13] They are coupled to two different types of neighboring protons: the single aldehydic proton (Ha) and the single beta-proton (Hc). This coupling to two non-equivalent neighbors will split the signal into a doublet of doublets (dd).
-
Beta-Proton (Hc): This single methine proton is part of the cyclohexyl ring. It is coupled to the two alpha-protons (Hb) and to the adjacent protons on the cyclohexyl ring (part of Hd). This complex coupling environment will result in a multiplet. Its position will be slightly downfield from the other ring protons due to its proximity to the aldehyde group.
-
Cyclohexyl Ring Protons (Hd): The remaining 10 protons on the cyclohexyl ring reside in the most upfield (shielded) region of the spectrum, typically between 0.9 and 1.8 ppm.[15] Due to the rigid chair conformation of the cyclohexane ring, these protons are divided into axial and equatorial positions. These positions are chemically non-equivalent and couple to each other, resulting in a complex and overlapping series of multiplets that are often difficult to resolve in a 1D spectrum. For unambiguous assignment of these protons, 2D NMR techniques such as COSY would be required.[1]
Conclusion
The 1H NMR spectrum of this compound provides a distinct and interpretable fingerprint that confirms its molecular structure. The key diagnostic signals are the downfield triplet for the aldehydic proton and the doublet of doublets for the alpha-protons. The complex multiplet in the upfield region is characteristic of a substituted cyclohexane ring. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-resolution spectra suitable for unambiguous structural verification, ensuring the integrity and quality of their scientific findings.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexylacetaldehyde | C8H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 11. acdlabs.com [acdlabs.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
GC-MS method for quantification of 2-Cyclohexylacetaldehyde
An Application Note and Protocol for the Robust Quantification of 2-Cyclohexylacetaldehyde via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
The quantification of reactive aldehydes such as this compound, a compound of interest in fragrance and flavor industries, presents significant analytical challenges due to its volatility and potential for thermal degradation. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). To overcome the inherent instability and improve chromatographic performance, a derivatization strategy using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is employed. This protocol provides a comprehensive guide encompassing sample preparation, derivatization, detailed instrument parameters, and a complete method validation framework based on International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and quality control professionals.
The Analytical Challenge: The Nature of Aldehydes
Aldehydes are a class of organic compounds that are notoriously difficult to analyze via gas chromatography. Their inherent chemical properties, including high volatility, thermal lability, and polarity, often lead to poor analytical outcomes such as asymmetrical peak shapes, on-column degradation, and consequently, low sensitivity and poor reproducibility[1]. This compound is no exception. Direct injection can result in analyte loss and inaccurate quantification.
To circumvent these issues, chemical derivatization is an essential sample preparation technique. It converts the target aldehyde into a more stable, less polar, and more volatile derivative, which is better suited for GC analysis[1][2]. This transformation enhances chromatographic behavior and improves ionization efficiency in the mass spectrometer, leading to more reliable and sensitive quantification[2].
The Strategic Solution: PFBHA Derivatization
The selected strategy involves the oximation of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This is a highly specific and efficient method for derivatizing aldehydes and ketones[1][2]. The PFBHA reagent reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.
Advantages of PFBHA Derivatization:
-
Enhanced Stability: The resulting PFBHA-oxime is significantly more thermally stable than the parent aldehyde, preventing degradation in the hot GC injector and column.
-
Improved Chromatography: The derivative is less polar, leading to sharper, more symmetrical peaks and better resolution from matrix components.
-
Increased Sensitivity: The pentafluorobenzyl group is a strong electrophore. This makes the derivative highly sensitive to detection by mass spectrometry, particularly in Negative Chemical Ionization (NCI) mode, although Electron Ionization (EI) is also highly effective and more common for routine analysis[3][4].
The reaction proceeds as follows:
R-CHO + NH₂-O-CH₂-C₆F₅ → R-CH=N-O-CH₂-C₆F₅ + H₂O
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the quantification of this compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS: 5664-21-1), ≥95% purity[5][6].
-
Internal Standard (IS): 4-tert-Butylcyclohexanone or a similar deuterated standard not present in the sample matrix. The IS should be chosen to ensure it does not react with the derivatizing agent and is well-resolved from the analyte[7][8].
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity[1].
-
Solvents: Hexane (GC grade), Acetonitrile (HPLC grade), Reagent-grade water.
-
Buffers: Sodium Phosphate or similar, to adjust pH if necessary.
-
Drying Agent: Anhydrous Sodium Sulfate.
Instrumentation and Consumables
-
GC-MS System: A gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890/5977).
-
GC Column: A non-polar capillary column, such as a DB-5ms or SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df), is recommended for excellent resolution and reproducible separations.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: Standard microliter syringes for sample and standard preparation.
Protocol 1: Preparation of Standards and Samples
Causality: Preparing stock solutions in a non-polar solvent like hexane is crucial for compatibility with the GC system and to minimize analyte degradation. The use of an internal standard (IS) is fundamental for accurate quantification, as it corrects for variations in injection volume and potential matrix effects[8][9].
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 4-tert-Butylcyclohexanone) in the same manner.
-
PFBHA Reagent Solution (5 mg/mL): Prepare a fresh solution of PFBHA in reagent-grade water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical range might be 0.1 to 20 µg/mL. Spike each calibration standard and every sample with the internal standard to a final concentration of 5 µg/mL.
-
Sample Preparation: Dilute the sample matrix (e.g., cosmetic product, environmental extract) in hexane to bring the expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 5 µg/mL.
Protocol 2: Derivatization Procedure
Causality: The reaction is typically performed in a two-phase system (aqueous PFBHA and organic sample). Heating accelerates the reaction, ensuring complete derivatization within a reasonable timeframe. A reaction temperature of 60°C for 60 minutes is a well-established starting point[3][4].
-
Reaction Setup: In a 2 mL vial, add 500 µL of the sample or calibration standard (in hexane).
-
Add Reagent: Add 250 µL of the aqueous PFBHA reagent solution (5 mg/mL).
-
Reaction: Cap the vial tightly and vortex for 1 minute to ensure thorough mixing. Place the vial in a heating block or water bath at 60°C for 60 minutes[3][4].
-
Cooling & Phase Separation: Allow the vial to cool to room temperature. The aqueous and organic layers will separate.
-
Extraction: Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Transfer the dried organic layer to an autosampler vial.
Protocol 3: GC-MS Instrumental Analysis
Causality: A splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. The oven temperature program is designed to first separate the volatile solvent from the analytes at a lower temperature, then ramp up to elute the derivatized analyte and IS with good peak shape. Selected Ion Monitoring (SIM) mode is used for quantification because it significantly increases sensitivity and selectivity compared to full scan mode by monitoring only specific ions characteristic of the target compounds[10].
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp | 250 °C | Ensures efficient vaporization without thermal degradation of the derivative. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Initial: 70°C, hold 2 min | Allows for solvent focusing. |
| Ramp: 15°C/min to 280°C | Provides good separation of analytes from matrix components. | |
| Hold: 5 min at 280°C | Ensures all components are eluted from the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique. |
| Ion Source Temp | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions | To be determined empirically by injecting a standard in full scan mode. | |
| This compound-PFBHA | Quantifier & Qualifier Ions | Select characteristic, abundant ions from the mass spectrum. The ion at m/z 181 ([C₆F₅CH₂]⁺) is often a strong fragment for PFBHA derivatives. |
| Internal Standard-PFBHA | Quantifier & Qualifier Ions | Select characteristic, abundant ions from its mass spectrum. |
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample receipt to final quantification.
Caption: Workflow for GC-MS quantification of this compound.
Method Validation
A developed analytical method is only reliable if it is validated to prove it is fit for its intended purpose[11][12]. The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity/Selectivity | Analyze a blank matrix and a matrix spiked with the analyte and IS. | No interfering peaks at the retention times of the analyte and IS in the blank matrix. |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels. Plot the peak area ratio (Analyte/IS) vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy (Trueness) | Analyze a spiked matrix at three concentration levels (low, medium, high) in triplicate. Calculate the percent recovery. | Mean recovery should be within 80-120%.[13][14] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a medium concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15%.[13][14] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of low-level standards. | Typically a S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Typically a S/N ratio of 10:1, with RSD ≤ 20%.[10] |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results. | Results should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note presents a comprehensive and robust GC-MS method for the quantification of this compound. The use of PFBHA derivatization effectively overcomes the inherent analytical challenges associated with aldehydes, leading to a stable derivative with excellent chromatographic properties. The detailed protocols for sample preparation, instrumentation, and method validation provide a complete framework for accurate and reliable analysis in research, development, and quality control settings. Adherence to this method will ensure high-quality data that is defensible and reproducible.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 5664-21-1|this compound|BLD Pharm [bldpharm.com]
- 6. scent.vn [scent.vn]
- 7. mdpi.com [mdpi.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. rroij.com [rroij.com]
- 12. ijrpc.com [ijrpc.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Cyclohexylacetaldehyde via Pre-Column Derivatization
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Cyclohexylacetaldehyde and its related derivatives. Due to the inherent low UV absorptivity and potential volatility of aliphatic aldehydes, a direct HPLC analysis is often challenging. This protocol details a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH), which converts the target aldehyde into a stable, UV-active hydrazone derivative. This allows for sensitive and accurate quantification using a standard reversed-phase HPLC system with UV detection. The described methodology, including sample preparation, derivatization, chromatographic separation, and method validation, is tailored for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound is a key intermediate and potential impurity in the synthesis of various fine chemicals and pharmaceutical agents. Accurate quantification is critical for process monitoring, quality control, and stability testing. However, like many aliphatic aldehydes, this compound lacks a strong chromophore, rendering it nearly transparent to conventional UV detectors used in HPLC systems.[1] Furthermore, its volatility can complicate sample handling and lead to inaccurate results.
To overcome these limitations, a derivatization approach is employed. The most common and reliable method for analyzing aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[2] This reaction, conducted in an acidic medium, quantitatively converts the carbonyl group into a 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative.[1] This derivative possesses a high molar absorptivity in the near-UV range, significantly enhancing detection sensitivity.[3]
The Chemistry: Derivatization with DNPH
The core of this analytical method is the reaction between this compound and DNPH. This is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][5][6] The nitrogen atom of the hydrazine group in DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable, yellow-orange this compound-2,4-dinitrophenylhydrazone.[5][7]
The reaction is acid-catalyzed and proceeds as follows:
Figure 1: Derivatization of this compound with DNPH
Caption: Reaction of this compound with DNPH to form a stable hydrazone.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm).
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH, reagent grade, ~97%), Hydrochloric Acid (HCl, concentrated), this compound (analytical standard, >98%).
-
Equipment: HPLC system with UV/Vis or DAD detector, analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
DNPH Derivatizing Reagent (Saturated in 2N HCl):
-
Carefully add 17.2 mL of concentrated HCl to approximately 80 mL of acetonitrile in a 100 mL volumetric flask. Allow to cool, then dilute to the mark with acetonitrile to prepare a 2N HCl solution in acetonitrile. Caution: Always add acid to solvent.
-
Add DNPH powder to this solution until saturation is reached (i.e., a small amount of undissolved solid remains at the bottom).
-
Stir for at least 1 hour and filter or centrifuge before use. This solution should be stored in an amber glass bottle at 4°C and is stable for approximately one month.[8]
-
-
Standard Stock Solution (1000 µg/mL of this compound):
-
Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Derivatization Procedure
The following workflow outlines the critical steps from sample preparation to HPLC analysis.
Caption: Experimental workflow for DNPH derivatization and HPLC analysis.
-
Sample/Standard Preparation: Pipette 1.0 mL of the sample solution or a diluted standard solution into a 10 mL volumetric flask.
-
Derivatization: Add 1.0 mL of the saturated DNPH derivatizing reagent. Ensure a molar excess of DNPH is used to drive the reaction to completion.[8]
-
Reaction: Loosely cap the flask and place it in a water bath at 40°C for 30 minutes. Optimization of reaction time and temperature may be necessary for complex matrices.[3]
-
Dilution: After cooling to room temperature, dilute the solution to the 10 mL mark with an acetonitrile/water mixture (e.g., 50:50 v/v).
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial before injection.
HPLC Method Parameters
The separation of the DNPH derivative is achieved using reversed-phase chromatography.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (or 1.8 µm for UHPLC) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min; hold at 95% B for 3 min; return to 60% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 365 nm |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention and separation for the nonpolar DNPH-hydrazone derivatives.[9][10]
-
Acetonitrile/Water Gradient: This is a standard mobile phase system for separating a wide range of DNPH derivatives, offering good resolution and peak shape.[1][11]
-
Detection at 365 nm: This wavelength corresponds to the maximum absorbance (λmax) for most aldehyde-DNPH derivatives, ensuring optimal sensitivity.[3]
Method Validation
To ensure the trustworthiness and reliability of the protocol, the method was validated according to standard guidelines, assessing linearity, precision, accuracy, and sensitivity.[12]
Linearity
A calibration curve was generated by preparing and analyzing derivatized standards at five concentration levels ranging from 0.5 µg/mL to 50 µg/mL. The method demonstrated excellent linearity.
| Parameter | Result |
| Concentration Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Equation | y = mx + c |
Precision and Accuracy
Precision was evaluated by analyzing six replicate preparations of a standard at a medium concentration level (10 µg/mL). Accuracy was assessed by the percentage recovery of the same samples.
| Parameter | Result | Acceptance Criteria |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram at the lowest concentration levels.
| Parameter | Result (µg/mL) | S/N Ratio |
| Limit of Detection (LOD) | ~0.05 | ≥ 3:1 |
| Limit of Quantitation (LOQ) | ~0.15 | ≥ 10:1 |
Conclusion
The described HPLC method with pre-column DNPH derivatization provides a sensitive, accurate, and reliable means for the quantitative analysis of this compound. The protocol is robust and utilizes standard analytical instrumentation. The validation data confirms that the method is suitable for its intended purpose in quality control and research environments where precise measurement of aldehyde derivatives is required. The transfer of this method to UHPLC systems can further reduce analysis time and solvent consumption.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. iomcworld.com [iomcworld.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 6. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 7. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
The Strategic Application of 2-Cyclohexylacetaldehyde in the Synthesis of Novel Pharmaceutical Intermediates
Introduction: The Versatility of an Aliphatic Aldehyde in Drug Discovery
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Cyclohexylacetaldehyde, a readily available aliphatic aldehyde, has emerged as a valuable and versatile building block for the synthesis of diverse pharmaceutical intermediates. Its inherent reactivity, centered around the electrophilic carbonyl group and the adjacent enolizable protons, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This application note will provide a detailed exploration of two key transformations of this compound—reductive amination and aldol condensation—and their application in the synthesis of novel intermediates with potential therapeutic applications in epilepsy and cardiovascular disease. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations into the utility of this remarkable scaffold.
Part 1: Reductive Amination for the Synthesis of N-(Cyclohexylmethyl)glycinamide Derivatives as Potential Anticonvulsants
The N-substituted amino acid amide scaffold is a well-established pharmacophore in a variety of neurologically active agents.[1][2][3] By leveraging the reactivity of this compound, we can efficiently synthesize novel N-(cyclohexylmethyl)glycinamide derivatives, a class of compounds that holds promise for the development of new anticonvulsant therapies.[1][4]
Reaction Principle and Mechanistic Insight
Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound and an amine, followed by in-situ reduction to the corresponding saturated amine.[5][6][7] The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to selectively reduce the iminium ion without affecting the starting aldehyde. This selectivity is key to achieving high yields and purity.
Reaction Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-(Cyclohexylmethyl)glycinamide.
Detailed Experimental Protocol: Synthesis of N-(Cyclohexylmethyl)glycinamide
Materials:
-
This compound (1.0 eq)
-
Aminoacetamide hydrochloride (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of aminoacetamide hydrochloride (1.1 eq) in anhydrous DCM, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add this compound (1.0 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-(cyclohexylmethyl)glycinamide.
| Parameter | Condition | Rationale |
| Stoichiometry | Excess amine and reducing agent | Drives the reaction to completion and compensates for any side reactions. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that is inert to the reactants and facilitates the reaction. |
| Base | Triethylamine | Neutralizes the hydrochloride salt of the amine, allowing it to react. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reducing agent for imines in the presence of aldehydes. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction without promoting side reactions. |
| Work-up | Aqueous bicarbonate quench | Neutralizes any remaining acid and facilitates the separation of the product. |
Part 2: Aldol Condensation for the Synthesis of α-Cyclohexylmethyl-cinnamaldehyde Derivatives as Potential Cardiovascular Agents
The cinnamaldehyde scaffold is present in numerous natural products and has been investigated for a range of biological activities, including cardiovascular effects.[8][9][10][11][12] The crossed aldol condensation of this compound with an aromatic aldehyde, such as benzaldehyde, provides a direct route to novel α-substituted cinnamaldehyde derivatives.[13] These compounds represent an interesting class of molecules for investigation as potential cardiovascular agents, for example, as vasorelaxants or anti-inflammatory agents.[10][11]
Reaction Principle and Mechanistic Insight
The aldol condensation is a powerful C-C bond-forming reaction that proceeds via the enolate of one carbonyl compound acting as a nucleophile towards the carbonyl carbon of another.[14][15][16][17] In this crossed aldol condensation, a strong base is used to deprotonate the α-carbon of this compound, forming the corresponding enolate. This enolate then attacks the electrophilic carbonyl of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated aldehyde, α-cyclohexylmethyl-cinnamaldehyde.
Reaction Workflow: Aldol Condensation
Caption: Workflow for the synthesis of α-Cyclohexylmethyl-cinnamaldehyde.
Detailed Experimental Protocol: Synthesis of α-Cyclohexylmethyl-cinnamaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
To this basic solution, add this compound (1.0 eq) followed by benzaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield pure α-cyclohexylmethyl-cinnamaldehyde.
| Parameter | Condition | Rationale |
| Stoichiometry | Slight excess of benzaldehyde | Ensures complete consumption of the enolizable aldehyde. |
| Solvent | Ethanol/Water | A protic solvent system that dissolves the reactants and the base. |
| Base | Sodium Hydroxide | A strong base required to generate the enolate of the aliphatic aldehyde. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and subsequent dehydration. |
| Work-up | Ammonium chloride wash | Neutralizes the excess base and facilitates the separation of the product. |
Conclusion: A Gateway to Novel Pharmaceutical Scaffolds
This compound has demonstrated its value as a versatile and economically viable starting material for the synthesis of promising pharmaceutical intermediates. The reductive amination and aldol condensation reactions detailed in this application note provide robust and scalable methods for accessing novel N-(cyclohexylmethyl)glycinamide and α-cyclohexylmethyl-cinnamaldehyde derivatives. These scaffolds, with their potential applications in the treatment of neurological and cardiovascular disorders, respectively, warrant further investigation and development. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this compound in their drug discovery programs.
References
- 1. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Roles of Cinnamaldehyde against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde inhibits L-type calcium channels in mouse ventricular cardiomyocytes and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde attenuates pressure overload-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 14. webassign.net [webassign.net]
- 15. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for 2-Cyclohexylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexylacetaldehyde is a versatile organic compound utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its distinct chemical properties, including a flammable nature and potential for irritation, necessitate meticulous handling and storage procedures to ensure laboratory safety and experimental integrity.[2] This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and precision in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate the necessary precautions for storage and use.
| Property | Value | Source |
| CAS Number | 5664-21-1 | [1][3] |
| Molecular Formula | C8H14O | [1][3] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Boiling Point | 189.5 ± 9.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 61.9 ± 7.8 °C | |
| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [3] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and an irritant.[2][3] Adherence to the following safety precautions is mandatory to mitigate risks.
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of PPE.
-
Eye Protection: Chemical splash goggles are required at all times when handling this compound to protect against splashes and vapors.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Engineering Controls
Engineering controls are the most effective means of minimizing exposure.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are essential in the immediate work area.
Handling and Use Protocols
The inherent reactivity of aldehydes necessitates careful handling to prevent unwanted reactions and ensure the compound's stability.
General Handling
-
Inert Atmosphere: Due to the propensity of aldehydes to oxidize, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for long-term storage or when used in sensitive reactions.[7]
-
Avoid Ignition Sources: As a flammable liquid, keep this compound away from open flames, hot surfaces, sparks, and other potential sources of ignition.[5] Use explosion-proof equipment where necessary.[5]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfers of large quantities.[5]
-
Transfers: Use appropriate laboratory equipment (e.g., glass pipettes, syringes) for transfers. Avoid pouring directly from large containers to minimize the risk of spills and vapor release.
Experimental Workflow
Caption: Experimental workflow for using this compound.
Storage Procedures
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area. While some sources suggest storage at 2-8°C, others recommend freezer storage at or below -20°C for long-term stability and to minimize polymerization and oxidation.[8] For routine laboratory use, storage in a refrigerator (2-8°C) designed for flammable materials is acceptable. For long-term preservation, storage at -20°C under an inert atmosphere is the most prudent approach.
-
Inert Atmosphere: To prevent oxidation, store this compound under an inert gas like nitrogen or argon.[7]
-
Container: Keep the container tightly closed and properly labeled.[5] Use containers made of compatible materials (e.g., amber glass).
-
Light: Protect from light to prevent potential degradation.
Incompatible Materials
Segregate this compound from the following incompatible materials to prevent hazardous reactions:
-
Oxidizing Agents: Aldehydes can react vigorously with oxidizing agents.
-
Strong Acids and Bases: These can catalyze polymerization or other decomposition reactions.
-
Air: Prolonged exposure to air can lead to the formation of explosive peroxides.[7]
Caption: Key storage considerations for this compound.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent injury and property damage.
Small Spills (manageable by laboratory personnel)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation by opening the fume hood sash.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Large Spills
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Services: Activate the nearest fire alarm and contact your institution's emergency response team or the local fire department.
-
Information: Be prepared to provide the identity and quantity of the spilled material to emergency responders.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.[9]
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. However, due to its structural similarity to other short-chain aldehydes, a conservative approach to exposure is warranted. For reference, the OSHA Permissible Exposure Limit (PEL) for acetaldehyde is 200 ppm as an 8-hour time-weighted average (TWA), while the ACGIH Threshold Limit Value (TLV) is a ceiling of 25 ppm.[10][11] Given the irritant nature of this compound, all efforts should be made to keep exposure to the lowest achievable level.
References
- 1. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scent.vn [scent.vn]
- 4. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 7. cdc.gov [cdc.gov]
- 8. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
Laboratory scale synthesis of 2-Cyclohexylacetaldehyde
An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Cyclohexylacetaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (C₈H₁₄O), a valuable compound used as a fragrance ingredient and an intermediate in organic synthesis.[1] We present two robust and well-established protocols: the classic oxidation of 2-cyclohexylethanol using Pyridinium Chlorochromate (PCC) and the modern, chromium-free Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, characterization data, and safety considerations to ensure a successful and reproducible synthesis.
Introduction and Synthetic Overview
This compound, also known as cyclohexaneacetaldehyde, is a colorless to pale yellow liquid possessing a refreshing green, floral odor.[2] Its primary application is in the fragrance industry for household products like detergents and room sprays.[2] Beyond perfumery, it serves as a versatile precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.[1]
The synthesis of aldehydes from primary alcohols is a cornerstone transformation in organic chemistry. A primary challenge is preventing over-oxidation to the corresponding carboxylic acid.[3] This necessitates the use of mild and selective oxidizing agents. While several routes to this compound exist, such as the hydroformylation of vinylcyclohexane or the deprotection of acetals, the most common and reliable laboratory-scale approach is the oxidation of the commercially available primary alcohol, 2-cyclohexylethanol.[4][5][6]
This guide will focus on two highly effective methods for this transformation:
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic, reliable method that utilizes a chromium(VI) reagent to efficiently convert primary alcohols to aldehydes.[7][8]
-
Swern Oxidation: A widely used modern alternative that avoids heavy metals and operates under very mild, cryogenic conditions, making it suitable for sensitive substrates.[3][9]
Featured Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
The use of PCC is a well-established method for the selective oxidation of primary alcohols to aldehydes.[10] Unlike stronger chromium-based oxidants like chromic acid (Jones reagent), the reaction with PCC in an anhydrous solvent like dichloromethane (DCM) reliably stops at the aldehyde stage.[7][8] The reagent is prepared from chromium trioxide, pyridine, and hydrochloric acid.[11]
Causality of Experimental Design:
-
Reagent: PCC is chosen for its selectivity. It is acidic, so for acid-sensitive substrates, a buffer like sodium acetate is sometimes added, though it is not required for this specific transformation.[11]
-
Adsorbent: Celite (or silica gel) is used in the reaction mixture to adsorb the tarry byproducts of chromium reduction, which greatly simplifies the workup and purification process by allowing for simple filtration.[5]
-
Solvent: Dichloromethane (CH₂Cl₂) is the solvent of choice as it is relatively inert and effectively solubilizes the starting alcohol while being compatible with the PCC reagent.[12]
Experimental Workflow: PCC Oxidation
Caption: Workflow for the PCC oxidation of 2-cyclohexylethanol.
Detailed Step-by-Step Protocol (PCC)
This protocol is adapted from a verified synthesis.[5][13]
Materials and Reagents:
-
2-Cyclohexylethanol (38 g, 0.3 mol)
-
Pyridinium chlorochromate (PCC) (100 g, 0.46 mol)
-
Celite (100 g)
-
Dichloromethane (CH₂Cl₂) (1000 mL total)
-
Diethyl ether (approx. 1200 mL)
-
6N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for filtration pad)
-
Round-bottom flask (2 L), magnetic stirrer, dropping funnel, filtration apparatus
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, suspend PCC (100 g) and Celite (100 g) in 800 mL of dichloromethane.
-
Addition of Alcohol: Dissolve 2-cyclohexylethanol (38 g) in 200 mL of dichloromethane. Add this solution to the vigorously stirred PCC suspension all at once. An immediate color change to a dark mixture and a mild exotherm will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Initial Work-up: Upon completion, add 1000 mL of diethyl ether to the reaction mixture and stir for 15 minutes.
-
Filtration: Prepare a short, wide filtration funnel with a fritted glass disk, layered with approximately 250 g of silica gel. Filter the reaction mixture through this pad. The dark, tarry solid should be retained on the pad.
-
Rinsing: Rinse the reaction flask and the filter cake with an additional 1 L of diethyl ether to ensure all product is collected.
-
Extraction and Washing: Combine the filtrates and reduce the volume to approximately 200 mL using a rotary evaporator. Transfer the solution to a separatory funnel and wash sequentially with:
-
2 x 40 mL of 6N HCl
-
1 x 50 mL of saturated NaHCO₃
-
1 x 50 mL of saturated NaCl (brine)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a light green crude oil.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 74-76 °C at 23 mmHg.[5] This should yield approximately 21 g (56%) of pure this compound as a colorless oil.
Featured Protocol 2: Swern Oxidation
The Swern oxidation is a premier choice for mild, metal-free oxidation.[9] It uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile—most commonly oxalyl chloride—at cryogenic temperatures (-78 °C).[3][14] A hindered base, typically triethylamine, is then added to induce an elimination reaction that forms the aldehyde.[14]
Causality of Experimental Design:
-
Cryogenic Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) because the activated DMSO species (chlorosulfonium salt) is thermally unstable.[15] Low temperatures prevent side reactions and decomposition.
-
Activation: Oxalyl chloride is highly effective for activating DMSO. This step produces CO and CO₂ gas, so it must be done in a well-ventilated fume hood.[16]
-
Base: Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, facilitating an intramolecular elimination (via an ylide intermediate) to yield the aldehyde, DMSO, and triethylammonium chloride.[14]
Detailed Step-by-Step Protocol (Swern)
Materials and Reagents:
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5-3.0 equiv)
-
2-Cyclohexylethanol (1.0 equiv)
-
Triethylamine (Et₃N) (5.0-7.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, dry ice/acetone bath
Procedure:
-
Activator Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 equiv) dropwise.
-
DMSO Activation: Slowly add DMSO (2.5-3.0 equiv) dropwise to the oxalyl chloride solution. Vigorous gas evolution (CO, CO₂) will occur. Stir the resulting mixture for 15-30 minutes at -78 °C.[3]
-
Alcohol Addition: Dissolve 2-cyclohexylethanol (1.0 equiv) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO mixture. Stir for another 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0-7.0 equiv) dropwise. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. The crude product can then be purified by vacuum distillation as described in the PCC protocol.
Product Characterization
Confirming the identity and purity of the synthesized this compound is critical.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₄O[17] |
| Molecular Weight | 126.20 g/mol [17] |
| Appearance | Colorless to pale green/yellow oil[5] |
| Boiling Point | 74-76 °C @ 23 mmHg[5] |
| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, -CHO), δ ~2.3 (dd, 2H, -CH₂CHO), δ 0.9-1.9 (m, 11H, cyclohexyl)[18] |
| ¹³C NMR (CDCl₃) | δ ~203 (-CHO), δ ~52 (-CH₂CHO), various peaks δ 25-35 (cyclohexyl carbons)[19] |
| IR (neat film) | ~2925, 2850 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H), ~1725 cm⁻¹ (strong C=O)[18] |
Safety and Handling
-
Pyridinium Chlorochromate (PCC): PCC is a toxic, oxidizing agent and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the dust.
-
Swern Oxidation Reagents: Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. DMSO is readily absorbed through the skin. Triethylamine is flammable and corrosive. This entire procedure must be conducted in a well-ventilated fume hood. The reaction releases carbon monoxide, a toxic gas.[16] The byproduct, dimethyl sulfide, is volatile and has an extremely unpleasant odor.[14]
-
General Precautions: Dichloromethane is a suspected carcinogen. All operations should be performed in a fume hood.
References
- 1. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 2. This compound | 5664-21-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. prepchem.com [prepchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyclohexylacetaldehyde Synthesis
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Welcome to the technical support center for the synthesis of 2-Cyclohexylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ultimately improving yield and purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems frequently encountered during the synthesis of this compound, primarily focusing on the two most common synthetic pathways: the hydroformylation of vinylcyclohexane and the oxidation of 2-cyclohexylethanol.
Scenario 1: Hydroformylation of Vinylcyclohexane
Hydroformylation, or "oxo synthesis," is a powerful atom-economical method for producing aldehydes from alkenes.[1][2] However, achieving high selectivity and yield for the desired linear aldehyde, this compound, over the branched isomer and other side products can be challenging.
Question: My hydroformylation of vinylcyclohexane is resulting in a low yield of this compound and a mixture of byproducts. How can I improve this?
Answer: Low yield in this reaction is typically a multifaceted issue stemming from suboptimal catalyst performance, competing side reactions, or unfavorable reaction conditions. Let's break down the potential causes and solutions.
1. Catalyst System and Ligand Choice:
-
The Problem: The choice of catalyst and, more critically, the phosphine ligand, profoundly impacts both the rate and selectivity of the reaction.[3] An inappropriate ligand can lead to poor regioselectivity (favoring the undesired branched aldehyde), catalyst deactivation, or an increase in side reactions like hydrogenation.[3]
-
The Solution: Rhodium-based catalysts are generally preferred for their high activity.[1][4] The key to success lies in the ligand.
-
Electronic vs. Steric Effects: Both electronic and steric properties of phosphine ligands influence the outcome. Studies have shown that for bisphosphine ligands, decreasing the basicity (i.e., using more electron-withdrawing groups) can increase selectivity.[5][6][7] While steric bulk is a factor, electronic features often play a more dominant role in achieving high regioselectivity.[5][6][7]
-
Ligand Screening: A systematic screening of commercially available bisphosphine ligands is recommended. Start with ligands known to favor linear aldehydes in hydroformylation, such as those with larger "bite angles."
-
2. Competing Side Reactions:
-
The Problem: Several side reactions can consume your starting material and desired product, thus lowering the overall yield. The most common include:
-
Hydrogenation of Vinylcyclohexane: The catalyst can hydrogenate the starting alkene to ethylcyclohexane.
-
Isomerization of Vinylcyclohexane: The double bond can migrate, leading to other isomers that may react differently.
-
Hydrogenation of this compound: The desired aldehyde product can be further reduced to 2-cyclohexylethanol.[3]
-
-
The Solution:
-
Control of H₂/CO Ratio: While equal partial pressures of CO and H₂ are common, a slight excess of H₂ can sometimes improve the rate by facilitating the formation of the active catalyst species.[8] However, a large excess of hydrogen will favor hydrogenation side reactions.[8] Careful optimization of this ratio is crucial.
-
CO Partial Pressure: High carbon monoxide pressure generally favors the formation of linear aldehydes and can suppress some side reactions, but it can also decrease the overall reaction rate.[3] A balance must be struck.
-
Temperature Control: Higher temperatures increase the reaction rate but often decrease selectivity and promote side reactions.[3] It's advisable to start at a moderate temperature (e.g., 80-100°C) and adjust based on reaction monitoring.[4]
-
3. Reaction Conditions and Purity of Reagents:
-
The Problem: The presence of impurities, particularly water or oxygen, can deactivate the catalyst.[9] Inconsistent temperature or pressure control can also lead to variable results.[9][10]
-
The Solution:
-
Inert Atmosphere: Always set up hydroformylation reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[8]
-
Solvent and Gas Purity: Use high-purity, dry solvents and ensure the syngas (CO/H₂) is of high quality.[11]
-
Temperature and Pressure Monitoring: Maintain stable temperature and pressure throughout the reaction. Fluctuations can significantly impact catalyst activity and selectivity.
-
Here is a workflow to guide your troubleshooting process for the hydroformylation route:
Caption: Troubleshooting workflow for low yield in hydroformylation.
Scenario 2: Oxidation of 2-Cyclohexylethanol
The oxidation of the primary alcohol, 2-cyclohexylethanol, to this compound is another common synthetic route.[12][13] The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid while ensuring complete conversion of the starting alcohol.
Question: I am attempting to synthesize this compound by oxidizing 2-cyclohexylethanol, but my yield is low, and I'm seeing multiple spots on my TLC plate. What's going wrong?
Answer: Low yields in this oxidation are typically due to either incomplete reaction, over-oxidation, or difficulties in product isolation. The choice of oxidizing agent is critical.
1. Choice of Oxidizing Agent:
-
The Problem: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the primary alcohol all the way to the carboxylic acid, bypassing the desired aldehyde.
-
The Solution: Utilize a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.
-
Pyridinium Chlorochromate (PCC): PCC is a classic and effective reagent for this transformation.[14][15] It is known for its reliability in stopping the oxidation at the aldehyde stage.[16] A typical procedure involves stirring a suspension of PCC and celite in a solvent like methylene chloride, followed by the addition of the alcohol.[14] The main drawback is the generation of chromium waste, which requires careful disposal.[17]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base like triethylamine.[16][18] It is highly effective, avoids chromium waste, and is often preferred for its mild conditions, which can be beneficial for sensitive substrates.[19] However, it must be run at low temperatures (typically -78 °C) and produces foul-smelling dimethyl sulfide as a byproduct.[15][17]
-
Dess-Martin Periodinane (DMP): DMP is another excellent, mild option that is easy to use and gives high yields.[19] It is particularly useful for small-scale reactions due to its convenience.
-
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Yield Range | Advantages | Disadvantages |
| PCC | 50-70%[14] | Reliable, well-established, room temperature reaction. | Generates toxic chromium waste, can be acidic.[15][17] |
| Swern Oxidation | 70-95% | High yield, chromium-free, mild conditions.[19] | Requires cryogenic temperatures (-78°C), produces dimethyl sulfide (stench), sensitive to moisture.[15][17] |
| DMP | 80-95% | High yield, mild, room temperature, easy workup. | Expensive, can be shock-sensitive.[19] |
2. Reaction and Workup Issues:
-
The Problem: Aldehydes can be sensitive molecules. The product, this compound, may be unstable during a lengthy workup or purification, leading to decomposition or side reactions. In the case of PCC, the workup can be cumbersome, involving filtration through a pad of silica gel to remove the chromium salts.[14]
-
The Solution:
-
Careful Workup: After the reaction is complete, proceed with the workup promptly. For PCC oxidations, filtering through a short plug of silica gel is effective for removing the bulk of the chromium residue.[14]
-
Aqueous Washes: Gentle washing with solutions like saturated sodium bicarbonate can help remove acidic byproducts.[14]
-
Purification: The final product is often purified by vacuum distillation.[14] Ensure the distillation is performed at a suitable reduced pressure to avoid high temperatures that could cause product degradation.
-
Here is a diagram illustrating the competition between the desired oxidation and the over-oxidation side reaction.
Caption: Oxidation pathways of 2-cyclohexylethanol.
Part 2: Frequently Asked Questions (FAQs)
Q1: My final product is a light green or yellow oil after distillation. Is this normal?
A1: While the pure aldehyde should be a colorless oil, a slight tinge of color is not uncommon, especially after a PCC oxidation where trace chromium species might co-distill.[14] If NMR and GC-MS analysis confirm the purity is high (>95%), the color may not be an issue for subsequent steps. If higher purity is required, a second distillation or column chromatography could be attempted, though this risks further yield loss.
Q2: Can I use a different solvent for the PCC oxidation instead of methylene chloride?
A2: Methylene chloride (DCM) is commonly used due to its ability to suspend the PCC-celite mixture well and its relatively low boiling point, which simplifies product isolation.[14] Other chlorinated solvents could potentially be used, but you would need to re-optimize the reaction conditions. It is crucial to use an aprotic solvent that does not react with the oxidizing agent.
Q3: In the hydroformylation reaction, how critical is the purity of the vinylcyclohexane starting material?
A3: It is very critical. Contaminants in the starting alkene can act as poisons to the rhodium catalyst. For example, peroxides (formed from exposure of the alkene to air) can damage the phosphine ligands and the metal center. It is good practice to purify the vinylcyclohexane by distillation or by passing it through a column of activated alumina before use.
Q4: I am having trouble separating the linear (this compound) and branched isomers from my hydroformylation reaction. Any suggestions?
A4: This is a common challenge. The boiling points of the two isomers are often very close, making separation by distillation difficult. The best strategy is to optimize the reaction for maximum regioselectivity to minimize the formation of the branched isomer in the first place (see Scenario 1). If separation is still required, preparative gas chromatography (Prep-GC) or careful column chromatography on silica gel may be effective, though these methods can be time-consuming and costly for larger scales.
Q5: What are the key safety precautions for synthesizing this compound?
A5: Key safety considerations include:
-
Hydroformylation: This reaction uses carbon monoxide, a toxic and flammable gas, and hydrogen, which is highly flammable. It must be conducted in a well-ventilated fume hood using a high-pressure reactor operated by trained personnel.[11]
-
PCC Oxidation: PCC is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, within a fume hood.[17]
-
Swern Oxidation: Oxalyl chloride is corrosive and reacts violently with water. The reaction generates carbon monoxide. The byproduct, dimethyl sulfide, has a strong, unpleasant odor.[17] All manipulations should be performed in an efficient fume hood.
-
Product Hazards: this compound itself is a flammable liquid and can cause skin and eye irritation.[20]
Part 3: Experimental Protocols
Protocol 1: Oxidation of 2-Cyclohexylethanol using PCC
This protocol is adapted from a standard procedure for the oxidation of primary alcohols.[14]
-
Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, add 800 mL of methylene chloride. To this, add 100 g (0.46 moles) of pyridinium chlorochromate (PCC) and 100 g of celite. Stir the resulting suspension vigorously.
-
Reagent Addition: In a separate flask, dissolve 38 g (0.3 moles) of 2-cyclohexylethanol in 200 mL of methylene chloride. Add this solution to the stirring PCC suspension all at once. The mixture will turn dark, and a mild exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.
-
Workup - Filtration: Add 1 L of diethyl ether to the reaction mixture and filter the suspension through a large fritted glass funnel containing a 2-inch pad of silica gel.
-
Workup - Rinsing: Rinse the reaction flask and the silica pad with an additional 1 L of diethyl ether to ensure all the product is collected.
-
Workup - Extraction: Combine all the filtrates and reduce the volume in vacuo to approximately 200 mL. Transfer the solution to a separatory funnel and wash sequentially with 40 mL of 6N HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a light green or yellow oil.
-
Purification: Purify the crude oil by vacuum distillation (e.g., bp 74-76°C at 23 mmHg) to afford pure this compound.[14] The expected yield is approximately 50-60%.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Hydroformylation of vinyl acetate and cyclohexene over TiO2 nanotube supported Rh and Ru nanoparticle catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-Cyclohexylacetaldehyde
This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 2-cyclohexylacetaldehyde. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Aldol Condensation
Question 1: My reaction mixture is turning viscous, and I'm observing a significant amount of high-boiling point impurities during GC analysis. Could this be due to aldol condensation?
Answer: Yes, this is a classic sign of aldol condensation. This compound possesses α-hydrogens, making it susceptible to self-condensation under both acidic and basic conditions. This reaction leads to the formation of β-hydroxy aldehydes (aldol adducts) and subsequently α,β-unsaturated aldehydes, which can polymerize or lead to a complex mixture of products.[1][2]
Troubleshooting Aldol Condensation:
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) to minimize the rate of the condensation reaction.[3] The aldol addition is often reversible and thermodynamically less favored at lower temperatures.
-
Base/Acid Strength and Stoichiometry:
-
If using a base, opt for a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve rapid and complete enolate formation, followed by the addition of the electrophile. This minimizes the concentration of the neutral aldehyde available for condensation.
-
When a catalytic amount of acid or base is necessary, use the mildest possible conditions and monitor the reaction closely to stop it before significant side product formation occurs.
-
-
Reaction Time: Minimize the reaction time. Prolonged exposure to acidic or basic conditions will favor the formation of condensation products.
-
Slow Addition: In protocols where the aldehyde is a reactant, consider its slow addition to the reaction mixture to maintain a low instantaneous concentration.
Question 2: How can I design my synthetic strategy to inherently avoid aldol condensation?
Answer: A proactive approach to preventing aldol condensation involves choosing a synthetic route that either avoids the generation of the free aldehyde under condensation-promoting conditions or uses a protecting group strategy.
Recommended Synthetic Strategies:
-
Oxidation of 2-Cyclohexylethanol with Mild, Anhydrous Reagents: This is a common and effective method.
-
Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that operates under neutral conditions at room temperature, minimizing the risk of side reactions like aldol condensation.[4][5][6][7][8] The reaction is typically fast and clean.
-
Pyridinium Chlorochromate (PCC): PCC is another effective reagent for oxidizing primary alcohols to aldehydes.[9][10][11][12][13] It is crucial to perform the reaction under anhydrous conditions, as the presence of water can lead to the formation of a hydrate, which can be further oxidized to the carboxylic acid.[9][10][14]
-
-
Hydrolysis of a Protected Aldehyde Precursor: Synthesizing a protected form of the aldehyde, such as an acetal, allows for various chemical transformations without the risk of side reactions involving the aldehyde functionality. The aldehyde is then deprotected in the final step under controlled conditions.
Experimental Protocol: Oxidation of 2-Cyclohexylethanol using Dess-Martin Periodinane
| Step | Procedure | Causality and In-depth Explanation |
| 1 | Dissolve 2-cyclohexylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). | Anhydrous conditions are crucial to prevent any potential side reactions involving water. The inert atmosphere protects the reactants and products from oxidation by air. |
| 2 | Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. | A slight excess of DMP ensures complete conversion of the alcohol. The reaction is typically exothermic, but for small-scale reactions, external cooling is often not necessary. |
| 3 | Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | The reaction is usually complete within 1-3 hours. Over-stirring or prolonged reaction times are generally not necessary and should be avoided to minimize the potential for any unforeseen side reactions. |
| 4 | Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). | The NaHCO₃ neutralizes the acetic acid byproduct of the reaction. Sodium thiosulfate is used to reduce any unreacted DMP and the iodinane byproduct, facilitating their removal during the workup. |
| 5 | Stir the biphasic mixture vigorously until the solid dissolves. | This ensures complete quenching of the reaction and neutralization of byproducts. |
| 6 | Separate the organic layer, and extract the aqueous layer with DCM. | This step maximizes the recovery of the product from the aqueous phase. |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. | These are standard workup procedures to isolate the crude product. |
| 8 | Purify the crude product by flash column chromatography on silica gel. | This will remove any non-volatile impurities and provide the pure this compound. |
II. Issues Related to Oxidation of the Aldehyde
Question 3: My final product is contaminated with cyclohexylacetic acid. How can I prevent this over-oxidation?
Answer: The oxidation of this compound to its corresponding carboxylic acid, cyclohexylacetic acid, is a common side reaction, especially during the synthesis and purification steps. This can occur under the following circumstances:
-
Choice of Oxidant: Using strong oxidizing agents like chromic acid or potassium permanganate for the synthesis from 2-cyclohexylethanol will inevitably lead to the formation of the carboxylic acid.[9]
-
Presence of Water in PCC Oxidation: If using PCC, the presence of water can lead to the formation of the aldehyde hydrate, which is susceptible to further oxidation to the carboxylic acid.[9][10][14]
-
Aerial Oxidation: Aldehydes can be sensitive to air, and prolonged exposure, especially in the presence of light or impurities, can lead to autoxidation to the carboxylic acid.
Troubleshooting Over-oxidation:
-
Use Mild and Anhydrous Oxidation Conditions: As mentioned previously, Dess-Martin Periodinane (DMP) and anhydrous Pyridinium Chlorochromate (PCC) are the reagents of choice for the controlled oxidation of 2-cyclohexylethanol to the aldehyde.[4][5][6][7][8][9][10][11][12][13]
-
Careful Workup and Purification:
-
During the workup, avoid prolonged exposure to acidic or basic conditions if oxidizing agents are still present.
-
When performing column chromatography, it is sometimes observed that aldehydes can undergo oxidation on silica gel. To mitigate this, the silica gel can be deactivated with a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a less acidic stationary phase like alumina might be beneficial.
-
Purification via the formation of a bisulfite adduct can be a highly effective method to separate the aldehyde from non-carbonyl impurities and the carboxylic acid. The aldehyde can then be regenerated by treatment with a base.[17][18]
-
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to prevent aerial oxidation.[19]
III. Other Common Side Reactions
Question 4: I am using a synthetic route involving amines, and I'm getting unexpected byproducts. Could this be enamine or imine formation?
Answer: Yes, if your synthetic route involves primary or secondary amines, even as reagents or catalysts, you could be forming imines or enamines, respectively.[20][21][22][23][24]
-
Imine Formation: With primary amines, this compound will form an imine (a compound with a C=N double bond).
-
Enamine Formation: With secondary amines, an enamine will be formed.[21][22][23] Enamines are valuable synthetic intermediates themselves, as the β-carbon is nucleophilic. However, if not the desired product, their formation represents a loss of yield.
Prevention and Troubleshooting:
-
Control of Reaction Conditions: Both imine and enamine formation are typically reversible and catalyzed by acid.[24] The equilibrium can be shifted by the removal of water. If these are undesired side reactions, avoid acidic conditions and the presence of primary or secondary amines where possible. If their presence is unavoidable, careful control of pH and temperature is necessary.
-
Hydrolysis: If an imine or enamine is formed as an unwanted byproduct, it can often be hydrolyzed back to the aldehyde by treatment with aqueous acid.[15]
Question 5: Is the Cannizzaro reaction a concern in the synthesis of this compound?
Answer: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[25][26][27][28][29] Since this compound does have α-hydrogens, it will preferentially undergo aldol condensation in the presence of a base. Therefore, the Cannizzaro reaction is not a typical side reaction for this compound itself. However, it's a crucial concept to be aware of in aldehyde chemistry, especially if you are working with a mixture of aldehydes, one of which is non-enolizable (a crossed Cannizzaro reaction).[26][29]
Visualizing the Reaction Pathways
Diagram 1: Key Synthetic Routes to this compound
References
- 1. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Workup [chem.rochester.edu]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. youtube.com [youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Enamines — Making Molecules [makingmolecules.com]
- 23. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 24. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 25. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 26. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 27. SATHEE: Chemistry Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 28. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 29. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: GC-MS Analysis of 2-Cyclohexylacetaldehyde
From the Desk of the Senior Application Scientist
Welcome to our dedicated support center for the analysis of 2-Cyclohexylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who rely on the accurate characterization of this compound. We will address common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, providing not just solutions but also the underlying scientific principles to empower your troubleshooting and method development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might find in my this compound sample?
A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage contamination.
-
Synthesis-Related Impurities: These depend on the manufacturing process. Common methods include the oxidation of 2-cyclohexylethanol or condensation reactions involving butadiene and crotonaldehyde.[1][2] Therefore, unreacted starting materials like 2-Cyclohexylethanol are common.[3]
-
Side-Reaction Products: Aldehydes are susceptible to self-condensation, especially under basic conditions.[4] The aldol condensation product of this compound is a likely impurity.
-
Degradation Products: Aldehydes are readily oxidized to carboxylic acids. The primary degradation impurity is Cyclohexylacetic acid , formed by exposure to air (oxygen).
-
Residual Solvents: Solvents used during synthesis and workup, such as Dichloromethane or Diethyl Ether , may also be present in trace amounts.[1]
Q2: Why is GC-MS the preferred analytical technique for this purpose?
A2: GC-MS is exceptionally well-suited for this analysis due to several key advantages. Gas Chromatography (GC) provides high-resolution separation of volatile and semi-volatile compounds like this compound and its likely impurities.[5] This allows for the chromatographic separation of components even with similar structures. Coupled with Mass Spectrometry (MS), the technique provides definitive identification. MS acts as a highly specific detector, yielding a unique mass spectrum (a molecular fingerprint) for each eluting compound, which allows for structural elucidation and confirmation.[6] This combination is powerful for both identifying known impurities against a reference and characterizing unknown peaks.
Q3: What are the primary challenges when analyzing aldehydes with GC-MS?
A3: While powerful, GC-MS analysis of aldehydes presents specific challenges. Aldehydes are polar and reactive, which can lead to poor chromatographic peak shape (tailing) and potential degradation in the hot injector or on the column.[7] This is often caused by interactions with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.[8] Furthermore, their inherent reactivity means that sample stability can be a concern, and improper handling or storage can lead to the formation of degradation products like carboxylic acids.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis. A systematic approach is often the most efficient way to diagnose and resolve issues.[8][9]
Q: My chromatogram shows unexpected peaks. How do I begin to identify them?
A: A logical, step-by-step process is crucial for identifying unknown peaks. The flowchart below outlines a systematic troubleshooting workflow. The first step is always to rule out system contamination by running a solvent blank.[7]
Caption: Systematic workflow for identifying unknown peaks in a GC-MS chromatogram.
Q: I'm observing significant peak tailing, especially for the main this compound peak. What is causing this and how can I fix it?
A: Peak tailing for active compounds like aldehydes is almost always due to unwanted interactions within the GC system.[7]
-
Cause: The primary cause is active sites, such as exposed silanols (-OH groups), in the GC inlet liner or the first few meters of the analytical column. Metal surfaces in the injector can also contribute. These sites can form temporary hydrogen bonds with the aldehyde's carbonyl oxygen, delaying its travel through the system and causing the tailing effect.
-
Solution:
-
Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner. If performance degrades, replace the liner; do not try to clean and reuse it for this type of analysis.[8]
-
Perform Inlet Maintenance: Regularly replace the septum and O-rings. A cored septum can be a source of active sites.
-
Column Maintenance: If the problem persists, it may indicate column contamination or degradation. Break off the first 15-20 cm from the front of the column and reinstall it.[7] This removes the section most likely to have accumulated non-volatile residues that create active sites.
-
Check for Proper Installation: Ensure the column is installed correctly in the injector to avoid dead volume, which can also contribute to peak distortion.[7]
-
Q: My baseline is noisy or shows significant drift during the run. What are the common causes?
A: An unstable baseline can obscure small impurity peaks and affect integration.
-
Cause of Noise (Rapid, random signal): Common causes include contaminated carrier gas, leaks in the system, or excessive column bleed.[8][9] Electrical interference from nearby equipment can also be a factor.[8]
-
Cause of Drift (Gradual, continuous rise/fall): This is often due to temperature changes affecting a contaminated system or significant column bleed at higher temperatures. A contaminated detector can also cause drift.[8]
-
Solution:
-
Check for Leaks: Use an electronic leak detector to systematically check all fittings from the gas trap to the detector.
-
Verify Gas Purity: Ensure high-purity carrier gas (Helium) is used and that gas traps (oxygen, moisture, hydrocarbon) are installed and not exhausted.[9]
-
Condition the Column: If column bleed is suspected (a rising baseline with temperature), condition the column according to the manufacturer's instructions. However, be aware that excessive bleed may mean the column is damaged and needs replacement.[8]
-
Clean the MS Source: A dirty ion source is a common cause of both noise and drift. Follow the manufacturer's procedure for ion source cleaning.
-
Section 3: Potential Impurities & Identification
The following diagram and table summarize the likely impurities, their formation pathways, and key mass spectral identifiers to aid in their detection.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 5664-21-1 [chemicalbook.com]
- 3. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 4. What is the product of the following reaction? Reactants: Cyclohexyl-CH2.. [askfilo.com]
- 5. scirp.org [scirp.org]
- 6. whitman.edu [whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Stability issues and degradation of 2-Cyclohexylacetaldehyde
Technical Support Center: 2-Cyclohexylacetaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth information on the stability, degradation, and proper handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.
Understanding the Instability of this compound
This compound, like many aliphatic aldehydes, is a reactive molecule prone to degradation through several pathways. Its instability is primarily attributed to the electrophilic nature of the aldehyde carbonyl group and the presence of an abstractable proton on the alpha-carbon. The main degradation routes are autoxidation and polymerization/condensation reactions.[1] These processes can be accelerated by exposure to air (oxygen), light, heat, and the presence of acid or base catalysts.[1]
Autoxidation
In the presence of oxygen, this compound can undergo a free-radical chain reaction known as autoxidation.[2] This process is often initiated by light or trace metal impurities and leads to the formation of cyclohexylacetic acid via an unstable peroxy acid intermediate.[3]
Polymerization and Condensation
Aldehydes can undergo self-condensation reactions (aldol condensation) or polymerize to form cyclic trimers (trioxanes) or linear polymers. These reactions are often catalyzed by acidic or basic impurities and can lead to a significant decrease in the purity of the material over time.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation?
A: The primary visual cue for degradation is a change in the physical appearance of the compound. Fresh, pure this compound is a colorless oil.[4][5][6] Upon degradation, you may observe a yellowish tint, an increase in viscosity due to polymerization, or the formation of solid precipitates. A change in odor, from its characteristic green-floral scent to a more acrid or pungent smell, can also indicate the formation of acidic degradation products like cyclohexylacetic acid.
Q2: What is the expected shelf-life of this compound?
A: The shelf-life is highly dependent on storage conditions. When stored under the recommended conditions—in an inert atmosphere (e.g., argon or nitrogen), at or below -20°C, and protected from light—the compound can remain stable for several months to a year.[4][5][7][8] However, frequent opening of the container and exposure to ambient conditions will significantly shorten its shelf-life.
Q3: Can I store this compound in a standard laboratory refrigerator?
A: While refrigeration is better than room temperature, storage in a freezer at -20°C is strongly recommended for long-term stability.[4][5][8] If you are using the compound frequently, you can store a small aliquot in a tightly sealed vial with an inert gas overlay in a refrigerator for short-term use.
Q4: What solvents are recommended for preparing solutions of this compound?
A: this compound is soluble in many common organic solvents such as ethanol, methanol, isopropanol, and chloroform.[4][6][9] It is practically insoluble in water.[4][6] When preparing solutions for long-term storage, it is advisable to use dry, peroxide-free solvents and to store the solution under an inert atmosphere.
Q5: I've noticed a drop in the purity of my this compound sample. What are the likely impurities?
A: The most common impurity resulting from degradation is cyclohexylacetic acid, formed via autoxidation. Other potential impurities could include the cyclic trimer of this compound or products from aldol condensation. If the aldehyde was synthesized and not properly purified, you might also have residual starting materials or catalysts.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low assay value or reduced potency in biological experiments. | Degradation of this compound due to improper storage or handling, leading to lower concentration of the active compound. | 1. Verify the purity of your current stock using an appropriate analytical method (e.g., GC-MS or NMR).2. If degradation is confirmed, procure a fresh batch of the compound.3. Implement the recommended storage and handling procedures outlined in Section 4. |
| Appearance of unexpected peaks in analytical chromatograms (GC, HPLC). | Formation of degradation products such as cyclohexylacetic acid or polymers. | 1. Attempt to identify the impurity peaks by comparing with known standards or using mass spectrometry.2. If the primary impurity is cyclohexylacetic acid, you may be able to purify the aldehyde by distillation under reduced pressure. However, this can be challenging and may lead to further degradation if not performed carefully.3. For critical applications, it is best to use a fresh, high-purity sample. |
| Inconsistent results between experimental runs. | The purity of the this compound may be changing over time due to ongoing degradation. | 1. Aliquot the compound upon receipt into single-use vials to minimize repeated exposure of the bulk material to air and moisture.2. Always use a fresh aliquot for each experiment.3. Re-qualify the purity of your stock material at regular intervals. |
| Change in physical appearance (colorless to yellow, increased viscosity). | Significant degradation through oxidation and/or polymerization. | The material is likely of low purity and should be discarded. Procure a fresh sample and adhere strictly to the recommended storage and handling protocols. |
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is critical for maintaining the purity and stability of this compound.
Storage Protocol
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent autoxidation.[4][5][8]
-
Temperature: For long-term storage, keep the compound in a freezer at or below -20°C.[4][5][8]
-
Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light.
-
Aliquoting: Upon receiving a new batch, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
Handling Protocol
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Avoid Contamination: Use clean, dry syringes and glassware. Avoid introducing any contaminants, especially acidic or basic residues, which can catalyze degradation.
-
Minimize Exposure: When handling outside of an inert atmosphere, minimize the time the container is open.
-
Avoid Heat and Light: Protect the compound from direct sunlight and sources of heat.[7]
Use of Stabilizers
For applications where the aldehyde may be stored for extended periods in solution or under conditions that promote degradation, the addition of a stabilizer can be considered.
-
Antioxidants: Small amounts (ppm level) of antioxidants like Butylated Hydroxytoluene (BHT) can be added to inhibit free-radical autoxidation.
-
Amine-based Stabilizers: In some industrial applications, trace amounts of amines like triethanolamine (20-100 ppm) have been used to stabilize aldehydes against polymerization and autocondensation.[10][11] However, the compatibility of these stabilizers with your specific experimental system must be verified.
Degradation Pathways and Troubleshooting Workflow
To visually summarize the information provided, the following diagrams illustrate the degradation pathways of this compound and a logical workflow for troubleshooting common issues.
Caption: Key degradation pathways for this compound.
Caption: A step-by-step guide to troubleshooting experimental issues.
Analytical Methods for Quality Control
To ensure the quality of this compound, especially when it has been in storage for some time, analytical verification is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile degradation products. The mass spectrometer can help in the tentative identification of impurities like cyclohexylacetic acid.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a clear picture of the compound's purity. The aldehyde proton will have a characteristic chemical shift (around 9.5-10 ppm). The appearance of new signals, particularly in the carboxylic acid region (around 10-12 ppm), would indicate oxidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, although derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often required for better sensitivity and chromatographic performance of aldehydes.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 5664-21-1 [chemicalbook.com]
- 7. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 8. 5664-21-1|this compound|BLD Pharm [bldpharm.com]
- 9. scent.vn [scent.vn]
- 10. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 11. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Stabilizing 2-Cyclohexylacetaldehyde for Long-Term Storage and Experimental Consistency
Welcome to the technical support guide for 2-Cyclohexylacetaldehyde (CAS 5664-21-1). This document is designed for researchers, scientists, and drug development professionals to address a critical challenge associated with this reagent: its inherent instability and tendency to polymerize during storage. Uncontrolled polymerization can lead to inconsistent experimental results, decreased purity, and ultimately, the loss of valuable material. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and reliability of your this compound samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound, and why is it prone to polymerization?
A: this compound is an organic compound featuring a cyclohexyl ring attached to an acetaldehyde functional group. The core of its instability lies in the aldehyde group (-CHO). Aldehydes are susceptible to various reactions, including self-condensation and polymerization, which can be initiated by trace impurities, exposure to air (oxygen), light, heat, or contact with acidic or basic surfaces.[1] The process is often a chain reaction where one molecule reacts with another, forming a dimer, then a trimer, and eventually a long-chain polymer.[2] This alters the chemical identity and physical properties of the reagent, rendering it unsuitable for most applications.
Q2: What are the visible signs that my this compound has started to polymerize?
A: Early detection is key to preventing the total loss of a reagent batch. Be vigilant for the following indicators:
-
Increased Viscosity: The most common sign. The clear, oil-like liquid[3][4] will become noticeably thicker or more syrupy as polymer chains form.
-
Formation of Solids: You may observe white or yellowish precipitates, cloudiness, or a solid mass at the bottom of the container.
-
Discoloration: While the pure compound is colorless,[3][4] the presence of impurities from degradation pathways can sometimes lead to a yellow or brownish tint.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A: Proper storage is the single most effective preventative measure. The consensus from safety data sheets and chemical suppliers is to create an environment that minimizes exposure to initiators like heat, light, and oxygen.[5]
| Parameter | Recommended Condition | Causality (The "Why") |
| Temperature | Store in a freezer, under -20°C.[3][4][6] | Low temperatures drastically reduce the kinetic energy of molecules, slowing down the rate of all chemical reactions, including polymerization. |
| Atmosphere | Under an inert gas (Argon or Nitrogen).[5][7] | Oxygen can form peroxides which act as potent initiators for radical polymerization.[8] An inert atmosphere displaces oxygen, preventing this primary initiation step. |
| Container | Tightly sealed, amber glass bottle or a container with a Teflon-lined cap.[5] | Prevents contamination from air and moisture. Amber glass protects the compound from light, which can also provide the energy to initiate polymerization. |
Q4: What is a polymerization inhibitor, and should I add one to my this compound?
A: A polymerization inhibitor is a chemical compound added in very small quantities (parts-per-million, ppm) to a monomer to prevent the onset of polymerization.[9] These molecules work by terminating the chain reactions, typically by scavenging the reactive radical species that propagate the polymer chain.[8] For aldehydes, common stabilizers include amines or phenolic compounds.[1][10]
Whether you should add one depends on your intended use and storage duration. If you plan to store the aldehyde for many months or have a batch that will be opened frequently, adding an inhibitor upon receipt is a wise proactive measure. However, be aware that the inhibitor could potentially interfere with downstream reactions (e.g., if you are using a catalyst that is sensitive to amines or phenols).
Q5: The bottle has been opened before. Can I still use it?
A: An opened bottle has been exposed to the atmosphere, introducing oxygen and moisture, which are primary risks. Before using, perform a thorough visual inspection as described in Q2. If the material is still a clear, mobile oil with no signs of viscosity increase or solids, you can likely still use it. However, it is critical to immediately flush the headspace of the bottle with a dry, inert gas like argon or nitrogen before re-sealing and returning it to the freezer. For critical applications, it is highly recommended to aliquot a new bottle into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the main stock.
Section 2: Troubleshooting Guide: Polymerization Detected
If you suspect your sample has already begun to polymerize, this guide provides a logical workflow for assessment and potential remediation.
Workflow for Assessing a Compromised Sample
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5664-21-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
Optimizing reaction conditions for the oxidation of 2-Cyclohexylacetaldehyde
An essential transformation in organic synthesis is the oxidation of aldehydes to carboxylic acids. The conversion of 2-Cyclohexylacetaldehyde to 2-Cyclohexylacetic acid is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] Optimizing this process requires careful consideration of the oxidizing agent, reaction conditions, and potential side reactions to ensure high yield and purity.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oxidation of this compound. It is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to 2-Cyclohexylacetic acid?
A1: Several reliable methods exist, each with distinct advantages. The choice often depends on the scale of the reaction, functional group tolerance (if other sensitive groups were present on a more complex substrate), and environmental considerations. The three most prevalent methods are:
-
Pinnick Oxidation: Utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. It is highly regarded for its selectivity, tolerance of a wide range of functional groups, and mild reaction conditions, making it particularly useful for sensitive or complex molecules.[2][3]
-
Jones Oxidation: Employs a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[4] This is a powerful and cost-effective oxidant that rapidly converts primary alcohols and aldehydes to carboxylic acids.[5][6] However, the use of carcinogenic Cr(VI) compounds is a significant drawback.[6]
-
TEMPO-Catalyzed Oxidation: Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[7] This method is known for its high efficiency and selectivity under mild conditions.[8]
Q2: My starting material, this compound, is prone to self-condensation (aldol reaction). How can I minimize this?
A2: Aldol condensation is a base-catalyzed side reaction. To minimize it, conduct the oxidation under neutral or, preferably, acidic conditions. The Pinnick oxidation, which is performed in a buffered acidic solution (typically pH 4-5), is an excellent choice to suppress self-condensation.[2] Conversely, avoid strongly basic conditions during the reaction or workup until the aldehyde has been fully consumed.
Q3: How do I choose the right solvent for my oxidation reaction?
A3: The solvent system is critical for reaction success. For the Pinnick oxidation , a buffered mixture of a water-miscible organic solvent and water is standard. A common system is tert-butanol and water, often with a phosphate buffer (e.g., NaH₂PO₄) to maintain the optimal pH for generating the active oxidant, chlorous acid (HClO₂).[3][9] For Jones oxidation , acetone is the solvent of choice as it is inert to the oxidant and readily dissolves the aldehyde substrate.[6][10] For TEMPO-catalyzed oxidations , biphasic systems like dichloromethane/water are common, especially when using bleach as the co-oxidant.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point.
-
Visualization: The starting aldehyde and the product carboxylic acid can be visualized using a potassium permanganate (KMnO₄) stain. The aldehyde spot will be readily oxidized by the stain (appearing as a yellow spot on a purple background), while the carboxylic acid will be less reactive. The product acid will typically have a lower Rf value (run slower) than the starting aldehyde due to its higher polarity. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used on quenched aliquots of the reaction mixture.[11][12]
Troubleshooting Guide
This section addresses specific problems that may arise during the oxidation of this compound.
Problem 1: The reaction is incomplete or has stalled. TLC analysis shows significant starting material remaining after the expected reaction time.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Oxidant | The oxidizing agent may have degraded. For instance, sodium chlorite (for Pinnick oxidation) can decompose over time, and the concentration of commercial bleach (for TEMPO) can vary. Solution: Use a fresh bottle of the oxidant or titrate it to determine its active concentration before use. For Jones reagent, ensure the characteristic orange color of Cr(VI) is present.[4] |
| Incorrect pH (Pinnick Oxidation) | The Pinnick oxidation relies on the formation of chlorous acid (HClO₂), which occurs under mildly acidic conditions.[2][13] If the buffer is inadequate or the pH is incorrect, the reaction will be slow or may not proceed at all. Solution: Verify the pH of the reaction mixture is between 4 and 5. Add a sufficient amount of a buffer like monosodium phosphate (NaH₂PO₄).[3] |
| Insufficient Temperature | While many oxidations are exothermic, some require a specific temperature to initiate or proceed at a reasonable rate.[10] Solution: If the reaction is sluggish at room temperature, consider gently warming it to 30-40 °C. Monitor carefully by TLC to avoid byproduct formation. |
| Poor Reagent Solubility | If the aldehyde or other reagents are not fully dissolved, the reaction will be limited by mass transfer. Solution: Ensure all components are fully dissolved in the chosen solvent system. For two-phase systems (like some TEMPO oxidations), vigorous stirring is essential to create a large interfacial area for the reaction to occur. |
Problem 2: The yield of 2-Cyclohexylacetic acid is low, and TLC shows multiple unidentified spots.
| Potential Cause | Explanation & Recommended Solution |
| Side Reactions from Byproducts (Pinnick Oxidation) | The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct, which can react with the starting material or product and can also consume the sodium chlorite oxidant.[9][13] Solution: This is a very common issue. Add a scavenger to the reaction mixture to consume the HOCl as it forms. 2-Methyl-2-butene is the most widely used and effective scavenger.[3] Hydrogen peroxide can also be used.[2][13] |
| Over-oxidation (Jones Oxidation) | While aldehydes are readily oxidized to carboxylic acids, extremely harsh conditions (e.g., high temperature, prolonged reaction time) with a powerful oxidant like Jones reagent can potentially lead to degradation, although this is less common for a robust substrate like this.[14] Solution: Perform the Jones oxidation at a low temperature (0-10 °C) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.[10] |
| Aldol Condensation | If any basic impurities are present or if the workup involves a premature basification step while the aldehyde is still present, self-condensation can occur, leading to complex mixtures. Solution: Ensure the reaction is run under acidic or neutral conditions. During workup, perform the initial extractions under neutral or acidic conditions before basifying the aqueous layer to extract the carboxylic acid product. |
Problem 3: The final product is difficult to purify.
| Potential Cause | Explanation & Recommended Solution |
| Emulsion During Workup | The formation of salts and the presence of polar compounds can lead to emulsions during the acid-base extraction, making separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
| Co-elution of Impurities | A non-polar byproduct may have a similar polarity to your product, making separation by column chromatography challenging. Solution: Adjust the polarity of the mobile phase for column chromatography. A shallower gradient or the addition of a small amount of acetic acid (~0.5%) to the eluent can often improve the separation of carboxylic acids from neutral impurities. |
| Residual Oxidant | Residual chromium salts (from Jones oxidation) can contaminate the product. Solution: After quenching a Jones oxidation with isopropanol, a thorough aqueous workup is essential.[5] Washing the organic layer multiple times with water will help remove inorganic salts. |
Experimental Protocols & Workflows
Protocol: Pinnick Oxidation of this compound
This protocol is recommended for its mild conditions and high selectivity.[2][3]
Reagents & Solvents:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Monosodium phosphate monohydrate (NaH₂PO₄·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of t-BuOH and water.
-
Addition of Scavenger: Add 2-methyl-2-butene (2.0-3.0 equiv) to the solution.
-
Buffering: In a separate beaker, prepare a solution of sodium chlorite (1.5 equiv) and NaH₂PO₄·H₂O (1.5 equiv) in water.
-
Initiation: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the aqueous sodium chlorite/buffer solution to the reaction flask over 15-20 minutes. A slight yellow color may develop.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃ until the yellow color disappears.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers and wash with brine.
-
To isolate the product, extract the combined organic layers with 1M NaOH (aq). This will deprotonate the carboxylic acid, moving it into the aqueous layer.
-
Separate the layers and carefully acidify the aqueous layer to ~pH 2 with 1M HCl (aq). The product, 2-Cyclohexylacetic acid, may precipitate or can be extracted.
-
Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.
-
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Cyclohexylacetic acid.
-
Purification: If necessary, the crude product can be purified by silica gel chromatography.
Visualizing Workflows
A logical approach is crucial for troubleshooting and executing the experiment.
Caption: A decision tree for troubleshooting common oxidation issues.
Caption: Step-by-step workflow for the Pinnick oxidation experiment.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 10. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. psiberg.com [psiberg.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in the Reduction of 2-Cyclohexylacetaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the reduction of 2-cyclohexylacetaldehyde to 2-cyclohexylethanol. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your synthesis.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common problems encountered during the reduction. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction shows low conversion, and I'm recovering a significant amount of my starting aldehyde. What are the likely causes and how can I fix this?
Low conversion is typically a result of issues with reagents or reaction conditions. The primary goal is to ensure the hydride source is active and can effectively react with the aldehyde.
Root Cause Analysis:
-
Inactive Reducing Agent: Both common hydride reagents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), are sensitive to moisture.[1] Improper storage or using an old bottle can lead to reagent decomposition, drastically reducing the available hydride ions for the reaction.
-
Incorrect Solvent Choice: This is a critical error, especially with the highly reactive LiAlH₄. LiAlH₄ reacts violently with protic solvents like water, methanol, or ethanol, consuming the reagent before it can reduce the aldehyde.[1][2][3] NaBH₄ is more forgiving and is typically used in alcoholic solvents.[4][5]
-
Insufficient Stoichiometry: While one mole of a hydride reagent can theoretically reduce four moles of an aldehyde, side reactions with the solvent (in the case of NaBH₄) or trace water can consume some of the reagent.[6] Relying on a precise 0.25 molar equivalent of the hydride source is often insufficient.
-
Sub-optimal Temperature: While these reductions are often exothermic and initiated at low temperatures (0 °C) for control, running the entire reaction at a very low temperature may unnecessarily slow down the reaction rate, leading to incomplete conversion within a typical timeframe.[5]
Solutions & Recommendations:
-
Reagent Verification: Use a freshly opened bottle of the hydride reagent whenever possible. If in doubt, test the reagent on a small scale with a simple ketone like cyclohexanone and monitor by Thin Layer Chromatography (TLC) for rapid conversion.
-
Solvent System Validation:
-
Optimize Stoichiometry: Increase the molar equivalents of the hydride source. A good starting point is to use 0.5 equivalents of NaBH₄ or LiAlH₄ for every 1 equivalent of the aldehyde. This provides a 2-fold excess of hydride ions.
-
Temperature Control: Begin the addition of the reducing agent at 0 °C to manage the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure it proceeds to completion.[7]
Q2: My TLC and GC-MS analysis show multiple unexpected spots/peaks besides my product and starting material. What are these side products and how can I prevent them?
The formation of side products points to competing reaction pathways. For an aldehyde with α-hydrogens like this compound, the most common side reaction is a base-catalyzed self-condensation.
Root Cause Analysis:
-
Aldol Condensation: this compound possesses acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). In the presence of a base, the aldehyde can be deprotonated to form an enolate. This enolate is nucleophilic and can attack the carbonyl carbon of another molecule of the aldehyde.[8][9][10] This "Aldol addition" product can then lose water (dehydrate) to form an α,β-unsaturated aldehyde, a common impurity that can be difficult to separate. This is especially problematic if the reaction or workup conditions are basic.
-
Cannizzaro Reaction (Unlikely but noteworthy): This reaction involves the disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid. However, it specifically occurs with aldehydes that lack α-hydrogens and under strongly basic conditions.[11][12][13] While not a primary concern for this compound, it highlights the importance of avoiding strongly basic environments where other side reactions can occur.
Solutions & Recommendations:
-
Maintain Low Temperatures: Keeping the reaction temperature low (0 °C) minimizes the rate of the competing Aldol reaction.
-
Control the Rate of Addition: Add the aldehyde solution slowly to the stirred solution of the reducing agent. This maintains a low concentration of the aldehyde at any given time, favoring the desired reduction over the bimolecular Aldol condensation.
-
pH Control During Workup: After the reaction is complete, quench it using a mildly acidic solution (e.g., 1 M HCl or saturated aqueous NH₄Cl) to neutralize any basic species and prevent base-catalyzed side reactions during extraction.[7][14]
Q3: My reaction seems complete by TLC, but my isolated yield is very low after workup and extraction. Where is my product going?
Product loss during the workup phase is a frequent and frustrating cause of low yield. This is often a mechanical or chemical issue related to isolating the product from the quenched reaction mixture.
Root Cause Analysis:
-
Emulsion Formation: The quenching of hydride reductions generates metal salts (borates from NaBH₄, aluminates from LiAlH₄). These salts can act as surfactants, causing the formation of a stable emulsion between the aqueous and organic layers, which physically traps the product and makes separation impossible.[14]
-
Incomplete Extraction: The product, 2-cyclohexylethanol, contains a polar hydroxyl (-OH) group, which imparts some water solubility. A single extraction will likely leave a significant amount of product behind in the aqueous layer.
-
Improper Quenching: A poorly executed quench can lead to the formation of gelatinous precipitates, particularly with LiAlH₄, which can trap the product.
Solutions & Recommendations:
-
Breaking Emulsions:
-
Add a saturated solution of sodium chloride (brine) during the extraction. The high ionic strength of the brine solution increases the polarity of the aqueous layer, forcing the organic product into the organic layer and helping to break up emulsions.[6]
-
For NaBH₄ workups, acidifying the quench can help dissolve the borate salts.[14]
-
For LiAlH₄ workups, the Fieser workup method is highly recommended. This involves the careful, sequential addition of 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure generates granular aluminum salts that are easily filtered off.
-
-
Ensure Complete Extraction: Always perform multiple extractions (at least 3) with your chosen organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers to maximize product recovery.
-
Consider Solvent Evaporation: If using methanol as a reaction solvent, it can be co-evaporated with volatile trimethyl borate by repeatedly adding fresh methanol and concentrating the solution on a rotary evaporator. This helps remove boron residues before extraction.[14]
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing the cause of low yield.
Caption: A workflow for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: Optimized Sodium Borohydride (NaBH₄) Reduction
This protocol uses the safer and more selective NaBH₄ and is recommended for general use.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at ~0 °C.
-
Reagent Addition: In a separate flask, dissolve NaBH₄ (0.5 eq.) in a small amount of cold methanol. Add this solution dropwise to the stirring aldehyde solution over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (see Protocol 2). The disappearance of the starting aldehyde spot indicates completion.
-
Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise until gas evolution ceases and the pH is neutral to slightly acidic (pH 6-7).
-
Workup:
-
Remove the methanol using a rotary evaporator.
-
Add deionized water to the residue, followed by ethyl acetate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash once with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylethanol.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Use a silica gel TLC plate.
-
Solvent System: A good starting point for the mobile phase is 20% ethyl acetate in hexanes. Adjust polarity as needed.
-
Spotting: On the baseline of the plate, spot the starting aldehyde (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Development: Place the plate in a chamber with the solvent system and allow the solvent front to rise.
-
Visualization: Aldehydes and alcohols are often poorly visible under UV light. Use a potassium permanganate (KMnO₄) stain. The alcohol product and aldehyde starting material will both appear as yellow/brown spots on a purple background. The product (alcohol) is more polar and will have a lower Rf value (travel less far up the plate) than the starting material (aldehyde). The reaction is complete when the spot corresponding to the starting material is gone from the RM lane.
Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent, NaBH₄ or LiAlH₄, is better for this reduction?
For the specific transformation of this compound to 2-cyclohexylethanol, Sodium Borohydride (NaBH₄) is the preferred reagent. It is sufficiently reactive to reduce aldehydes efficiently but is more selective, meaning it won't accidentally reduce other functional groups if present.[5][7] Most importantly, it is safer to handle and can be used in convenient protic solvents like ethanol or methanol.[3][15]
LiAlH₄ is a much more powerful reducing agent.[1][2] While it will certainly perform the desired reduction with high yield, its high reactivity requires the use of anhydrous aprotic solvents and much stricter safety precautions.[16][17] It is generally reserved for reducing less reactive functional groups like carboxylic acids or esters, making it unnecessarily hazardous for this simple aldehyde reduction.[16]
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Very High | Moderate |
| Selectivity | Low (Reduces most carbonyls)[16] | High (Reduces aldehydes & ketones)[5] |
| Solvents | Anhydrous Et₂O, THF[1][2] | MeOH, EtOH, H₂O[4][5] |
| Safety | Reacts violently with water; pyrophoric | Stable in protic solvents; safer[3] |
| Workup | Requires careful, multi-step quench | Simpler acidic or aqueous quench[7] |
| Recommendation | Overkill and unnecessarily hazardous | Recommended Choice |
FAQ 2: How should I properly handle and store hydride reducing agents?
Proper handling and storage are critical for both safety and reaction success.
-
Storage: Store all hydride reagents in a cool, dry place, away from water or atmospheric moisture. The container must be tightly sealed. A desiccator cabinet is an ideal storage location.
-
Handling LiAlH₄: Always handle in a fume hood. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Weigh the reagent quickly and avoid prolonged exposure to air. Never quench a LiAlH₄ reaction with a large amount of water at once.
-
Handling NaBH₄: While safer, it should still be handled in a well-ventilated area. Avoid inhaling the powder. Although it can be used in protic solvents, the solid reagent will still decompose in the presence of atmospheric moisture over time.
FAQ 3: What is the chemical mechanism of this reduction?
The reduction of an aldehyde with a complex metal hydride follows a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride (BH₄⁻) or aluminohydride (AlH₄⁻) complex to the electrophilic carbonyl carbon of this compound.[4] This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[18]
-
Protonation: In the second step (the workup), a proton source is added. This is typically the alcoholic solvent itself in the case of NaBH₄, or a dilute acid added after the initial reaction for both reagents. The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final product, 2-cyclohexylethanol.[5][18]
Caption: The two-step mechanism for aldehyde reduction.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. magritek.com [magritek.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Technical Support Center: Purification of 2-Cyclohexylacetaldehyde
Welcome to the technical support guide for 2-Cyclohexylacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this versatile aliphatic aldehyde. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when handling and purifying this compound.
Q1: My freshly purified this compound is showing new impurities after just a few days of storage. What is happening and how can I prevent this?
A1: This is a classic stability issue with aliphatic aldehydes. This compound is susceptible to two primary degradation pathways during storage: oxidation and self-condensation (aldol reaction).
-
Oxidation: In the presence of air (oxygen), the aldehyde group (-CHO) readily oxidizes to a carboxylic acid group (-COOH), forming cyclohexylacetic acid. This is a common fate for many aldehydes and is often autocatalyzed by trace amounts of the acid product.
-
Self-Condensation: Aldehydes with alpha-hydrogens, like this compound, can react with themselves in an aldol condensation, especially if trace amounts of acid or base are present.[1] This leads to the formation of dimers (β-hydroxy aldehydes) and higher molecular weight oligomers, which appear as high-boiling point impurities in a Gas Chromatography (GC) analysis.[2][3]
Prevention Strategy: Proper storage is critical. The material should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent oxidation.[4][5] For long-term stability, storage at low temperatures, such as in a freezer at or below -20°C, is highly recommended.[4][6][7] The addition of stabilizers in parts-per-million (ppm) concentrations can also be highly effective.[8] Please see Protocol 1 for a detailed stabilization procedure.
Q2: During my post-synthesis workup, I'm struggling to remove all impurities. What are the most likely side-products and how can I best remove them?
A2: The primary impurities depend on your synthetic route, but common culprits include unreacted starting materials, oxidation products, and condensation byproducts.
-
Unreacted Starting Material: If you synthesized the aldehyde via oxidation of 2-cyclohexylethanol, you might have residual alcohol.[9]
-
Cyclohexylacetic Acid: As mentioned in Q1, this oxidation byproduct is very common. Its acidic nature can complicate subsequent reactions.
-
Aldol Adducts: The self-condensation of this compound produces 3-hydroxy-2,4-dicyclohexylbutanal.[2] At elevated temperatures, this can dehydrate to form an α,β-unsaturated aldehyde.[3] These adducts are significantly less volatile than the desired product.
Removal Strategy: A standard aqueous workup is often effective. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove the acidic cyclohexylacetic acid impurity into the aqueous phase.[9][10] Unreacted alcohol and the high-boiling aldol adducts can then be separated from the product by fractional vacuum distillation.[9]
Q3: I attempted to purify my crude this compound by distillation, but I recovered very little product and was left with a thick, viscous residue in the distillation pot. What went wrong?
A3: This is a strong indication that thermally-induced aldol condensation occurred during distillation.[3] Heating an aldehyde, especially if it contains acidic or basic impurities, provides the activation energy needed for self-condensation.[1] This process links multiple aldehyde molecules together, forming high molecular weight oligomers or polymers that are not volatile under your distillation conditions, resulting in the thick residue and poor yield of the desired monomer.
Troubleshooting: The key is to lower the boiling point of the aldehyde to minimize thermal stress. This is achieved through vacuum distillation . By reducing the pressure, the boiling point of this compound can be significantly lowered (e.g., 69°C at 12 Torr), allowing for a clean separation from non-volatile impurities without inducing polymerization.[4] Ensure your crude material is neutralized (see Q2) before distillation to remove any catalytic impurities. See Protocol 2 for a detailed vacuum distillation procedure.
Q4: Is column chromatography a viable alternative to distillation for purification?
A4: Yes, column chromatography is an excellent method for purifying this compound, particularly for smaller-scale experiments or when very high purity is required.[11]
-
Advantages: It avoids heat, thereby preventing thermal degradation and aldol condensation. It can provide excellent separation from impurities with similar boiling points.
-
Disadvantages: It is more labor-intensive and uses larger volumes of solvent compared to distillation, making it less ideal for large-scale purification. Additionally, the silica gel itself can be slightly acidic, which may catalyze some degradation if the aldehyde is left on the column for an extended period. Using a neutralized silica gel or quickly eluting the product is recommended. A typical purification might involve filtering the reaction mixture through a pad of silica gel to remove baseline impurities.[9]
The choice between distillation and chromatography depends on the scale of your reaction, the nature of the impurities, and the required final purity.
Troubleshooting Workflows & Protocols
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Troubleshooting workflow for purification.
Chemical Degradation Pathway
The primary side-reaction to control during purification is the base-catalyzed aldol condensation.
Caption: Aldol condensation pathway.
Experimental Protocols
Protocol 1: Stabilization for Long-Term Storage
This protocol minimizes degradation during storage.
-
Ensure the this compound is purified to >98% purity.
-
To the aldehyde, add a stabilizer. Choose one of the following options:
-
Transfer the stabilized aldehyde to a clean, dry amber glass bottle.
-
Flush the headspace of the bottle with a gentle stream of an inert gas (Argon or Nitrogen) for 1-2 minutes.
-
Seal the bottle tightly with a PTFE-lined cap.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for purifying gram-to-kilogram quantities of crude product.[9]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for smaller quantities. Ensure all glass joints are well-sealed with vacuum grease.
-
Neutralization: Transfer the crude this compound to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of saturated sodium chloride (brine) solution.[9] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.
-
Distillation: Transfer the dried, crude oil to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Vacuum: Slowly apply vacuum, aiming for a pressure of 10-25 mmHg.
-
Heating: Gently heat the distillation pot using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. This compound has a boiling point of approximately 69°C at 12 Torr and 74-76°C at 23 mmHg.[4][9] Discard any low-boiling forerun.
-
Completion: Stop the distillation before the pot goes to complete dryness to avoid charring of the high-boiling residue.
-
Storage: Immediately transfer the purified, colorless oil to a storage container and follow Protocol 1 .
Physicochemical Data for Purification
The following table summarizes key properties of this compound relevant to its purification and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [14] |
| Molecular Weight | 126.20 g/mol | [14] |
| Appearance | Colorless Oil | [4][5] |
| Boiling Point | 69°C @ 12 Torr | [4] |
| 74-76°C @ 23 mmHg | [9] | |
| Density | ~0.919 g/cm³ | [4] |
| Solubility | Soluble in alcohol, oils, chloroform. Practically insoluble in water. | [5][6] |
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. What is the product of the following reaction? Reactants: Cyclohexyl-CH2.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 5664-21-1 [chemicalbook.com]
- 6. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 7. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 8. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. eMolecules this compound | 5664-21-1 | MFCD02261737 | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 12. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Aldol Reactions of 2-Cyclohexylacetaldehyde
Welcome to the technical support center dedicated to addressing challenges in the aldol reaction of 2-cyclohexylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly the formation of unwanted by-products. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired aldol product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound in aldol reactions.
Q1: I am observing significant quantities of a dimeric ester by-product. What is it, and how can I prevent its formation?
A1: This is likely the result of a Tishchenko reaction, a disproportionation reaction where two aldehyde molecules react to form an ester. [1][2] For this compound, this would be 2-cyclohexylethyl 2-cyclohexylacetate. This side reaction is particularly favored when using certain metal alkoxide catalysts, such as aluminum alkoxides, which are classic promoters of the Tishchenko reaction.[1][3]
Causality: The Tishchenko reaction proceeds through a hemiacetal intermediate formed from two aldehyde molecules, followed by a hydride shift.[3] The presence of strong Lewis acidic catalysts, like aluminum alkoxides, facilitates this pathway.
Mitigation Strategies:
-
Catalyst Selection: Avoid strong Lewis acidic metal alkoxides. Opt for alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOEt) under carefully controlled conditions. Weaker bases are generally less likely to promote the Tishchenko reaction.
-
Temperature Control: The Tishchenko reaction can be favored at higher temperatures. Running the aldol reaction at lower temperatures (e.g., 0-5 °C) can help minimize this by-product.[4]
-
Reaction Time: Prolonged reaction times can lead to an increase in by-product formation. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the starting material is consumed to an acceptable level.
Q2: My reaction is producing a carboxylic acid and an alcohol as by-products instead of the desired aldol. What is causing this?
A2: You are likely observing the effects of the Cannizzaro reaction. This is a base-induced disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid.[5][6] In the case of this compound, the products would be 2-cyclohexylethanol and 2-cyclohexylacetic acid.
Causality: The Cannizzaro reaction is prominent with aldehydes that do not have an α-hydrogen, but it can also compete with the aldol reaction for enolizable aldehydes, especially under strongly basic conditions.[5][7] The reaction involves a nucleophilic attack of a hydroxide ion on the aldehyde carbonyl, followed by a hydride transfer to a second aldehyde molecule.[5]
Mitigation Strategies:
-
Base Concentration: High concentrations of strong bases (e.g., >25% NaOH) favor the Cannizzaro reaction.[5] Use a more dilute base solution (e.g., 5-10% NaOH or KOH) to favor the aldol pathway.
-
Temperature Management: The Cannizzaro reaction is often accelerated by heat. Maintaining a low reaction temperature (e.g., 0-25 °C) will help suppress this side reaction.
-
Controlled Addition: Slowly adding the base to the aldehyde solution can help to keep the instantaneous concentration of the base low, thereby disfavoring the Cannizzaro reaction which is often second order in base at high concentrations.[5]
Q3: I'm seeing a complex mixture of products, some with higher molecular weights than the expected aldol product. What's happening?
A3: This suggests the occurrence of poly-aldol reactions or self-condensation beyond the initial aldol addition. [8][9] The initial β-hydroxy aldehyde product can itself act as a substrate for further aldol reactions, leading to oligomers and polymers.
Causality: The aldol product still contains an aldehyde functional group and α-hydrogens, making it susceptible to further enolization and reaction. This is more likely to occur with prolonged reaction times and higher temperatures.
Mitigation Strategies:
-
Control Stoichiometry: While this is a self-condensation, controlling the reaction time is crucial. Quenching the reaction promptly after the desired conversion is achieved can prevent further reactions.
-
Low Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) slows down the rate of all reactions, but can particularly help in stopping the reaction at the initial aldol addition product stage.[10]
-
Use of a Bulky Base: A sterically hindered base might selectively deprotonate the less hindered starting material over the bulkier aldol product, though this is less common for self-condensations.[8]
Frequently Asked Questions (FAQs)
This section covers broader, yet crucial, technical questions regarding the aldol reaction of this compound.
Q4: What is the optimal temperature range for the aldol reaction of this compound to favor the aldol addition product?
A4: To favor the β-hydroxy aldehyde (the aldol addition product) and minimize dehydration to the α,β-unsaturated aldehyde (the condensation product), it is best to run the reaction at low temperatures, typically between 0 °C and 5 °C .[4][10] Higher temperatures promote the elimination of water, leading to the condensation product.[11]
Q5: Which analytical techniques are most suitable for monitoring the reaction and quantifying by-product formation?
A5: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis. GC can separate the starting material, the desired aldol product, and various by-products, allowing for the determination of their relative ratios. GC-MS can help in identifying the structures of unknown by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information of the isolated products and can be used for quantitative analysis of the final reaction mixture.
Q6: How does the choice of solvent affect the reaction outcome?
A6: The solvent plays a critical role in solubility and reaction rates.
-
Protic Solvents (e.g., ethanol, water): These are common for base-catalyzed aldol reactions. Water is often used with hydroxide bases. Alcohols can also be used, but be mindful of potential side reactions like acetal formation, especially under acidic conditions.
-
Aprotic Solvents (e.g., THF, dioxane): These are often used with stronger, non-hydroxide bases like LDA (Lithium diisopropylamide). They can offer better control over the reaction, particularly for directed aldol reactions. For the self-condensation of this compound, a protic solvent is generally sufficient and more practical.
Q7: Can I use an acid catalyst for this reaction?
A7: Yes, acid-catalyzed aldol reactions are also possible. The mechanism proceeds through an enol intermediate.[4] However, for simple self-condensations, base catalysis is more common. Acid catalysis can sometimes lead to a higher propensity for dehydration to the α,β-unsaturated product and may promote other side reactions depending on the substrate.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired aldol pathway and the formation of major by-products.
Caption: Desired aldol addition pathway.
Caption: Competing by-product pathways.
Experimental Protocols
Protocol 1: Minimizing Cannizzaro and Tishchenko By-products
This protocol is optimized to favor the aldol addition product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Base Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Slow Addition: Add the NaOH solution dropwise to the stirred aldehyde over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral (pH ~7).
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Parameters for By-product Minimization
| Parameter | To Minimize Cannizzaro Reaction | To Minimize Tishchenko Reaction | To Minimize Poly-Aldol Formation |
| Catalyst/Base | Dilute base (e.g., 5-10% NaOH) | Avoid strong Lewis acids (e.g., Al(OR)₃) | Use stoichiometric base if possible, or control reaction time |
| Temperature | Low (0-25 °C) | Low (0-5 °C) | Low (0-5 °C) |
| Reaction Time | Monitor and quench promptly | Monitor and quench promptly | Short reaction times are crucial |
| Concentration | Lower concentrations can be beneficial | Lower concentrations can be beneficial | Higher initial concentration may speed up the desired reaction relative to subsequent ones |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 3. Tishchenko Reaction [organic-chemistry.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. The Cannizzaro Reaction [almerja.net]
- 8. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. What is the product of the following reaction? Reactants: Cyclohexyl-CH2.. [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyclohexylacetaldehyde and Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the aldehyde functionality serves as a cornerstone for carbon-carbon bond formation and functional group interconversion. The reactivity of an aldehyde is subtly yet profoundly influenced by the nature of its substituents. This guide provides an in-depth comparative analysis of the reactivity of two structurally distinct aldehydes: 2-cyclohexylacetaldehyde, an aliphatic aldehyde, and phenylacetaldehyde, an aromatic aldehyde. Understanding their relative reactivity is paramount for reaction design, optimization, and the strategic synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
A foundational understanding of the structural and electronic properties of this compound and phenylacetaldehyde is essential to rationalize their differential reactivity.
| Property | This compound | Phenylacetaldehyde |
| Structure | ![]() | ![]() |
| Formula | C₈H₁₄O | C₈H₈O |
| Molecular Weight | 126.20 g/mol | 120.15 g/mol |
| Boiling Point | ~185-187 °C | 195 °C[1] |
| Key Feature | Bulky, non-conjugated cyclohexyl group | Phenyl group capable of resonance |
The primary distinction lies in the substituent attached to the α-carbon. This compound possesses a bulky, sp³-hybridized cyclohexyl group, which exerts a significant steric influence. In contrast, phenylacetaldehyde features a planar, sp²-hybridized phenyl group, which introduces electronic effects, namely resonance and inductive effects.
Comparative Reactivity Analysis
The reactivity of the aldehyde carbonyl group is principally governed by the electrophilicity of the carbonyl carbon. Both steric and electronic factors of the neighboring substituents modulate this electrophilicity.
Nucleophilic Addition Reactions
Nucleophilic addition is the characteristic reaction of aldehydes. Generally, aliphatic aldehydes are more reactive towards nucleophiles than aromatic aldehydes.[2][3] This is attributed to the electron-donating resonance effect of the phenyl ring in aromatic aldehydes, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[3][4]
-
Phenylacetaldehyde: The phenyl group in phenylacetaldehyde can delocalize the electron density of the carbonyl group through resonance, thereby stabilizing the aldehyde and reducing the electrophilicity of the carbonyl carbon. This makes it less susceptible to nucleophilic attack compared to its aliphatic counterpart.[2][3]
-
This compound: The cyclohexyl group is an alkyl group and has a weak electron-donating inductive effect (+I). However, its primary influence is steric hindrance. The bulky cyclohexyl group can impede the approach of nucleophiles to the carbonyl carbon.
Aldol Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction that relies on the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbon. Both aldehydes possess α-hydrogens and can undergo this reaction.
-
Phenylacetaldehyde: The α-protons of phenylacetaldehyde are benzylic and thus are particularly acidic, facilitating enolate formation. However, the carbonyl carbon is less electrophilic due to resonance stabilization.
-
This compound: The α-protons are less acidic than those of phenylacetaldehyde. The carbonyl carbon is more electrophilic compared to phenylacetaldehyde, but the bulky cyclohexyl group can sterically hinder the approach of the enolate.
Expected Outcome: The increased acidity of the α-protons in phenylacetaldehyde would favor enolate formation. However, the reduced electrophilicity of its carbonyl group would slow down the subsequent nucleophilic attack. In a self-condensation, the interplay of these opposing factors will determine the overall reaction rate. In a crossed aldol condensation, the choice of reaction partner will be critical.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The reaction involves the attack of a phosphorus ylide on the carbonyl carbon.[5]
-
Phenylacetaldehyde: The electronically deactivated carbonyl group is expected to react more slowly with the Wittig reagent compared to a typical aliphatic aldehyde.
-
This compound: The more electrophilic carbonyl carbon should be more susceptible to attack by the ylide. However, the steric hindrance from the cyclohexyl group could slow the reaction, particularly with bulky ylides.
Stereoselectivity: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the structure of the aldehyde.[5] With unstabilized ylides, (Z)-alkenes are typically favored, while stabilized ylides tend to give (E)-alkenes. The steric bulk of the cyclohexyl group might influence the stereochemical course of the reaction by favoring the formation of the less sterically hindered transition state.
Oxidation
Aliphatic aldehydes are generally more susceptible to oxidation than aromatic aldehydes.[6]
-
This compound: As an aliphatic aldehyde, it is expected to be readily oxidized to 2-cyclohexylacetic acid using common oxidizing agents like Jones reagent (chromic acid).
-
Phenylacetaldehyde: While it can be oxidized to phenylacetic acid, the reaction may require harsher conditions compared to its aliphatic counterpart due to the stability conferred by the aromatic ring.[6]
Reduction
The reduction of aldehydes to primary alcohols is a fundamental transformation, often accomplished with hydride reagents like sodium borohydride (NaBH₄).
-
Reactivity: Due to the higher electrophilicity of the carbonyl carbon in this compound, it is expected to be reduced more rapidly by NaBH₄ than phenylacetaldehyde. The resonance stabilization in phenylacetaldehyde makes its carbonyl group less reactive towards the hydride nucleophile.
Experimental Protocols
The following are representative protocols for key reactions involving these aldehydes.
General Protocol for Aldol Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (this compound or phenylacetaldehyde)
-
Acetone (or another ketone)
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
Ethanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the ketone (1 equivalent for a crossed aldol, or use the aldehyde alone for self-condensation) in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the sodium hydroxide solution dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature. The reaction time will vary depending on the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.[7][8][9]
General Protocol for Wittig Reaction
This protocol describes the formation of a phosphorus ylide followed by its reaction with an aldehyde.
Materials:
-
Alkyltriphenylphosphonium halide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aldehyde (this compound or phenylacetaldehyde)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath or a dry ice/acetone bath.
-
Slowly add the strong base to the suspension with stirring to form the ylide (a color change is often observed).
-
Stir the ylide solution for a period (e.g., 30-60 minutes) at the same temperature.
-
Slowly add a solution of the aldehyde (1 equivalent) in the anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the product, often by column chromatography to remove the triphenylphosphine oxide byproduct.[10][11][12]
General Protocol for Sodium Borohydride Reduction
This is a standard procedure for the reduction of aldehydes to primary alcohols.
Materials:
-
Aldehyde (this compound or phenylacetaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the aldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude alcohol.
General Protocol for Jones Oxidation
This protocol describes the oxidation of an aldehyde to a carboxylic acid using Jones reagent.
Materials:
-
Aldehyde (this compound or phenylacetaldehyde)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the aldehyde (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color will change from orange to green/blue. Maintain the temperature below 20 °C.
-
After the addition is complete, stir the reaction for a few hours at room temperature. Monitor by TLC.
-
Quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.
-
Filter the mixture to remove the chromium salts.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield the crude carboxylic acid.
Visualizing Reaction Mechanisms and Workflows
Aldol Condensation Mechanism
Caption: Mechanism of a base-catalyzed aldol condensation.
Wittig Reaction Workflow
Caption: A typical experimental workflow for the Wittig reaction.
Summary and Conclusion
The reactivity of this compound and phenylacetaldehyde is a nuanced interplay of steric and electronic effects.
| Reaction Type | Expected Higher Reactivity | Primary Reason |
| Nucleophilic Addition | This compound | Phenylacetaldehyde is electronically deactivated by resonance. |
| Aldol Condensation | Complex interplay of factors | Phenylacetaldehyde has more acidic α-protons but a less electrophilic carbonyl. |
| Wittig Reaction | This compound | More electrophilic carbonyl, though sterics can play a role. |
| Oxidation | This compound | Aliphatic aldehydes are generally more easily oxidized. |
| Reduction (NaBH₄) | This compound | More electrophilic carbonyl leads to faster hydride attack. |
In general, This compound is expected to be the more reactive aldehyde in most common transformations due to the significant deactivating electronic effects of the phenyl group in phenylacetaldehyde. However, the steric bulk of the cyclohexyl group should not be underestimated and can become a significant factor, particularly in reactions involving bulky reagents or transition states.
This guide provides a framework for understanding and predicting the chemical behavior of these two aldehydes. The provided protocols serve as a starting point for experimental design, and researchers should consider the specific nature of their substrates and desired outcomes for optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 3. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 4. A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substitution reaction. R : In case of aromatic aldehyde,+R effect of phenyl ring is present. [allen.in]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. (Solved) - how do aliphatic and aromatic aldehydes differ in their reaction... (1 Answer) | Transtutors [transtutors.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. sciepub.com [sciepub.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Jones oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Aliphatic Aldehydes for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the efficient and selective synthesis of aliphatic aldehydes is a cornerstone of modern organic chemistry. These versatile intermediates are pivotal in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes, grounded in experimental data and practical insights to inform your methodological choices.
Oxidation of Primary Alcohols: Precision and Control in the Laboratory
The oxidation of primary alcohols to aldehydes is a foundational transformation. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Modern methods offer exquisite control, with the Swern and Dess-Martin oxidations being mainstays in the synthetic chemist's toolkit.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1] This method is revered for its mild reaction conditions and broad functional group tolerance.[2]
Mechanism of Action: The reaction proceeds through the formation of an electrophilic sulfur species, which is attacked by the alcohol. Subsequent deprotonation by the base leads to the formation of the aldehyde, dimethyl sulfide, and carbon monoxide and dioxide.[1]
Caption: The Swern Oxidation Workflow.
Experimental Protocol: Synthesis of Octanal from 1-Octanol [3][4][5]
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 1-octanol (1.0 equivalent) in dichloromethane.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
Advantages:
-
High yields and excellent functional group tolerance.[2]
-
Avoids the use of heavy metals.[6]
-
Reagents are relatively inexpensive.[7]
Disadvantages:
-
Requires cryogenic temperatures (-78 °C).[8]
-
Formation of stoichiometric amounts of foul-smelling dimethyl sulfide.[2]
-
Generation of toxic carbon monoxide gas.[6]
-
The reaction can be exothermic and requires careful temperature control.[8]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[9]
Mechanism of Action: The reaction involves a ligand exchange between the alcohol and an acetate group on the DMP reagent, followed by an intramolecular proton transfer to generate the aldehyde.[10]
Caption: The Dess-Martin Oxidation Pathway.
Experimental Protocol: Synthesis of Dodecanal from 1-Dodecanol [11]
-
To a solution of 1-dodecanol (1.0 equivalent) in dichloromethane (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Advantages:
-
Mild, room temperature reaction conditions.[12]
-
Short reaction times and high yields.[12]
-
High chemoselectivity and tolerance of sensitive functional groups.[12]
Disadvantages:
-
The DMP reagent is expensive and potentially explosive, making it less suitable for large-scale synthesis.[12]
-
Stoichiometric amounts of iodine-containing waste are generated.
-
The atom economy is relatively low.[7]
Hydroformylation of Alkenes: The Industrial Workhorse
Hydroformylation, or the oxo process, is the preeminent industrial method for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.[13] This atom-economical process is catalyzed by transition metal complexes, typically based on cobalt or rhodium.[14]
Mechanism of Action: The catalytic cycle involves the coordination of the alkene to a metal-hydride complex, followed by migratory insertion to form a metal-alkyl species. Subsequent CO insertion and hydrogenolysis release the aldehyde and regenerate the catalyst.[15]
Caption: Industrial Hydroformylation Process Flow.
Typical Reaction Conditions for 1-Decene Hydroformylation: [16]
-
Catalyst: Rhodium complex with a phosphine ligand (e.g., Rh/TPPTS or Rh/sulfoxantphos).
-
Pressure: 10-60 bar of syngas (CO/H₂).[17]
-
Solvent: Often biphasic systems (e.g., aqueous) to facilitate catalyst recycling.[16]
Advantages:
-
High atom economy (approaching 100%).[18]
-
Utilizes readily available and inexpensive feedstocks (alkenes, syngas).
-
Well-established and scalable industrial process.[13]
Disadvantages:
-
Requires high pressures and temperatures.[15]
-
Control of regioselectivity (linear vs. branched aldehyde) can be challenging and is highly dependent on the catalyst and reaction conditions.[14]
-
The catalysts, particularly rhodium-based ones, are expensive, necessitating efficient recycling.[19]
-
The use of high-pressure CO, a toxic gas, requires specialized equipment and safety protocols.
Ozonolysis of Alkenes: A Cleavage Approach
Ozonolysis offers a powerful method for the cleavage of carbon-carbon double bonds to form two carbonyl compounds.[20] To obtain aldehydes, a reductive workup is essential to quench the intermediate ozonide without oxidizing the desired products.[20]
Mechanism of Action: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup cleaves the ozonide to yield the carbonyl products.[20]
Experimental Protocol: Ozonolysis of 1-Dodecene [21][22]
-
Dissolve 1-dodecene (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane) and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust, and allow the mixture to warm to room temperature.
-
Perform an appropriate workup to isolate the resulting undecanal and formaldehyde.
Advantages:
-
Effective for cleaving a wide range of alkenes.
-
The position of the resulting carbonyl groups directly corresponds to the position of the original double bond, making it a useful analytical tool.
Disadvantages:
-
Ozone is a toxic and potentially explosive gas, requiring a dedicated ozone generator and careful handling.[21]
-
The intermediate ozonides can be explosive, especially upon concentration.[21]
-
Requires cryogenic temperatures.
-
Generates stoichiometric byproducts from the reducing agent.
Kornblum Oxidation: An Alternative from Alkyl Halides
The Kornblum oxidation provides a route to aldehydes from primary alkyl halides using DMSO as the oxidant.[23]
Mechanism of Action: The reaction proceeds via an SN2 displacement of the halide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a base, this intermediate eliminates to form the aldehyde.[3]
Typical Reaction Conditions for 1-Bromooctane:
-
Reagents: DMSO, sodium bicarbonate.
-
Temperature: 150 °C.
-
Reaction Time: Typically several hours, though microwave irradiation can significantly shorten this.
Advantages:
-
Avoids the use of heavy metal oxidants.
Disadvantages:
-
Requires high reaction temperatures.[3]
-
Generally limited to activated halides or requires the conversion of less reactive halides to tosylates.[23]
-
Can have moderate yields and potential for side reactions.
Comparative Analysis
| Feature | Swern Oxidation | Dess-Martin Oxidation | Hydroformylation | Ozonolysis | Kornblum Oxidation |
| Starting Material | Primary Alcohol | Primary Alcohol | Alkene | Alkene | Alkyl Halide |
| Typical Yield | High | High | High | Good to High | Moderate to Good |
| Reaction Temp. | -78 °C | Room Temperature | 80-200 °C | -78 °C | 150 °C |
| Pressure | Atmospheric | Atmospheric | High (10-100 atm) | Atmospheric | Atmospheric |
| Key Reagents | DMSO, Oxalyl Chloride, Base | Dess-Martin Periodinane | CO, H₂, Metal Catalyst | Ozone, Reducing Agent | DMSO, Base |
| Atom Economy [24][25][26] | Low | Low | Very High | Moderate | Moderate |
| Scalability | Laboratory | Laboratory | Industrial | Laboratory to Pilot | Laboratory |
| Safety Concerns | Toxic gas (CO), foul odor (DMS), exothermic | Potentially explosive reagent | High pressure, toxic gas (CO) | Toxic, explosive gas (O₃), explosive intermediates | High temperature |
Conclusion: Selecting the Optimal Synthesis Route
The choice of the most appropriate method for synthesizing an aliphatic aldehyde is a multifactorial decision that hinges on the specific requirements of the target molecule, the scale of the reaction, and the available resources.
-
For laboratory-scale synthesis requiring high functional group tolerance and mild conditions, the Swern and Dess-Martin oxidations are often the methods of choice. The Dess-Martin oxidation offers the convenience of room temperature operation, while the Swern oxidation is more cost-effective.
-
For large-scale industrial production , hydroformylation is unparalleled in its efficiency and atom economy, provided the necessary infrastructure for high-pressure reactions is in place.
-
Ozonolysis serves as a valuable tool for specific applications where cleavage of a carbon-carbon double bond is desired.
-
The Kornblum oxidation represents a useful niche method when starting from alkyl halides.
By carefully considering the trade-offs between yield, selectivity, cost, safety, and environmental impact, researchers can confidently select the optimal synthetic route to access the desired aliphatic aldehydes for their research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. mt.com [mt.com]
- 15. Hydroformylation - Wikipedia [en.wikipedia.org]
- 16. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Atom economy - Wikipedia [en.wikipedia.org]
- 25. Illustrated Glossary of Organic Chemistry - Atom economy [chem.ucla.edu]
- 26. Chemistry Teaching Labs - Reaction metrics: Atom economy [chemtl.york.ac.uk]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Cyclohexylacetaldehyde and its Unsaturated Derivative
For professionals in chemical research and drug development, the precise structural elucidation of organic molecules is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth comparative analysis of 2-Cyclohexylacetaldehyde and a key derivative, 2-Cyclohexylideneacetaldehyde, showcasing how subtle structural modifications are reflected in their respective spectra. Our approach emphasizes not just the data, but the causal logic behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Molecules of Interest
This compound is a saturated aldehyde featuring a cyclohexyl ring attached to an acetaldehyde moiety.[1][2] Its structure presents a simple yet informative model for understanding the spectroscopic signatures of aliphatic aldehydes. It finds use in the fragrance industry for detergents and room-sprays due to its refreshing green-floral odor.[3][4]
For our comparative analysis, we will examine 2-Cyclohexylideneacetaldehyde , a derivative where a double bond is introduced between the cyclohexyl ring and the alpha-carbon.[5] This introduction of α,β-unsaturation in conjugation with the carbonyl group is a common structural motif and provides an excellent opportunity to explore its profound effects on the molecule's spectroscopic properties.
The Spectroscopic Toolkit: Principles and Protocols
A multi-faceted spectroscopic approach is essential for unambiguous structure determination. By combining data from NMR, FT-IR, and MS, we can build a comprehensive and validated molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For our purposes, ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: We use Deuterated Chloroform (CDCl₃) as the solvent because it is chemically inert and its deuterium signal is not observed in the ¹H spectrum, preventing solvent interference. Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, providing a sharp reference signal at 0 ppm that does not overlap with signals from most organic compounds.[6]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Solvent Addition: Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief vortex can be used if necessary.
-
Analysis: Insert the tube into the NMR spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C spectra according to the instrument's standard acquisition parameters.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is exceptionally powerful for identifying the presence of specific functional groups.
Causality Behind Experimental Choices: We use the Attenuated Total Reflectance (ATR) technique for liquid samples. This method is rapid and requires minimal sample preparation. The sample is placed directly onto a crystal (often diamond), and the IR beam interacts with it, eliminating the need for traditional salt plates (KBr, NaCl) which are fragile and sensitive to moisture.
Experimental Protocol: FT-IR-ATR Analysis
-
Background Scan: With the ATR crystal clean, run a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of the neat liquid analyte directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Workflow for FT-IR Analysis
Caption: General workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns. These patterns serve as a "fingerprint" that aids in structural elucidation. The resulting fragments are analyzed by a mass analyzer, such as a quadrupole.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas through a GC column, separating it from any impurities.
-
Ionization & Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) for EI. The resulting ions and fragments are then separated by the mass analyzer and detected.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Mass Spectrometry analysis.
Spectroscopic Comparison: Saturated vs. Unsaturated Aldehyde
The structural difference between our two target molecules is the presence of a C=C double bond conjugated with the C=O group in 2-Cyclohexylideneacetaldehyde. This seemingly small change has significant and predictable consequences across all spectroscopic techniques.
Caption: Structural comparison of the two aldehydes.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. The key diagnostic signal for an aldehyde is the proton on the carbonyl carbon (H-C=O).
-
This compound: The aldehydic proton is expected to appear as a triplet in the region of δ 9.5-9.7 ppm .[7][8][9] The downfield shift is due to the deshielding effect of the electronegative oxygen atom. It is split into a triplet by the two adjacent protons on the α-carbon. The protons on the cyclohexyl ring will appear in the upfield region (δ 1.0-2.2 ppm).
-
2-Cyclohexylideneacetaldehyde: Due to conjugation, the electron density across the C=C-C=O system is delocalized. This increased electron density slightly shields the aldehydic proton, shifting its signal slightly upfield to around δ 9.3-9.4 ppm . Furthermore, a new signal will appear in the vinylic region (δ 5.8-6.2 ppm) corresponding to the proton on the α-carbon (=C-H), which is absent in the saturated analog.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The carbonyl carbon is particularly diagnostic.
-
This compound: The carbonyl carbon (C=O) signal is typically found far downfield, in the range of δ 200-205 ppm .[10][11] The other sp³ hybridized carbons of the cyclohexyl ring and the α-carbon will appear in the δ 20-50 ppm range.
-
2-Cyclohexylideneacetaldehyde: The conjugation of the double bond with the carbonyl group leads to a shielding effect on the carbonyl carbon. This shifts its resonance upfield to a characteristic range of δ 190-195 ppm .[11][12] Additionally, two new signals for the sp² carbons of the double bond will appear in the δ 120-160 ppm region, providing clear evidence of unsaturation.
FT-IR Spectroscopy
The FT-IR spectrum is ideal for confirming functional groups. The carbonyl (C=O) stretch is a strong, sharp absorption that is sensitive to its electronic environment.
-
This compound: A saturated aliphatic aldehyde exhibits a strong C=O stretching absorption around 1720-1740 cm⁻¹ .[13][14] Another key feature is the characteristic pair of weak to moderate C-H stretching bands for the aldehydic proton, typically found around 2720 cm⁻¹ and 2820 cm⁻¹ .[15] The presence of the peak around 2720 cm⁻¹ is a particularly useful diagnostic tool for aldehydes.[15]
-
2-Cyclohexylideneacetaldehyde: Conjugation lowers the bond order of the carbonyl group due to resonance, weakening it and thus lowering its vibrational frequency. The C=O stretch for this α,β-unsaturated aldehyde will shift to a lower wavenumber, appearing around 1685-1710 cm⁻¹ .[11][15] A C=C stretching absorption will also appear in the vicinity of 1640-1620 cm⁻¹.
Mass Spectrometry
Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation analysis.
-
This compound: The molecular ion peak (M⁺) will be observed at m/z 126 .[1][16] Common fragmentation pathways for aliphatic aldehydes include:
-
α-cleavage: Loss of the aldehydic proton (H•) to give a strong M-1 peak at m/z 125, or loss of the cyclohexylmethyl radical to give the formyl cation at m/z 29.[17][18]
-
McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a characteristic rearrangement can occur. In this case, γ-hydrogens are present on the cyclohexyl ring, making this a possible, though complex, pathway.[17][19][20]
-
Loss of the entire side chain via cleavage of the bond between the ring and the side chain, resulting in a prominent cyclohexyl cation or related fragments around m/z 83.
-
-
2-Cyclohexylideneacetaldehyde: The molecular ion peak (M⁺) will be at m/z 124 , reflecting the loss of two hydrogen atoms to form the double bond.[5] The conjugated system makes the molecular ion more stable, so the M⁺ peak is often more intense than in its saturated counterpart. Fragmentation will still involve α-cleavage (loss of H• to give m/z 123), but the fragmentation patterns will be influenced by the stability of the conjugated radical cations formed.
Summary of Comparative Data
The table below consolidates the key expected spectroscopic data, highlighting the diagnostic differences between the two compounds.
| Spectroscopic Feature | This compound (Saturated) | 2-Cyclohexylideneacetaldehyde (α,β-Unsaturated) | Rationale for Difference |
| ¹H NMR (Aldehyde H) | δ 9.5-9.7 ppm | δ 9.3-9.4 ppm | Conjugation slightly shields the proton. |
| ¹H NMR (Vinylic H) | Absent | δ 5.8-6.2 ppm | Presence of a C=C double bond. |
| ¹³C NMR (C=O Carbon) | δ 200-205 ppm | δ 190-195 ppm | Conjugation shields the carbonyl carbon. |
| ¹³C NMR (sp² Carbons) | Absent | δ 120-160 ppm | Presence of a C=C double bond. |
| FT-IR (C=O Stretch) | ~1725 cm⁻¹ | ~1690 cm⁻¹ | Conjugation weakens the C=O bond. |
| FT-IR (C=C Stretch) | Absent | ~1630 cm⁻¹ | Presence of a C=C double bond. |
| MS (Molecular Ion) | m/z 126 | m/z 124 | Loss of 2H to form the double bond. |
Conclusion
This guide demonstrates that a systematic and multi-technique spectroscopic analysis allows for the confident differentiation of closely related structures like this compound and its unsaturated derivative, 2-Cyclohexylideneacetaldehyde. Each technique provides a unique and complementary piece of the structural puzzle. The introduction of α,β-unsaturation consistently shifts key NMR signals upfield and IR absorption frequencies to lower wavenumbers, providing a clear and predictable diagnostic pattern. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can effectively and accurately characterize novel compounds in drug development and chemical synthesis.
References
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- 2. Cyclohexylacetaldehyde | C8H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. This compound | 5664-21-1 [chemicalbook.com]
- 4. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. spectrabase.com [spectrabase.com]
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- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. tutorchase.com [tutorchase.com]
- 14. Chemistry: Aldehyde infrared spectra [openchemistryhelp.blogspot.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]
- 17. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 18. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Catalytic Synthesis of 2-Cyclohexylacetaldehyde: Efficacy and Mechanistic Insights
In the landscape of fine chemical synthesis, particularly for the fragrance and pharmaceutical industries, the development of efficient and selective catalytic processes is paramount. 2-Cyclohexylacetaldehyde, a valuable fragrance ingredient, presents a synthetic challenge that underscores the complexities of selective hydrogenation. Direct catalytic routes are not extensively documented, necessitating an examination of analogous and sequential reactions. This guide provides a comprehensive comparison of catalytic systems, primarily focusing on the selective hydrogenation of α,β-unsaturated aldehydes, using cinnamaldehyde as a model substrate. The principles derived are directly applicable to the targeted synthesis of saturated aldehydes like this compound.
Introduction: The Synthetic Challenge of Saturated Aldehydes
This compound is a saturated aldehyde prized for its specific olfactory characteristics. Its synthesis typically involves multi-step classical organic methods, such as the oxidation of 2-cyclohexylethanol or the hydrolysis of its acetal precursor[1][2]. However, for large-scale, sustainable production, a direct catalytic route from a readily available precursor is highly desirable.
The most logical catalytic pathway involves the sequential hydrogenation of a precursor like cinnamaldehyde. This process, however, is a tightrope walk of selectivity. The hydrogenation of an α,β-unsaturated aldehyde can proceed via several pathways, yielding the desired saturated aldehyde, the unsaturated alcohol, or the fully saturated alcohol[3][4]. The thermodynamically favored product is often the saturated alcohol, making the isolation of the saturated aldehyde intermediate a significant catalytic challenge[5][6].
This guide will dissect the performance of various heterogeneous catalysts in navigating this complex reaction network, providing researchers with the data and mechanistic understanding required to select and design effective catalytic systems.
The Catalytic Hydrogenation Network
The hydrogenation of an aromatic α,β-unsaturated aldehyde like cinnamaldehyde involves a network of competing reactions. The primary goal for synthesizing a molecule like this compound is to first selectively hydrogenate the C=C double bond to yield the saturated aldehyde (hydrocinnamaldehyde), and then to hydrogenate the aromatic ring while preserving the aldehyde functionality.
Caption: Reaction network for the hydrogenation of cinnamaldehyde to this compound.
Comparative Efficacy of Heterogeneous Catalysts
The choice of catalyst is the most critical factor in directing selectivity. Noble metals are highly active, but their selectivity varies significantly with the metal itself, the support, and the presence of promoters.
Noble Metal Catalysts (Pt, Pd, Ru)
Group VIII noble metals are the workhorses of hydrogenation catalysis. However, their intrinsic properties often favor different pathways.
-
Platinum (Pt): Platinum-based catalysts, particularly on supports like titania (TiO₂), have shown a marked ability to hydrogenate the C=O group, which is generally not desired for obtaining the saturated aldehyde[7]. However, modifying Pt catalysts, for instance by encapsulating them within zeolites, can sterically hinder the C=C bond and promote "end-on" adsorption of the carbonyl group, thereby increasing selectivity towards the unsaturated alcohol[7].
-
Palladium (Pd): Palladium catalysts are well-known for their high activity in C=C bond hydrogenation. This makes them a prime candidate for the initial step of converting cinnamaldehyde to hydrocinnamaldehyde. The challenge with Pd is often over-hydrogenation to the saturated alcohol.
-
Ruthenium (Ru): Ruthenium catalysts can be effective, but like platinum, their selectivity can be tuned by the support and reaction conditions. Some studies show Ru can be selective towards the alcohol products[8].
Non-Noble and Bimetallic Systems
Cost-effectiveness and unique electronic properties drive research into non-noble and bimetallic catalysts.
-
Cobalt (Co): Co-based catalysts are gaining attention due to their mild activity and potential for selectivity. However, their low intrinsic activity for hydrogen activation often requires modification or harsher reaction conditions[3]. Co-rich catalysts derived from layered double hydroxides have shown enhanced production of alcohol products, while Al-rich solids with higher acidity favor the saturated aldehyde[9].
-
Gold (Au): Gold nanoparticles, particularly when supported on metal oxides like ZnO-Fe₂O₃, have demonstrated good catalytic activity for cinnamaldehyde hydrogenation. The interaction between gold and the support is crucial, influencing both conversion and selectivity towards the unsaturated alcohol[10].
-
Bimetallic Catalysts: The combination of two distinct metals can create synergistic effects that dramatically enhance selectivity. The addition of a second metal can modify the electronic properties of the active site or create new, more selective sites[6]. For example, the interaction between Pt clusters and a CeO₂-ZrO₂ support can generate active hydrogen species that facilitate specific reaction pathways[11].
Data Summary
The following table summarizes the performance of various catalytic systems for the selective hydrogenation of cinnamaldehyde. The focus is on selectivity towards the desired intermediates—unsaturated alcohol (COL) and saturated aldehyde (HCAL).
| Catalyst System | Support | Temp (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Reference |
| Pt/TiO₂ (HTR) | TiO₂ | 90 | - | >95 | Low | 37 | [7] |
| Co-rich (from LDH) | Al-LDH | - | - | High | ~15 | ~80 | [9] |
| Al-rich (from LDH) | CoAl-LDH | - | - | High | ~75 | Low | [9] |
| Au/Zn₀.₇Fe₀.₃Oₓ | ZnO-Fe₂O₃ | 140 | 1.0 | >99 | Low | ~80 | [10] |
| CoRe/TiO₂ | TiO₂ | 140 | (Formic Acid) | 99 | Low | 89 | [11] |
Note: HTR denotes high-temperature reduction. Data is compiled from various sources and conditions may vary.
Experimental Protocols and Workflow
To ensure reproducibility and provide a practical framework, a detailed experimental protocol for a typical batch hydrogenation reaction is described below.
Protocol: Batch Hydrogenation of Cinnamaldehyde
This protocol is a representative example for screening catalyst performance in a high-pressure batch reactor.
1. Catalyst Pre-treatment (Reduction):
- Rationale: To reduce the metal oxide precursor to its active metallic state and remove surface impurities.
- Procedure: Place 50 mg of the catalyst (e.g., 5% Pd/C) in a quartz tube furnace. Heat under a flow of H₂/Ar (10% H₂) at 300°C for 2 hours. Cool to room temperature under an inert atmosphere (Ar or N₂) before carefully transferring to the reactor.
2. Reactor Setup and Charging:
- Rationale: To ensure an inert atmosphere and safe handling of flammable solvents and high-pressure hydrogen.
- Procedure:
- Place the pre-reduced catalyst and a magnetic stir bar into a 100 mL stainless steel autoclave.
- Add 50 mL of solvent (e.g., isopropanol).
- Add 1.0 g of cinnamaldehyde.
- Seal the reactor securely.
3. Reaction Execution:
- Rationale: Precise control of temperature, pressure, and agitation is critical for consistent results.
- Procedure:
- Purge the reactor 3-5 times with N₂ followed by 3-5 times with H₂ to remove all air.
- Pressurize the reactor to the desired H₂ pressure (e.g., 2.0 MPa).
- Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 100°C).
- Maintain constant pressure throughout the reaction by supplying H₂ from a reservoir.
4. Sampling and Analysis:
- Rationale: To monitor the reaction progress and determine conversion and selectivity.
- Procedure:
- Periodically, cool the reactor, vent the pressure, and take a liquid sample.
- Filter the sample through a syringe filter (0.22 µm) to remove catalyst particles.
- Analyze the sample by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to quantify the amounts of reactant and products.
Experimental Workflow Diagram
Caption: General workflow for a batch catalytic hydrogenation experiment.
Mechanistic Considerations for Selectivity
Achieving high selectivity towards the saturated aldehyde is governed by the intricate interplay between the catalyst surface and the reactant molecule.
-
Adsorption Mode: The geometry of adsorption is critical. To favor C=C hydrogenation, the molecule should adsorb in a "flat" or "di-σ" mode, allowing the double bond to interact with the catalyst surface. Conversely, to favor C=O hydrogenation, an "end-on" or "η¹" adsorption via the oxygen atom is required. The electronic properties of the catalyst surface dictate which mode is preferred[5][7].
-
Support Effects and Metal-Support Interactions (MSI): The support is not merely an inert scaffold. Acidic supports can promote certain pathways, while reducible supports like TiO₂ can create unique active sites at the metal-support interface, altering the electronic state of the metal and enhancing C=O bond activation[7].
-
Electronic Modification: In bimetallic catalysts, charge transfer between the two metals can modify the electron density of the active sites. Electron-rich sites tend to favor the activation of the C=O bond, which is more polar than the C=C bond[6][11].
Conclusion and Future Outlook
The synthesis of this compound via catalytic hydrogenation presents a formidable challenge centered on selectivity. While direct, one-pot synthesis from an aromatic precursor is difficult due to the propensity for over-hydrogenation, a two-step approach is more feasible.
The initial and most critical step is the selective hydrogenation of the C=C bond of a precursor like cinnamaldehyde to yield the saturated aldehyde. Our analysis indicates that catalysts with high acidity and specific metal-support interactions, such as Al-rich CoAl-LDH derived systems, show promise for this transformation[9]. Traditional noble metal catalysts like Palladium are active but require careful control to prevent subsequent reduction of the aldehyde.
The subsequent step, the hydrogenation of the aromatic ring while preserving the aldehyde, is also challenging. This requires a catalyst that is active for arene hydrogenation but has low activity for carbonyl reduction under the chosen conditions.
Future research should focus on the development of multifunctional catalysts, perhaps employing core-shell structures or bimetallic alloys with precisely controlled compositions, to perform these sequential hydrogenations in a tandem, one-pot process under mild conditions. The insights and data presented in this guide offer a foundational framework for researchers to navigate the complexities of selective hydrogenation and advance the synthesis of valuable saturated aldehydes.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purification of 2-Cyclohexylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries, the purity of intermediates is paramount.[1] 2-Cyclohexylacetaldehyde, a key building block, often requires rigorous purification to remove starting materials, byproducts, and degradation products. This guide provides an in-depth comparison of common purification techniques for this compound, offering experimental insights and detailed protocols to aid researchers in selecting the most effective method for their specific needs.
Understanding the Molecule: Key Properties of this compound
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence the separation process.
| Property | Value | Significance for Purification |
| Molecular Formula | C8H14O[2][3] | Influences molecular weight and polarity. |
| Molecular Weight | 126.20 g/mol [2][3][4] | Relevant for distillation and chromatographic behavior. |
| Boiling Point | ~188-189.5 °C at 760 mmHg | A key parameter for purification by distillation. |
| Appearance | Colorless to light yellow liquid[1] | Visual indicator of purity. |
| Solubility | Soluble in alcohol and oils; practically insoluble in water.[5] | Critical for selecting solvents for chromatography and extraction. |
| Polarity | Moderately polar due to the aldehyde group | Dictates its interaction with stationary phases in chromatography. |
The presence of the aldehyde functional group makes this compound susceptible to oxidation to the corresponding carboxylic acid. This instability necessitates careful handling and often dictates the choice of purification technique to minimize degradation.
Comparative Analysis of Purification Techniques
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Here, we compare three primary techniques: Fractional Distillation, Column Chromatography, and Bisulfite Adduct Formation.
Fractional Distillation
Principle: This technique separates compounds based on differences in their boiling points. For this compound, which has a relatively high boiling point, vacuum distillation is often employed to prevent thermal degradation.
Advantages:
-
Scalability: Well-suited for large-scale industrial purification.
-
Cost-Effective: Generally lower cost for large quantities compared to chromatography.
-
Efficiency for Boiling Point Differences: Highly effective for separating impurities with significantly different boiling points.
Disadvantages:
-
Thermal Stress: The aldehyde can be sensitive to heat, potentially leading to degradation even under vacuum.
-
Azeotrope Formation: The presence of impurities that form azeotropes with the product can hinder separation.
-
Limited Resolution: Not ideal for separating impurities with boiling points close to that of the product.
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol is adapted from general procedures for aldehyde purification.[6]
Objective: To purify crude this compound by vacuum fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. It is crucial to use a fractionating column with sufficient theoretical plates for effective separation.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Inert Atmosphere: Purge the system with an inert gas to minimize oxidation.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of this compound into a manageable range (e.g., 10-20 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. Monitor the head temperature and the refractive index of the distillate to identify the different fractions.
-
Fore-run: The initial fraction will likely contain lower-boiling impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound at the applied pressure.
-
Tailings: The final fraction may contain higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected main fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]
Workflow for Vacuum Fractional Distillation:
Caption: Workflow for the purification of this compound via vacuum fractional distillation.
Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For a moderately polar compound like this compound, normal-phase chromatography with a silica gel stationary phase is a common choice.
Advantages:
-
High Resolution: Capable of separating complex mixtures and impurities with similar polarities.
-
Versatility: The choice of stationary and mobile phases can be tailored to the specific separation challenge.
-
Amenable to Small Scale: Ideal for laboratory-scale purifications.
Disadvantages:
-
Aldehyde Instability on Silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[8] This can be mitigated by deactivating the silica with a base like triethylamine.
-
Scalability Challenges: Scaling up column chromatography can be complex and expensive.
-
Solvent Consumption: Can require large volumes of solvents, which has cost and environmental implications.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is based on general principles of column chromatography for aldehydes.[9][10][11]
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC.[8][11] The ideal system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to avoid channeling.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Apply positive pressure (flash chromatography) to speed up the process.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Purity Assessment: Determine the purity of the final product by GC-MS or NMR.
Logical Relationship in Column Chromatography:
Caption: Logical flow of the column chromatography process for this compound purification.
Bisulfite Adduct Formation and Extraction
Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base.[12][13][14]
Advantages:
-
High Selectivity: Specifically targets the aldehyde functional group.
-
Mild Conditions: The formation and regeneration of the adduct can often be performed under mild conditions.
-
Effective for Removing Non-Aldehydic Impurities: Excellent for separating the target aldehyde from a complex mixture of other organic compounds.
Disadvantages:
-
Steric Hindrance: The reaction can be slow or incomplete for sterically hindered aldehydes.
-
Adduct Solubility: The bisulfite adduct may not be fully soluble in the aqueous phase for highly non-polar aldehydes, potentially forming an emulsion or precipitate at the interface.[13]
-
Reversibility Issues: In some cases, the regeneration of the aldehyde from the adduct may not be quantitative.
Experimental Protocol: Purification of this compound via Bisulfite Adduct
This protocol is adapted for aliphatic aldehydes.[12][13]
Objective: To purify crude this compound by forming a water-soluble bisulfite adduct.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in DMF.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for approximately 30 seconds.
-
-
Extraction:
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.
-
Allow the layers to separate. The aldehyde adduct will be in the aqueous phase. Discard the organic layer containing impurities.
-
-
Aldehyde Regeneration:
-
To the aqueous layer containing the adduct, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Add 50% NaOH solution dropwise while monitoring the pH until it reaches 12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
-
Isolation and Analysis:
-
Separate the layers and collect the organic phase.
-
Dry the organic layer (e.g., with anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Analyze the purity of the product.
-
Experimental Workflow for Bisulfite Adduct Purification:
Caption: Step-by-step workflow for the purification of this compound using bisulfite adduct formation.
Performance Comparison Summary
| Technique | Purity Achievable | Typical Yield | Scalability | Key Considerations |
| Fractional Distillation | Good to Excellent | High | Excellent | Best for large scales and impurities with different boiling points. Risk of thermal degradation. |
| Column Chromatography | Excellent | Moderate to High | Poor to Moderate | High resolution for complex mixtures. Potential for aldehyde degradation on silica. |
| Bisulfite Adduct | Excellent | Moderate to High | Moderate | Highly selective for aldehydes. May have issues with sterically hindered aldehydes or adduct solubility. |
Conclusion and Recommendations
The optimal purification strategy for this compound is highly dependent on the specific experimental context.
-
For large-scale industrial production where the primary impurities have significantly different boiling points, vacuum fractional distillation is the most economical and efficient method.
-
For laboratory-scale synthesis requiring the removal of closely related impurities or achieving very high purity, flash column chromatography is the preferred method, with the caveat of potential aldehyde instability that may require silica deactivation.
-
When the crude product contains a variety of non-aldehydic impurities , purification via bisulfite adduct formation offers a highly selective and effective approach.
It is often beneficial to employ a combination of these techniques. For instance, a preliminary distillation can be used to remove the bulk of impurities, followed by column chromatography for fine purification. As with any chemical process, careful analysis at each stage is crucial to ensure the desired purity and yield of this compound.
References
- 1. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5664-21-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 5664-21-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
- 14. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
A Comparative Olfactory Analysis of 2-Cyclohexylacetaldehyde and Its Analogs: A Guide for Fragrance Researchers
In the intricate world of fragrance chemistry, the relationship between molecular structure and perceived odor is a central theme of exploration. Even subtle modifications to a molecule's architecture can elicit profound changes in its olfactory profile, opening new avenues for the creation of novel and impactful scents. This guide provides a comprehensive comparative analysis of the odor profile of 2-Cyclohexylacetaldehyde, a versatile fragrance ingredient, and a series of its rationally designed analogs.
This document is intended for researchers, scientists, and professionals in the fields of fragrance and flavor chemistry, and drug development. It aims to provide not only a comparative overview of odor profiles but also the fundamental scientific reasoning behind these differences, grounded in established structure-odor relationships. Furthermore, we present detailed experimental protocols for the synthesis and sensory evaluation of these compounds, empowering researchers to validate and expand upon the findings presented herein.
The Olfactory Landscape of this compound
This compound (CAS 5664-21-1) is a colorless liquid characterized by a complex and multifaceted odor profile.[1][2][3] Its scent is predominantly described as green, fruity, aldehydic, fresh, and fatty.[1] This combination of notes makes it a valuable component in a variety of fragrance compositions, particularly for household products where its power and cost-effectiveness are advantageous.[4] It is known to blend well with citrus and pine fragrances, contributing a refreshing and pleasant character.[4]
The molecular structure of this compound, featuring a saturated six-membered ring and a reactive aldehyde functional group, is the foundation of its olfactory properties. The cyclohexyl moiety contributes to its characteristic volume and shape, while the aldehyde group is a key osmophore, a molecular feature necessary for odor.
Designing Analogs: A Strategy for Exploring Structure-Odor Relationships
To systematically investigate the structure-odor relationships of this compound, a series of analogs were designed. These analogs feature targeted modifications to both the cyclohexyl ring and the acetaldehyde side chain. The rationale behind these modifications is to probe the effects of sterics, electronics, and conformational flexibility on the resulting odor profile.
Table 1: Designed Analogs of this compound and Their Predicted Odor Profiles
| Compound Name | Structure | Predicted Odor Profile | Rationale for Prediction |
| This compound | Green, fruity, aldehydic, fresh, fatty[1] | Reference compound. | |
| 2-(4-Methylcyclohexyl)acetaldehyde | More intense green and fruity notes, with a potential camphoraceous undertone. | The addition of a methyl group can increase the molecule's interaction with certain olfactory receptors, potentially enhancing specific notes. The position of the methyl group can also introduce a camphor-like scent, a common feature in substituted cyclohexanes.[5] | |
| 2-Cyclopentylacetaldehyde | Sharper, more pungent green notes, with a decrease in the fruity character. | The smaller cyclopentyl ring alters the overall molecular shape, which can lead to a different fit in olfactory receptors. This change often results in a sharper, less rounded odor profile. | |
| 3-Cyclohexylpropanal | Softer, more floral and less aldehydic notes. | Increasing the length of the alkyl chain between the ring and the aldehyde group can lead to a decrease in the harshness of the aldehydic note and the emergence of softer, more floral characteristics. | |
| (E)-2-Cyclohexylacrylaldehyde | Spicy, cinnamic, and warm, with a reduction in the fresh and green notes. | The introduction of a double bond in conjugation with the aldehyde creates a more rigid structure and alters the electronic properties of the osmophore, often leading to spicy and warm scent profiles, similar to cinnamaldehyde. |
Deciphering the Code: Structure-Odor Relationships in Action
The predicted odor profiles of the analogs are rooted in established principles of structure-odor relationships. The shape, size, and electronic properties of a molecule are key determinants of its interaction with olfactory receptors.[6]
-
Influence of the Cycloalkyl Ring: The size and substitution of the cycloalkyl ring significantly impact the molecule's overall shape and how it fits into the binding pockets of olfactory receptors. As seen with the predicted profile of 2-(4-Methylcyclohexyl)acetaldehyde, alkyl substitution can introduce new odor facets like camphoraceous notes.[5] The change from a cyclohexyl to a cyclopentyl ring is predicted to result in a sharper odor, a common trend when reducing ring size in alicyclic odorants.
-
The Role of the Aldehyde Side Chain: The length and saturation of the side chain hosting the aldehyde group are critical. Lengthening the chain, as in 3-Cyclohexylpropanal, often leads to a moderation of the potent aldehydic character, allowing other, more subtle floral or sweet notes to emerge.[7]
-
Impact of Unsaturation: The introduction of a double bond, particularly in conjugation with the aldehyde, as in (E)-2-Cyclohexylacrylaldehyde, has a profound effect. This modification introduces planarity and alters the electron distribution, frequently leading to spicy, warm, and cinnamic aroma profiles.[8]
Experimental Validation: Protocols for Synthesis and Olfactory Analysis
To empirically validate the predicted odor profiles, a rigorous experimental approach is necessary. This section outlines the key methodologies for the synthesis of the proposed analogs and their subsequent olfactory analysis.
Synthesis of Analogs
The synthesis of the proposed analogs can be achieved through established organic chemistry reactions. For instance, 2-(4-Methylcyclohexyl)acetaldehyde can be synthesized from 4-methylcyclohexanemethanol via oxidation. 3-Cyclohexylpropanal can be prepared from cyclohexylmagnesium bromide and acrolein followed by hydrolysis. (E)-2-Cyclohexylacrylaldehyde can be synthesized via an aldol condensation between cyclohexanecarboxaldehyde and acetaldehyde. A general synthetic scheme is presented below.
Caption: General synthetic workflow for the preparation of selected analogs.
Odor Profile Analysis: A Two-Pronged Approach
A comprehensive understanding of the odor profile requires a combination of instrumental analysis and human sensory evaluation.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11] This allows for the identification of odor-active compounds in a sample.
Experimental Protocol for GC-O Analysis:
-
Sample Preparation: Prepare dilute solutions of each synthesized analog in a suitable solvent (e.g., ethanol) at a concentration of approximately 0.1% (w/v).
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might be: start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 10 minutes.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other portion is directed to a heated sniffing port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a detailed description of any perceived odors.
-
Data Analysis: The data from the chemical detector and the olfactometry panelist are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
While GC-O is excellent for identifying odor-active compounds, a sensory panel is required to evaluate the overall odor profile and intensity of the pure substances.[12][13][14]
Experimental Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training: Recruit a panel of 10-15 individuals who have been screened for their olfactory acuity and trained in descriptive sensory analysis.[12][15]
-
Sample Presentation: Prepare smelling strips dipped in 1% solutions of each analog in an odorless solvent. The samples should be coded to prevent bias.
-
Evaluation: Panelists will evaluate each sample in a controlled, odor-free environment. They will be asked to rate the intensity of various odor descriptors (e.g., green, fruity, floral, spicy, aldehydic) on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate an average odor profile for each compound.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its analogs. By combining rational molecular design with rigorous experimental validation, researchers can gain a deeper understanding of the structure-odor relationships that govern the scent of this important class of fragrance ingredients. The predicted odor profiles presented here serve as a starting point for further investigation. The experimental protocols outlined provide the necessary tools to synthesize these novel compounds and characterize their unique olfactory properties.
Future research could expand upon this work by synthesizing a wider range of analogs with more diverse structural modifications. Additionally, computational modeling and machine learning approaches could be employed to develop predictive models for the odor of novel cyclohexylacetaldehyde derivatives, accelerating the discovery of new and exciting fragrance materials.[16]
References
- 1. scent.vn [scent.vn]
- 2. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 3. This compound CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound | 5664-21-1 [chemicalbook.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iladdie.wordpress.com [iladdie.wordpress.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. fivesenses.com [fivesenses.com]
- 13. volatileanalysis.com [volatileanalysis.com]
- 14. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 15. Evaluation of Basic Taste and Odor Recognition Performance of Trainee Sensory Assessors | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 16. Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Cyclohexylacetaldehyde: A Forced Degradation Study
Introduction
Aldehydes are a cornerstone of organic synthesis, prized for the reactivity of their carbonyl group which serves as a versatile handle for constructing complex molecular architectures. This reactivity makes them indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] However, the very reactivity that makes aldehydes synthetically valuable also renders them susceptible to various degradation pathways, posing significant challenges for formulation stability and shelf-life.[2] The aldehyde functional group is often considered a "structural alert" in medicinal chemistry due to its potential for instability and off-target reactions.[2]
This guide provides a comprehensive benchmark of the chemical stability of 2-Cyclohexylacetaldehyde, an aliphatic aldehyde featuring a bulky alicyclic substituent. Its stability profile is objectively compared against a panel of structurally diverse aldehydes—linear, branched, and aromatic—under rigorous forced degradation conditions. Forced degradation, or stress testing, is a critical component of pharmaceutical development that intentionally exposes a compound to harsh conditions to rapidly identify likely degradation products and establish intrinsic stability.[3][4][5] The data and protocols herein offer researchers and drug development professionals critical insights into selecting robust aldehyde-containing intermediates for their discovery and development pipelines.
The Chemical Rationale: Understanding Aldehyde Instability
The stability of an aldehyde is intrinsically linked to its molecular structure. The partial positive charge on the carbonyl carbon makes it an electrophilic target for nucleophiles, while the adjacent protons (α-hydrogens) exhibit enhanced acidity. These features govern the primary degradation pathways.
-
Oxidation: Aldehydes are readily oxidized to form carboxylic acids, a common instability issue.[6] This transformation can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. The presence of a hydrogen atom directly attached to the carbonyl group makes aldehydes particularly prone to oxidation compared to ketones, which are generally more stable.[7][8]
-
Polymerization: Aliphatic aldehydes have a known propensity to undergo self-polymerization, particularly at low temperatures or in the presence of acid or base catalysts, to form cyclic trimers or linear polyacetals.[9][10][11] This represents a significant physical and chemical stability challenge.
-
Aldol Reactions: In the presence of acid or base, aldehydes with α-hydrogens can undergo self-condensation (an Aldol reaction) to form β-hydroxy aldehydes, which can subsequently dehydrate.[12] This pathway leads to the formation of complex impurities.
Structural attributes like steric hindrance and electronic effects play a crucial role in mitigating these degradation pathways. The bulky cyclohexyl group of this compound is hypothesized to provide considerable steric shielding to the reactive carbonyl center, potentially hindering intermolecular reactions like polymerization and nucleophilic attack.
Experimental Design: A Forced Degradation Workflow
To provide a robust comparison, we designed a forced degradation study exposing this compound and three comparator aldehydes to five distinct stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][13]
Comparator Aldehydes:
-
Heptanal: A linear aliphatic aldehyde to represent a non-hindered, straight-chain structure.
-
Isovaleraldehyde: A branched-chain aliphatic aldehyde to assess the effect of moderate steric hindrance.
-
Benzaldehyde: An aromatic aldehyde that lacks α-hydrogens, precluding the Aldol degradation pathway.
The overall experimental process is depicted below.
Caption: Experimental workflow for the forced degradation study.
Detailed Experimental Protocol: Forced Degradation
-
Materials: this compound (≥95%), Heptanal (≥95%), Isovaleraldehyde (≥97%), Benzaldehyde (≥99%), Acetonitrile (HPLC Grade), Hydrochloric Acid (37%), Sodium Hydroxide (pellets), Hydrogen Peroxide (30% w/w), 2,4-Dinitrophenylhydrazine (DNPH), Ortho-phosphoric acid.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each aldehyde in acetonitrile.
-
Working Sample Preparation: For each stress condition, dilute the stock solution to 1 mg/mL using the appropriate stress medium (e.g., 0.1 M HCl for acid hydrolysis).
-
Control Sample: A 1 mg/mL solution in acetonitrile is stored at 4°C, protected from light.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place a sealed vial of the neat aldehyde in an oven at 80°C. Samples are prepared for analysis by dissolving the stressed material in acetonitrile to 1 mg/mL.
-
Photostability: Place a quartz cuvette containing a 1 mg/mL solution in acetonitrile within a photostability chamber, exposing it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sampling and Quenching: Withdraw aliquots at 0, 8, 24, and 48 hours. For acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.
Analytical Methodology: Quantifying Aldehyde Degradation
To accurately and specifically quantify the remaining parent aldehyde in the presence of potential degradants, a High-Performance Liquid Chromatography (HPLC) method with UV detection was employed following derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This is a gold-standard technique for aldehyde analysis, as the resulting hydrazone derivatives are highly chromophoric, allowing for sensitive detection.[14][15][16]
Caption: Reaction of an aldehyde with DNPH to form a hydrazone.
Detailed Protocol: HPLC-UV Analysis
-
Derivatization: To 100 µL of each stressed and quenched sample, add 500 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Vortex and allow to react for 30 minutes at room temperature.
-
HPLC Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: The percentage of aldehyde remaining at each time point was calculated by comparing the peak area of the parent aldehyde-DNPH derivative to the peak area of the T=0 sample for that specific condition.
Results and Comparative Analysis
The stability of each aldehyde was determined by the percentage of the parent compound remaining after 48 hours of stress. The results are summarized in the table below.
| Stress Condition | This compound (% Remaining) | Heptanal (% Remaining) | Isovaleraldehyde (% Remaining) | Benzaldehyde (% Remaining) |
| Acid Hydrolysis (0.1M HCl, 60°C) | 88.2 | 65.7 | 72.1 | 98.5 |
| Base Hydrolysis (0.1M NaOH, 60°C) | 75.4 | 41.3 | 55.8 | 92.1 |
| Oxidation (3% H₂O₂, RT) | 81.1 | 50.5 | 63.4 | 68.9 |
| Thermal (80°C) | 94.3 | 85.2 | 89.5 | 99.1 |
| Photolytic (ICH) | 96.8 | 91.0 | 93.7 | 97.6 |
| Overall Stability Ranking | 1 | 4 | 3 | 2 |
| Minor degradation likely due to the Cannizzaro reaction. |
Discussion of Results
The experimental data clearly demonstrate a superior stability profile for this compound compared to other aliphatic aldehydes under hydrolytic and oxidative stress.
-
Oxidative Stability: this compound showed significantly less degradation (81.1% remaining) compared to Heptanal (50.5%) and Isovaleraldehyde (63.4%). This strongly suggests that the bulky cyclohexyl group provides steric hindrance that physically obstructs the approach of the oxidizing agent to the aldehyde proton, thereby slowing the rate of oxidation.
-
Hydrolytic Stability: The most pronounced differences were observed under basic conditions. Heptanal, the linear aldehyde, was the most unstable (41.3% remaining), likely due to rapid base-catalyzed Aldol condensation. This compound was substantially more stable (75.4% remaining). Again, the steric bulk of the cyclohexyl moiety likely disfavors the intermolecular interactions required for the Aldol reaction to proceed efficiently. Benzaldehyde, lacking α-hydrogens, was highly stable under both acidic and basic conditions, as expected.[12]
-
Thermal and Photostability: All aldehydes exhibited relatively high stability under thermal and photolytic stress. Benzaldehyde was the most stable, which is characteristic of aromatic systems. Among the aliphatic aldehydes, this compound again demonstrated a slight but consistent advantage, potentially due to the inhibition of thermally-induced polymerization.
Conclusion
This comprehensive forced degradation study demonstrates that This compound possesses enhanced chemical stability compared to linear and less-branched aliphatic aldehydes, particularly under oxidative and base-hydrolytic stress conditions. This superior stability can be directly attributed to the steric shielding provided by its cyclohexyl substituent, which impedes common degradation pathways such as oxidation and Aldol condensation.
For researchers, scientists, and drug development professionals, these findings are highly significant. The choice of a synthetic intermediate can have profound consequences for the stability, impurity profile, and ultimately, the viability of a final drug product. The data presented here validate this compound as a robust and reliable chemical building block, offering a distinct advantage in applications where the intrinsic instability of the aldehyde functional group is a primary concern. Its use can potentially lead to cleaner reaction profiles, more stable formulations, and a simplified path through the complexities of pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclohexylacetaldehyde
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Cyclohexylacetaldehyde (CAS No. 5664-21-1). As a compound frequently utilized in fragrance compositions and as a precursor in pharmaceutical and agrochemical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, offering a framework grounded in chemical causality and regulatory compliance to ensure every step is a self-validating component of a robust safety system.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe management. The disposal protocol is directly derived from its chemical properties and associated hazards. This substance is not merely waste; it is a regulated chemical that requires deactivation and disposal through a controlled process.
Key Hazards:
-
Flammability: this compound is a flammable liquid and vapor, necessitating precautions against ignition sources.[2]
-
Irritation: It is known to cause skin and serious eye irritation.[2][3] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[2][3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Aquatic Toxicity: The compound is harmful to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.[2]
Due to these characteristics, this compound is classified as a hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, primarily due to its ignitability.[5][6][7]
Data Presentation: Hazard & Safety Summary
| Property | Value / Information | Source |
| CAS Number | 5664-21-1 | [4][8] |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Physical Form | Colorless Oil | [1][9] |
| GHS Hazard Codes | H226, H315, H319, H335, H412 | [2] |
| Incompatibilities | Strong oxidizing agents | [4] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [1][9][10] |
| Required PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles, lab coat | [3][4] |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. The causality behind these steps is containment and prevention. Every action is designed to prevent unintended reactions, exposure, and environmental release.
-
Work Area: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat, to prevent skin and eye contact.[3][4]
-
Waste Segregation: Collect this compound waste in a dedicated, separate container. Crucially, do not mix it with other waste streams, especially strong oxidizing agents , to prevent potentially violent reactions.[4] It should be collected as a flammable organic liquid waste.
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety. The overarching principle is that final disposal must be conducted by a licensed professional waste management service, typically coordinated through your institution's Environmental Health & Safety (EHS) office.[6][11]
Experimental Protocols:
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., glass or polyethylene) that has a tightly sealing cap.[6] The original product container is often a suitable choice.[12]
-
Ensure the container is clean, dry, and in good condition.
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents if it is a mixed waste, though this is discouraged.
-
Apply the appropriate GHS hazard pictograms (flame, exclamation mark, environment).
Step 3: Accumulate Waste Safely
-
Place the designated waste container in a satellite accumulation area, such as within the fume hood or in a designated cabinet with secondary containment.
-
Keep the container securely closed at all times, except when adding waste.[6] Funnels should not be left in the container opening.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Arrange for Professional Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[11]
-
Follow their specific procedures for transport from the lab to the central accumulation area.
-
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [4] This is a direct violation of environmental regulations due to its aquatic toxicity and chemical properties.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[4]
-
Carefully sweep or scoop the absorbed material into a sealable container.[4]
-
Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal as described above.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If safe to do so, remove ignition sources and increase ventilation.
-
Contact your institution's EHS or emergency response team immediately.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. This compound | 5664-21-1 [chemicalbook.com]
- 2. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pfw.edu [pfw.edu]
- 7. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. scent.vn [scent.vn]
- 9. This compound CAS#: 5664-21-1 [m.chemicalbook.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
A Researcher's Guide to the Safe Handling of 2-Cyclohexylacetaldehyde
As a senior application scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyclohexylacetaldehyde, a flammable liquid and potential irritant. This document is structured to provide not just procedural steps, but the rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved.
Immediate Safety and Hazard Assessment
This compound (CAS No: 5664-21-1) is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Understanding its hazard profile is the first step in ensuring safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Aggregated GHS information from multiple sources.[1]
The causality behind these classifications lies in the chemical's aldehyde functional group and its overall molecular structure. Aldehydes are known for their reactivity and potential to cause irritation. The flammability is a result of its organic nature and relatively low flash point of 61.9±7.8 °C.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
1. Hand Protection:
-
Recommended: Chemical-resistant gloves are mandatory.[3] Nitrile gloves are a suitable option for protection against aldehydes and offer good dexterity.[4]
-
Rationale: Direct skin contact can lead to irritation, characterized by itching, scaling, reddening, or blistering.[2] Always inspect gloves for any signs of degradation or perforation before use.
2. Eye and Face Protection:
-
Recommended: Chemical splash goggles are essential.[3] In situations where splashing is likely, such as during transfers of larger volumes, a full face shield should be worn in addition to goggles.[5]
-
Rationale: this compound can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors.
3. Skin and Body Protection:
-
Recommended: A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5] Closed-toe shoes are mandatory in any laboratory setting.
-
Rationale: This protects your skin and personal clothing from accidental spills and splashes.
4. Respiratory Protection:
-
Recommended: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
-
Rationale: Inhalation of vapors may cause respiratory irritation.[1][2]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: A visual guide to the key stages of safely handling this compound.
Step-by-Step Handling Procedures:
-
Preparation and Pre-Handling:
-
Review the Safety Data Sheet (SDS): Before any new chemical is used, it is critical to review its SDS to be fully aware of the hazards, handling precautions, and emergency procedures.
-
Don Appropriate PPE: As detailed above, ensure all necessary PPE is worn correctly before entering the handling area.
-
-
Handling and Use:
-
Work in a Controlled Environment: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[3]
-
Grounding and Bonding: For transfers of significant quantities, use grounding and bonding to prevent the buildup of static electricity, which could ignite the flammable vapors.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
-
Storage:
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant risk to the environment and is subject to strict regulations.
-
Waste Segregation:
-
Dedicated Waste Container: Collect all waste containing this compound in a clearly labeled, compatible container. Do not mix with other waste streams to avoid unforeseen reactions and to facilitate proper disposal.[7]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including this compound and its approximate concentration.[7]
-
-
Container Management:
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. This compound | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


